3-Boc-amino-2,6-dioxopiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953235 | |
| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31140-42-8 | |
| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31140-42-8 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: Synthesis, Characterization, and Applications in Targeted Protein Degradation
CAS Number: 31140-42-8
Introduction
3-Boc-amino-2,6-dioxopiperidine, also known by its IUPAC name tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. Its significance lies in the embedded glutarimide moiety, which is a key structural feature for binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is the cornerstone of a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC hijacks the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This compound serves as a crucial building block for the synthesis of the CRBN-recruiting component of these targeted protein degraders. This guide provides a comprehensive overview of its synthesis, detailed characterization, and its critical role in the advancement of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31140-42-8 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 214-215 °C | [3] |
| Boiling Point | 423 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and hot ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with the readily available amino acid, L-glutamine. The synthetic strategy involves the protection of the amino group, cyclization to form the desired piperidine-2,6-dione ring, followed by deprotection and a final Boc protection step. The causality behind this sequence is to first protect the reactive amino group of L-glutamine to prevent side reactions during the cyclization step. The subsequent cyclization of the protected glutamine forms the core glutarimide structure. The protecting group is then removed to yield the free amine, which is then protected with the tert-butyloxycarbonyl (Boc) group to yield the final product. The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-glutamine
This initial step involves the protection of the primary amine of L-glutamine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the amine from participating in subsequent reactions.
-
Materials: L-Glutamine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M HCl.
-
Procedure:
-
Dissolve L-glutamine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled mixture while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-glutamine as a white solid.
-
Step 2: Synthesis of this compound
The cyclization of N-(tert-butoxycarbonyl)-L-glutamine to form the piperidine-2,6-dione ring is a critical step. Carbonyldiimidazole is an effective coupling reagent for this intramolecular amide bond formation.
-
Materials: N-(tert-butoxycarbonyl)-L-glutamine, Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Ethyl acetate.
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 equivalent, e.g., 4.92 g, 20 mmol) and carbonyldiimidazole (1.05 equivalents, e.g., 3.40 g, 21 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask equipped with a reflux condenser.[3]
-
Heat the reaction mixture to reflux and maintain for 9 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[3]
-
Recrystallize the crude product from hot ethyl acetate to afford this compound as white crystals (e.g., 2.04 g, 45% yield).[3]
-
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 4.22 (dd, J = 6.2 Hz, J = 11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H).[3] |
| ¹³C NMR (Predicted) | δ ~172 (C=O, imide), ~170 (C=O, imide), ~155 (C=O, carbamate), ~78 (quaternary C, Boc), ~50 (CH, C3), ~30 (CH₂, C4), ~28 (CH₃, Boc), ~22 (CH₂, C5). |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, imide and carbamate), ~2980 (C-H stretch, alkyl), ~1720 (C=O stretch, imide), ~1680 (C=O stretch, carbamate). |
| Mass Spec. (CI/CH₄) | m/z 227 [M-H]⁻.[3] |
Interpretation of ¹H NMR Data: The doublet of doublets at 4.22 ppm corresponds to the proton at the C3 position of the piperidine ring, which is coupled to the two adjacent protons on C4. The multiplets between 2.77-1.87 ppm are assigned to the diastereotopic methylene protons of the piperidine ring at the C4 and C5 positions. The sharp singlet at 1.40 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.
Applications in Targeted Protein Degradation
The primary and most impactful application of this compound is as a precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This is a fundamental component in the design of Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that consist of two key moieties connected by a linker: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[4] The glutarimide portion of molecules derived from this compound is responsible for binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][6]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and CRBN, bringing them into close proximity to form a ternary POI-PROTAC-CRBN complex.[4]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.[4]
Signaling Pathway Diagram
Caption: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.
Conclusion
This compound is a cornerstone molecule in the development of targeted protein degradation therapies. Its straightforward synthesis from L-glutamine and its crucial role as a precursor to CRBN E3 ligase ligands underscore its importance to researchers in medicinal chemistry and chemical biology. The ability to synthetically incorporate this moiety into PROTACs has opened up new avenues for targeting proteins previously considered "undruggable," offering promising new strategies for the treatment of a wide range of diseases, including cancer and immunological disorders. This guide provides the essential technical information for the synthesis, characterization, and application of this vital chemical tool.
References
- Steinebach, C., et al. (2018). Journal of Medicinal Chemistry, 61(3), 1235-1242.
- Fischer, E. S., et al. (2014).
- Sakamoto, K. M., et al. (2001). Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Burslem, G. M., & Crews, C. M. (2020). Cell, 181(1), 102-114.
- Pettersson, M., & Crews, C. M. (2019). Drug Discovery Today: Technologies, 31, 15-27.
- Scheepstra, K. F., et al. (2019). Journal of Medicinal Chemistry, 62(18), 8419-8431.
- Krönke, J., et al. (2014). Science, 343(6168), 301-305.
- Chamberlain, P. P., et al. (2014). Nature Structural & Molecular Biology, 21(9), 803-809.
- Benchchem. Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- JoVE. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.
- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Frontiers in Chemistry.
- ResearchGate. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.
- Fisher Scientific. Amine Protection / Deprotection.
- Open Research@CSIR-NIScPR.
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- Sigma-Aldrich.
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molecular weight of 3-Boc-amino-2,6-dioxopiperidine
An In-depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: A Core Building Block for Targeted Protein Degradation
Abstract
This compound is a pivotal synthetic intermediate in modern medicinal chemistry, most notably for its role as a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs) and novel immunomodulatory agents. This guide provides an in-depth examination of its core physicochemical properties, a detailed and rationalized synthesis protocol, and its critical applications in drug discovery. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and application of this versatile molecule.
Physicochemical and Structural Characteristics
A precise understanding of the fundamental properties of this compound is essential for its handling, reaction setup, and downstream applications. The molecule's structure features a piperidine-2,6-dione ring, a common scaffold in immunomodulatory drugs, with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This Boc group provides a stable, yet readily cleavable, protecting group, enabling selective synthetic transformations.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 228.25 g/mol | [3][4] |
| CAS Number | 31140-42-8 | [1][3] |
| Appearance | Solid | [1][5] |
| Boiling Point | 423 °C at 760 mmHg | [1][4][5] |
| Density | 1.2 g/cm³ |[1][5] |
Synthesis Protocol and Experimental Rationale
The most direct and widely utilized method for preparing this compound is through the N-protection of the corresponding primary amine, 3-amino-2,6-dioxopiperidine. The following protocol is designed to be a self-validating system, where successful execution yields a product whose identity and purity can be unequivocally confirmed by standard analytical methods.
Detailed Step-by-Step Methodology
Objective: To protect the primary amine of 3-amino-2,6-dioxopiperidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
3-amino-2,6-dioxopiperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2,6-dioxopiperidine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and deprotonate the primary amine, forming the free base in situ. Stir for 15-20 minutes.
-
Boc-Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base (TEA/DIPEA): A non-nucleophilic organic base is critical. TEA or DIPEA effectively neutralizes the HCl salt and deprotonates the amine without competing with it as a nucleophile to attack the (Boc)₂O, which would result in byproduct formation.
-
Controlled Temperature (0 °C): The reaction between the amine and (Boc)₂O is exothermic. Adding the anhydride at 0 °C mitigates the exotherm, preventing potential side reactions and decomposition of the anhydride, thereby ensuring a cleaner reaction profile and higher yield.
-
Solvent Selection (DCM/THF): Anhydrous aprotic solvents like DCM or THF are chosen because they effectively solubilize the reagents (once the free base is formed) and do not participate in the reaction. The absence of water is crucial as water can hydrolyze the Boc anhydride.
-
Self-Validation: The integrity of this protocol is confirmed through post-synthesis analysis. The molecular weight of the final product can be verified using Mass Spectrometry (MS) to match the theoretical value of 228.25 g/mol . Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, showing characteristic peaks for the piperidine ring protons and the large singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. Purity is readily assessed via High-Performance Liquid Chromatography (HPLC).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Authoritative Grounding: Applications in Drug Development
This compound is not typically a final therapeutic agent itself but rather a high-value building block. Its utility stems from the piperidine-2,6-dione core, which is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.
Foundation for PROTACs
The primary application is in the synthesis of PROTACs. After deprotection of the Boc group to reveal the free amine, this amine serves as a reactive handle to attach a linker, which is subsequently connected to a ligand for a specific protein of interest (POI). The resulting heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system, bringing the POI into proximity with the CRBN E3 ligase, leading to the POI's ubiquitination and degradation.
Caption: The tripartite structure of a PROTAC molecule.
Precursor for Immunomodulatory Analogs
The piperidine-2,6-dione scaffold is the core of approved immunomodulatory drugs like lenalidomide and pomalidomide. This compound serves as a key starting material for creating novel analogs of these drugs, allowing researchers to explore structure-activity relationships and develop new agents with tailored therapeutic profiles.
References
- (S)-3-Boc-amino-2,6-dioxopiperidine. (n.d.). PubChem.
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3-Boc-amino-2,6-dioxopiperidine physical and chemical properties
An In-depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: Properties, Synthesis, and Applications
Introduction
This compound, systematically named tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry.[1][2] Its structure, featuring a piperidine-2,6-dione core (a derivative of glutarimide) with a Boc-protected amine at the 3-position, makes it a critical building block for a class of therapeutic agents, most notably immunomodulatory drugs (IMiDs®). The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a strategic advantage in multi-step syntheses.[][] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31140-42-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][5][6] |
| Molecular Weight | 228.25 g/mol | [1][2][6] |
| Appearance | White to off-white solid/powder | [1][7] |
| Melting Point | 193.7-194.4 °C | [1][2][5] |
| Boiling Point | 423 °C at 760 mmHg | [1][2][5] |
| Density | 1.2 g/cm³ | [1][5] |
| Solubility | Slightly soluble in Chloroform (heated), DMF, DMSO, and Methanol.[2] Soluble in ethanol.[8][9] | |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Chemical Structure
The molecular architecture is key to its utility. The Boc group provides steric hindrance and electronic protection to the amine, preventing its participation in undesired side reactions. The glutarimide ring, with its two carbonyl groups, presents sites for potential nucleophilic attack and enolization.
Caption: Chemical structure of this compound.
Synthesis and Purification
A common and efficient laboratory-scale synthesis involves the intramolecular cyclization of N-(tert-butoxycarbonyl)-L-glutamine.[10] This method leverages a readily available chiral starting material to produce the desired piperidine-dione ring system.
Experimental Protocol: Synthesis from Boc-L-glutamine
This protocol is based on the principle of activating the side-chain amide and the alpha-carboxylic acid of Boc-L-glutamine to facilitate ring closure.
-
Reagents and Materials:
-
N-(tert-butoxycarbonyl)-L-glutamine
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for recrystallization)
-
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 equivalent) and carbonyldiimidazole (0.525 equivalents) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.[10]
-
Heat the reaction mixture to reflux and maintain for approximately 9 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the THF solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
-
Purification:
-
The crude solid is purified by recrystallization from hot ethyl acetate to afford pure this compound as white crystals.[10]
-
Causality: Carbonyldiimidazole acts as a dehydrating and activating agent, facilitating the formation of an active intermediate that undergoes intramolecular nucleophilic attack by the amide nitrogen onto the activated carboxyl group, leading to cyclization and formation of the six-membered glutarimide ring.
Caption: Workflow for the synthesis of this compound.
Spectral Analysis for Structural Confirmation
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), protons on the piperidine ring (complex multiplets between 2.0-4.5 ppm), and the two N-H protons (one for the amide in the ring and one for the carbamate, appearing as broad singlets).
-
¹³C NMR: The carbon spectrum will display a key signal for the tert-butyl carbons around 28 ppm and the quaternary carbon of the Boc group around 80 ppm. The two carbonyl carbons of the dione ring will appear downfield (~172 ppm).
-
IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. Look for strong carbonyl stretching bands (νC=O) around 1690-1730 cm⁻¹ for the dione and the carbamate. An N-H stretching band will be visible around 3200-3400 cm⁻¹.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 229.25, confirming the molecular weight.
Chemical Reactivity and Key Reactions
The primary utility of this compound stems from the strategic removal of the Boc protecting group to liberate the free amine, which can then be used in subsequent coupling reactions.
Boc Deprotection: A Critical Transformation
The Boc group is designed to be stable to a wide range of nucleophiles, bases, and hydrogenation conditions but is readily cleaved under acidic conditions.[]
Mechanism: The acid (e.g., trifluoroacetic acid or hydrochloric acid) protonates the carbonyl oxygen of the Boc group. This is followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine (as its corresponding salt).[]
Experimental Protocol: Boc Deprotection
-
Reagents and Materials:
-
This compound
-
4M HCl in Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))
-
Anhydrous solvent (Dioxane or DCM)
-
-
Procedure:
-
Dissolve the this compound in the chosen anhydrous solvent (e.g., Dioxane) in a flask at 0 °C.
-
Slowly add the acidic solution (e.g., 4M HCl in Dioxane) to the stirred mixture.[12]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is fully consumed.[12]
-
Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride salt of 3-amino-2,6-dioxopiperidine, which is often used directly in the next synthetic step.
-
Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, showing the disappearance of the starting material and the appearance of a more polar product at the baseline. The choice of acid is critical; HCl in dioxane is often preferred as it yields a solid, easily isolatable hydrochloride salt, whereas TFA can sometimes lead to trifluoroacetylated byproducts.[][13]
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solubility of 3-Boc-amino-2,6-dioxopiperidine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Boc-amino-2,6-dioxopiperidine in Organic Solvents
Abstract
This compound is a critical intermediate in the synthesis of high-value pharmaceuticals, particularly immunomodulatory imide drugs (IMiDs). A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While quantitative public data is limited, this document synthesizes information from physicochemical principles, qualitative observations from synthetic chemistry, and data from analogous structures to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility in their specific solvent systems, empowering them with the tools for self-validation and process optimization.
Section 1: Introduction to this compound
Chemical Identity and Structure
This compound, systematically named tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a derivative of 3-aminoglutarimide.[1][2][3] Its structure features a polar glutarimide ring, which is a key pharmacophore in molecules like thalidomide and pomalidomide, and a non-polar tert-butyloxycarbonyl (Boc) protecting group attached to the C3-amino function.[1][4]
This compound serves as a pivotal building block in the synthesis of pomalidomide and other IMiDs, making its physical properties, particularly solubility, a subject of significant interest for process chemists and drug developers.[5][6] Understanding solubility allows for the rational selection of solvents to achieve homogenous reaction conditions, control crystallization, and streamline downstream processing.
Section 2: Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a balance of competing intermolecular forces dictated by its distinct molecular domains.
-
The Glutarimide Ring: This portion of the molecule is highly polar and contains two amide-like functionalities. The secondary amine (N-H) within the ring and the two carbonyl groups (C=O) can act as potent hydrogen bond donors and acceptors, respectively. This suggests a strong affinity for polar, protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF).
-
The Boc-Carbamate Group: The tert-butyl group is bulky and lipophilic (non-polar), which contributes to solubility in less polar organic solvents. The carbamate linkage itself contains hydrogen bond acceptors (C=O) and a donor (N-H), adding to the molecule's overall polarity.
-
Crystalline Structure: As a solid material, the energy required to break the compound's crystal lattice (lattice energy) must be overcome by the energy of solvation.[1] A high melting point can often correlate with high lattice energy, thus requiring more favorable solvent-solute interactions to achieve significant solubility.
This duality—a polar, hydrogen-bonding core combined with a non-polar, bulky protecting group—results in a complex solubility profile, allowing for miscibility in a range of solvent classes but precluding universal solubility.
Section 3: Solubility Profile: A Predictive and Qualitative Analysis
Direct, quantitative solubility data (e.g., mg/mL) for this compound is not widely available in published literature. However, by analyzing its structure and drawing inferences from synthetic procedures and related compounds, we can construct a reliable qualitative and predictive profile.
Qualitative Inferences from Synthetic Procedures: Several synthetic routes leading to pomalidomide utilize 3-amino-piperidine-2,6-dione precursors in solvents such as acetonitrile and dimethyl sulfoxide (DMSO).[5][6][7] Reactions are often performed at elevated temperatures (e.g., reflux), which implies that while the starting materials may have limited solubility at room temperature, they are sufficiently soluble under heating to allow the reaction to proceed.[5][6] The use of water as an anti-solvent to precipitate products in these syntheses strongly indicates very low solubility in aqueous media.[7]
Predictive Solubility Based on Analogous Compounds: The solubility of the Boc protecting group itself can be inferred from reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON). This reagent is described as being very soluble in solvents like ethyl acetate, ether, chloroform, dioxane, and acetone, and soluble in alcohols like methanol.[8] This suggests the Boc group on our target molecule will enhance its affinity for moderately polar and non-polar aprotic solvents.
Conversely, the related compound without the dioxo groups, (R)-3-(Boc-amino)piperidine, is explicitly noted as being soluble in methanol and ethanol.[9][10] This highlights the favorable interaction between the Boc-protected amine and protic solvents.
Predicted Solubility Summary Table:
Based on the analysis above, the following table provides a predicted solubility profile. These classifications are qualitative and should be experimentally verified for specific applications.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. Use in syntheses suggests at least moderate solubility, especially at elevated temperatures.[5][6] |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with both the glutarimide and carbamate groups. Solubility of analogous compounds supports this prediction.[9][10] |
| Ethers | THF, Dioxane | Moderate to Low | Moderate polarity and hydrogen bond acceptance may allow for some dissolution. The Boc group enhances affinity.[8] |
| Esters | Ethyl Acetate | Moderate to Low | Similar to ethers, the moderate polarity and Boc group affinity suggest some solubility.[8] |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | DCM can dissolve a wide range of organic compounds, but strong solute-solute interactions (H-bonding) in the crystal may limit solubility. |
| Non-Polar | Toluene, Hexanes | Low to Insoluble | The molecule's overall polarity from the glutarimide ring is too high for significant interaction with non-polar solvents. |
| Aqueous | Water | Insoluble | The large, non-polar Boc group and the overall organic character, combined with strong intramolecular hydrogen bonding, lead to hydrophobicity.[7] |
Section 4: Standardized Protocol for Experimental Solubility Determination
Given the lack of public quantitative data, it is essential for researchers to determine the solubility of this compound in their specific solvent systems. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of the compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (HPLC-grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor (e.g., 100-fold) is essential.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample based on a standard curve.
-
Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
The following diagram illustrates this experimental workflow.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Section 5: Conclusion and Practical Recommendations
This compound possesses a nuanced solubility profile due to its combination of polar and non-polar functionalities. While quantitative data is scarce, a predictive analysis indicates moderate to high solubility in polar aprotic solvents like DMSO and DMF , making them suitable for synthetic reactions. Moderate solubility is expected in alcohols such as methanol and ethanol, which could be useful for certain purification or slurry operations. The compound is predicted to have low solubility in non-polar solvents and is practically insoluble in water .
For any process development, it is imperative to move beyond prediction and perform experimental verification. The detailed shake-flask protocol provided in this guide offers a robust framework for generating precise, application-specific solubility data, enabling rational solvent selection, enhanced process control, and successful scale-up.
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A Technical Guide to tert-butyl (2,6-dioxopiperidin-3-yl)carbamate: Nomenclature, Properties, and Core Applications in Targeted Protein Degradation
Abstract
This technical guide provides an in-depth analysis of tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, a pivotal building block in modern medicinal chemistry. We will delineate its precise chemical identity, including its IUPAC name and common synonyms, and present its key physicochemical properties. The core of this guide focuses on the molecule's critical role as a protected precursor to Cereblon (CRBN) E3 ligase ligands, which are fundamental components of Proteolysis Targeting Chimeras (PROTACs). We will explain the mechanistic rationale for its use, detail a representative synthetic workflow, and discuss its significance for researchers and professionals in drug development.
Chemical Identity and Nomenclature
Precise identification is paramount in chemical synthesis and procurement. The subject of this guide is a piperidine derivative featuring a glutarimide ring system and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. While often referred to by its common name, 3-Boc-amino-2,6-dioxopiperidine, its formal IUPAC name is tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate .[1][] The compound exists as a racemate, though stereospecific variants, such as (S)-3-Boc-amino-2,6-dioxopiperidine, are also commercially available and crucial for specific applications.[3]
The use of the Boc protecting group is a deliberate and essential strategic choice in organic synthesis.[] This acid-labile group effectively masks the primary amine's nucleophilicity, preventing it from participating in undesired side reactions during subsequent chemical modifications at other positions of the molecule.[] Its stability under neutral or basic conditions and the ease of its removal with mild acid make it an ideal protecting group for multi-step synthetic pathways.[]
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | [1][] |
| Synonyms | This compound, tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate | [][5] |
| CAS Number | 31140-42-8 (for the racemate) | [5][6][7] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][3] |
| Molecular Weight | 228.24 g/mol | [1][3] |
| InChI Key | TUGRLMXVKASPTN-UHFFFAOYSA-N (for the racemate) | [1][6] |
Physicochemical Properties
Understanding the physical properties of a chemical intermediate is critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Solid | [6][7] |
| Boiling Point | 423 °C at 760 mmHg | [5][7] |
| Density | ~1.2 g/cm³ | [5][7] |
| Solubility | Slightly soluble in Chloroform, DMF, DMSO, Methanol | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Core Application: A Gateway to Targeted Protein Degradation
The primary significance of this compound lies in its role as a precursor to ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a key component of the cellular machinery responsible for protein homeostasis.[11]
The glutarimide moiety of the molecule, once deprotected and incorporated into a larger structure, mimics the structure of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide.[11][12] These molecules function as "molecular glues," redirecting the CRBN E3 ligase to degrade specific proteins that it would not normally target.
This principle is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[11][13] They achieve this by linking a ligand for a target protein of interest (POI) to a ligand for an E3 ligase, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 Ligase).[11][12] This proximity forces the E3 ligase to polyubiquitinate the POI, marking it for destruction by the proteasome.[14]
The 3-amino-2,6-dioxopiperidine scaffold is one of the most widely used E3 ligase ligands in PROTAC development due to its well-characterized interaction with CRBN.[10][12]
Figure 1. Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis and Deprotection Workflow
The synthesis of a functional CRBN ligand from this compound typically involves two key stages: initial synthesis of the protected intermediate and its subsequent deprotection to reveal the reactive amine, which can then be coupled to a linker or another molecule.
Part A: Synthesis of Racemic this compound
This protocol is a conceptual representation of a common synthetic route starting from L-glutamic acid.
-
Cyclization: L-glutamic acid is first reacted with a reagent like urea or carbonyldiimidazole (CDI) under thermal conditions. This step forms the glutarimide ring, yielding 3-amino-2,6-dioxopiperidine (also known as glutaramide).
-
Boc Protection: The resulting 3-amino-2,6-dioxopiperidine is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate ((Boc)₂O) is added in the presence of a mild base, such as sodium bicarbonate or triethylamine.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography on silica gel, to yield the pure this compound as a solid.
Part B: Boc Deprotection for PROTAC Synthesis
This step unmasks the amine, making it available for conjugation.
-
Acidic Cleavage: The purified this compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: An excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 1-4 hours. The cleavage of the Boc group releases tert-butyl cation and CO₂, which evolve as gases.
-
Removal of Acid: The solvent and excess acid are removed under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt) of 3-amino-2,6-dioxopiperidine. This salt is often used directly in the next coupling step without further purification.
Figure 2. General synthetic workflow for PROTAC precursor synthesis.
Conclusion
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate is more than a mere chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its strategic design, featuring a stable yet readily cleavable protecting group on a proven E3 ligase-binding scaffold, provides medicinal chemists with a versatile and reliable building block. A thorough understanding of its nomenclature, properties, and the causality behind its synthetic application is essential for any researcher or drug development professional working in the field of targeted protein degradation. The continued use of this molecule and its derivatives will undoubtedly fuel further innovation in the discovery of novel treatments for a wide range of human diseases.
References
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- Krasavin, M., Adamchik, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. [Link][8]
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The Lynchpin of Targeted Protein Degradation: A Technical Guide to 3-Boc-amino-2,6-dioxopiperidine in Medicinal Chemistry
Abstract
In the rapidly evolving landscape of medicinal chemistry, the strategic elimination of disease-causing proteins has emerged as a transformative therapeutic paradigm. Central to this revolution is the concept of targeted protein degradation (TPD), a field largely enabled by a select few molecular scaffolds. Among these, 3-Boc-amino-2,6-dioxopiperidine stands out as a cornerstone. This technical guide provides an in-depth exploration of this critical building block, moving beyond a simple recitation of facts to elucidate its mechanistic underpinnings, synthetic utility, and profound impact on the development of Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect the role of its core glutarimide moiety in hijacking the cellular ubiquitin-proteasome system and detail the synthetic strategies that leverage its Boc-protected amine for the construction of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable tool in modern drug discovery.
The Genesis of a Modality: From Thalidomide to Cereblon Recruitment
The story of this compound is inextricably linked to the history of thalidomide. While initially infamous, the rediscovery of thalidomide and its analogues, such as lenalidomide and pomalidomide, as potent anticancer agents spurred a new era in pharmacology.[1] These molecules, collectively known as Immunomodulatory Imide Drugs (IMiDs), exhibit pleiotropic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities.[2][3][4]
The pivotal breakthrough in understanding their mechanism of action was the identification of Cereblon (CRBN) as their primary molecular target.[1][5] CRBN functions as a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[6] The binding of IMiDs to a specific pocket in CRBN does not inhibit the complex but rather induces a neomorphic activity: it changes the substrate specificity of the E3 ligase, causing it to recognize and ubiquitinate proteins it would not normally target.[6][7] For IMiDs, this leads to the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[1][6]
The active pharmacophore responsible for this interaction is the 3-amino-2,6-dioxopiperidine (glutarimide) moiety. This simple heterocyclic system is the "key" that fits into the CRBN "lock," initiating the entire cascade of targeted protein degradation.
The Strategic Importance of the Boc Protecting Group
While the 3-amino-2,6-dioxopiperidine core is the functional unit for CRBN binding, its direct use in multi-step syntheses is problematic due to the reactive primary amine. This is where this compound becomes indispensable. The tert-butoxycarbonyl (Boc) group serves as a robust and reliable protecting group for the amine.[8][9]
Its role is twofold:
-
Masking Reactivity: It renders the amine nucleophilicity inert, preventing unwanted side reactions during the assembly of complex molecules like PROTACs.
-
Enabling Stepwise Synthesis: The Boc group can be removed under specific, controlled acidic conditions that typically do not affect other functional groups in the molecule, allowing for the strategic unmasking of the amine at the desired synthetic step.[8][10]
This protected precursor provides chemists with a stable, easy-to-handle starting material, transforming the potent but reactive glutarimide core into a versatile building block for modular chemical synthesis.
Core Application: A Versatile Handle for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system with surgical precision.[11][12] They consist of three components: a ligand for a Protein of Interest (POI), a flexible linker, and a ligand for an E3 ligase.[13] By simultaneously binding the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[14][]
The deprotected 3-amino-2,6-dioxopiperidine moiety is one of the most widely and successfully used E3 ligase ligands in PROTAC design, serving to recruit CRBN.[16][17] The general workflow for creating a CRBN-recruiting PROTAC leverages this compound as the starting point for the E3 ligase handle.
Caption: General synthetic workflow for CRBN-recruiting PROTACs.
This modular approach allows for the rapid synthesis of PROTAC libraries by coupling the same CRBN handle to various linker-POI ligand combinations, streamlining the optimization of degrader potency and selectivity.[18]
Mechanism of Action: Orchestrating Protein Degradation
The ultimate function of the 3-amino-2,6-dioxopiperidine moiety within a PROTAC is to orchestrate the formation of a productive ternary complex (POI-PROTAC-CRBN). This proximity-induced event is the critical first step in the degradation cascade.
Caption: PROTAC-mediated protein degradation via CRBN recruitment.
Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[13][]
Key Physicochemical and Synthetic Data
A thorough understanding of the starting material is crucial for successful synthesis and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 31140-42-8 | [19][20][21] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [22][23] |
| Molecular Weight | 228.24 g/mol | [22][23] |
| Appearance | White to off-white solid | [19][20] |
| Melting Point | 193.7-194.4 °C |[20][23] |
Essential Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the key transformations involving this compound.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to yield the free amine of 3-amino-2,6-dioxopiperidine, which is often used immediately in the subsequent coupling step.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, typically a 25-50% v/v solution of TFA in DCM) to the stirred solution.[8][24]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-amino-2,6-dioxopiperidine.
-
Note: The resulting free amine is often used directly in the next step without extensive purification due to its polarity and potential instability.
-
Protocol 2: General Amide Coupling for PROTAC Synthesis
This protocol details the coupling of the deprotected 3-amino-2,6-dioxopiperidine with a carboxylic acid-functionalized Linker-POI fragment.
Materials:
-
Crude 3-amino-2,6-dioxopiperidine (from Protocol 1, ~1.2 eq)
-
Linker-POI-COOH fragment (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Linker-POI-COOH fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[13]
-
Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the crude 3-amino-2,6-dioxopiperidine (~1.2 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude PROTAC product by flash column chromatography or preparative HPLC to obtain the final compound.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a fundamental enabler of one of the most exciting therapeutic modalities in modern medicine. Its strategic design, combining the CRBN-binding glutarimide core with a synthetically versatile protected amine, has empowered chemists to rapidly assemble and test sophisticated molecules for targeted protein degradation. Its central role in the development of both clinical and preclinical PROTACs and next-generation IMiDs is a testament to its utility and importance.
As the field of TPD continues to expand beyond the canonical E3 ligases like CRBN and VHL, the principles learned from the application of this building block will undoubtedly inform the design of new E3 ligase handles.[12][14] Nevertheless, due to its well-understood binding kinetics, favorable drug-like properties, and synthetic tractability, this compound is poised to remain a dominant and indispensable tool in the medicinal chemist's arsenal for the foreseeable future.
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An In-Depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: A Core Building Block for Targeted Protein Degradation
Abstract
3-Boc-amino-2,6-dioxopiperidine, also known as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, has emerged as a cornerstone building block in modern medicinal chemistry. Its glutarimide core is the essential pharmacophore for binding to the Cereblon (CRBN) E3 ubiquitin ligase, the target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2] The strategic placement of a Boc (tert-butyloxycarbonyl) protecting group provides a versatile chemical handle, enabling its seamless incorporation into complex molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical biology.
The Glutarimide Moiety: A Privileged Scaffold for Hijacking the Ubiquitin-Proteasome System
The discovery that thalidomide and its analogs exert their therapeutic and teratogenic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4A E3 ubiquitin ligase complex, revolutionized the field of pharmacology.[3][4] These molecules act as "molecular glues," redirecting the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2]
The glutarimide ring of these molecules is the critical moiety that slots into a conserved binding pocket on CRBN, formed by three key tryptophan residues.[3] This understanding paved the way for the rational design of heterobifunctional PROTACs, which tether a target-binding ligand to a CRBN-binding ligand (an "E3 ligase handle") via a chemical linker. 3-Amino-2,6-dioxopiperidine is the fundamental CRBN-recruiting element, and its Boc-protected form is the most widely used and synthetically convenient precursor for this purpose.[5][6] The Boc group offers stability under various reaction conditions and can be removed under mild acidic conditions, revealing a primary amine ready for conjugation.[7][8]
Synthesis and Characterization of this compound
While commercially available, understanding the synthesis of this key building block provides insight into its stability and potential impurities. A common and efficient route starts from L-glutamine.
Representative Synthetic Pathway
A robust synthesis involves the cyclization of a protected glutamine derivative. For instance, N-Cbz-L-glutamine can be cyclized using reagents like 1,1'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (THF) under reflux to form the Cbz-protected aminoglutarimide.[9] The Cbz group can then be removed via catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) to yield 3-amino-2,6-dioxopiperidine.[10] The final step is the selective protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford the title compound.[11]
Physicochemical Properties and Quality Control
Proper characterization is crucial to ensure the purity and identity of the building block before its use in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31140-42-8 | [5] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [12] |
| Molecular Weight | 228.24 g/mol | [12] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 193.7-194.4 °C | [13] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Chloroform, Methanol | [13] |
Quality Control:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be ≥98% for synthetic applications.
Core Application: A Gateway to PROTAC Synthesis
The primary utility of this compound is its function as a masked precursor to the CRBN ligand. The synthetic workflow almost invariably involves two key steps: Boc deprotection followed by coupling to a linker or a linker-payload conjugate.
Strategic Deprotection of the Boc Group
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this transformation, typically used in a solvent like dichloromethane (DCM).[7][14]
Causality Behind the Choice of TFA:
-
Efficacy: TFA is a strong acid that rapidly protonates the carbonyl of the Boc group, facilitating the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8][15]
-
Volatility: Both TFA and DCM are volatile, allowing for their easy removal in vacuo after the reaction is complete, which often yields the amine-TFA salt that can be used directly in the next step without extensive purification.[14][16]
-
Orthogonality: The conditions are mild enough to leave other common protecting groups (e.g., Fmoc, Cbz, most esters) intact, allowing for selective deprotection strategies.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq., often a 20-50% v/v solution in DCM) dropwise to the stirred solution.[14]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Optional Neutralization: If the free amine is required instead of the TFA salt, dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash sequentially with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-amino-2,6-dioxopiperidine.[16] The crude TFA salt is often used directly in the subsequent coupling step.
-
Amide Bond Formation: The Ligation Step
Once deprotected, the primary amine of the glutarimide is ready for coupling with a carboxylic acid, which is typically the terminus of a PROTAC linker. Peptide coupling reagents are essential for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being a preferred choice due to its high efficiency and low racemization rates.[17][18]
Causality Behind the Choice of HATU:
-
High Reactivity: HATU rapidly activates carboxylic acids to form a highly reactive OAt-active ester.[18][19]
-
Suppression of Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) byproduct released during the reaction is known to suppress epimerization, which is critical when coupling chiral molecules.[18]
-
Effectiveness: It is effective even with sterically hindered amines and acids, a common challenge in complex PROTAC synthesis.[17]
-
Mechanism: The reaction is typically run in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid, initiating the attack on HATU. The resulting active ester is then attacked by the amine to form the stable amide bond.[20][21]
-
Materials:
-
Carboxylic acid-bearing linker (1.0 eq.)
-
3-amino-2,6-dioxopiperidine TFA salt (from Protocol 1, 1.0-1.2 eq.)
-
HATU (1.0-1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-5.0 eq.)
-
Anhydrous dimethylformamide (DMF) or DCM
-
Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid linker (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture. Stir for 15-30 minutes at room temperature. This "pre-activation" step generates the reactive OAt-ester.[18]
-
Add a solution of 3-amino-2,6-dioxopiperidine TFA salt (1.2 eq.) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HOAt), and brine.[18]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel) to obtain the desired conjugate.
-
Visualizing the Synthetic and Mechanistic Workflow
General Synthetic Workflow
The following diagram illustrates the central role of this compound in the assembly of a CRBN-recruiting molecule.
Caption: Synthetic path from the protected building block to a final conjugate.
Mechanism of Action: PROTAC-Induced Protein Degradation
The final product, a PROTAC, functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to target degradation.
Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool that has unlocked a new paradigm in drug discovery. Its robust synthesis and predictable reactivity have made the construction of sophisticated molecules like PROTACs and novel IMiDs routine in both academic and industrial laboratories. As the field of targeted protein degradation continues to expand, the demand for this and next-generation glutarimide-based building blocks will undoubtedly grow, driving further innovation in synthetic chemistry and cancer therapeutics.
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The Biological Activity of 3-Amino-2,6-Dioxopiperidine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 3-amino-2,6-dioxopiperidine scaffold, a core component of immunomodulatory imide drugs (IMiDs®), represents a paradigm shift in therapeutic intervention for a range of hematological malignancies and immunological disorders. These compounds, derived from the parent molecule thalidomide, function as "molecular glues," uniquely reprogramming the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides an in-depth technical exploration of the biological activities of 3-amino-2,6-dioxopiperidine derivatives, focusing on their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. We will delve into their potent anti-cancer and immunomodulatory effects, offering field-proven insights for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of molecules.
Introduction: The Rebirth of a Scaffold
The journey of the 2,6-dioxopiperidine ring from a notorious teratogen in thalidomide to a cornerstone of modern cancer therapy is a testament to the power of mechanistic understanding in drug development. The initial discovery of thalidomide's anti-angiogenic and immunomodulatory properties spurred the creation of analogs, or IMiDs®, such as lenalidomide and pomalidomide, with improved efficacy and safety profiles. At the heart of their activity lies the 3-amino-2,6-dioxopiperidine core, which, when appropriately substituted, engages with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN)[1]. This interaction does not inhibit the enzyme but rather redirects its activity towards novel protein targets, leading to their ubiquitination and subsequent proteasomal degradation. This guide will dissect the multifaceted biological consequences of this unique mechanism of action.
Mechanism of Action: Molecular Glues and Neosubstrate Degradation
The primary mechanism by which 3-amino-2,6-dioxopiperidine derivatives exert their biological effects is through the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex, comprising Cullin-4 (CUL4), DDB1, and Roc1, utilizes CRBN as its substrate receptor[2][3][4][5][6].
In an unbound state, the CRL4^CRBN^ complex targets endogenous substrates for degradation. However, the binding of a 3-amino-2,6-dioxopiperidine derivative to a specific hydrophobic pocket in CRBN creates a novel protein-protein interaction surface. This new surface recruits "neosubstrates"—proteins not normally targeted by CRBN—to the E3 ligase complex for ubiquitination and degradation.
Key Neosubstrates and Downstream Consequences:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for B-cell development and survival. Their degradation is a key driver of the anti-myeloma activity of lenalidomide and pomalidomide[7][8][9][10][11]. The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, two critical survival factors for multiple myeloma cells, ultimately inducing apoptosis[7].
-
Casein Kinase 1α (CK1α): Degradation of this protein is particularly relevant for the treatment of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q.
-
GSPT1: Certain derivatives can induce the degradation of GSPT1, a translation termination factor, leading to broad anti-cancer activity[9].
The following diagram illustrates the mechanism of CRL4^CRBN^ modulation by 3-amino-2,6-dioxopiperidine derivatives.
Caption: Mechanism of CRL4^CRBN^ modulation by 3-amino-2,6-dioxopiperidine derivatives.
Biological Activities
The degradation of specific neosubstrates by 3-amino-2,6-dioxopiperidine derivatives translates into a wide array of biological activities, with anti-cancer and immunomodulatory effects being the most prominent.
Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of these derivatives have been demonstrated in various hematological malignancies, particularly multiple myeloma (MM) and certain B-cell lymphomas.
-
Direct Cytotoxicity in MM: As previously mentioned, the degradation of Ikaros and Aiolos is a primary driver of apoptosis in MM cells[7].
-
Anti-Angiogenic Effects: Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis[12][13][14][15]. This is thought to occur, in part, through the modulation of vascular endothelial growth factor (VEGF) signaling pathways[13][14][16]. While some studies suggest this is independent of their immunomodulatory effects, the precise mechanisms are still under investigation[12][15]. Lenalidomide has been shown to be more potent than thalidomide in some in vitro angiogenesis assays[13].
The following table summarizes the cytotoxic activity of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, showcasing the potential for developing new anti-cancer agents based on this scaffold[1].
| Compound | NCI-H929 IC50 (µM) | U239 IC50 (µM) |
| 10a | 2.25 ± 0.09 | 5.86 ± 0.12 |
| 10b | >50 | >50 |
| 10c | >50 | >50 |
| 10d | >50 | >50 |
| Lenalidomide | 1.12 ± 0.06 | 3.24 ± 0.11 |
Table 1: In vitro anti-proliferative activity of novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives against multiple myeloma cell lines. Data from[1].
Immunomodulatory Effects
A hallmark of this class of compounds is their profound impact on the immune system. These effects are complex and often cell-type dependent.
-
T-Cell Co-stimulation: Lenalidomide and pomalidomide enhance T-cell proliferation and cytokine production, particularly of the Th1 type, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)[17][18][19][20][21]. This is a direct consequence of Ikaros and Aiolos degradation, as these transcription factors act as repressors of IL-2 expression.
-
Natural Killer (NK) Cell Activation: By increasing IL-2 production from T-cells, these derivatives indirectly enhance the proliferation and cytotoxic activity of NK cells[19][20]. They can also augment antibody-dependent cell-mediated cytotoxicity (ADCC), making them attractive partners for monoclonal antibody therapies[20].
-
Modulation of Cytokine Production: In addition to stimulating IL-2 and IFN-γ, these compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes[1][22]. This dual activity—stimulating T-cell responses while dampening certain inflammatory pathways—underpins their therapeutic utility in both cancer and inflammatory diseases.
-
Inhibition of Regulatory T-cells (Tregs): Some evidence suggests that lenalidomide may inhibit the proliferation and function of Tregs, which could further contribute to an enhanced anti-tumor immune response[19].
The following diagram illustrates the key immunomodulatory effects of 3-amino-2,6-dioxopiperidine derivatives.
Caption: Key immunomodulatory effects of 3-amino-2,6-dioxopiperidine derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 3-amino-2,6-dioxopiperidine derivatives is highly dependent on their chemical structure. The core glutarimide ring is essential for binding to CRBN. Modifications to the substituent at the 3-amino position, as well as to other parts of the molecule, can profoundly influence potency, neosubstrate specificity, and pharmacokinetic properties.
-
The Glutarimide Moiety: This part of the molecule is crucial for insertion into the hydrophobic binding pocket of CRBN.
-
The 3-Amino Substituent: After deprotection of the Boc group, this position is a key site for modification. The nature of the substituent at this position determines the new surface presented by the CRBN-ligand complex and thus dictates which neosubstrates are recruited. For example, the phthalimide ring of thalidomide and the isoindolinone ring of lenalidomide and pomalidomide are critical for the degradation of Ikaros and Aiolos.
-
Stereochemistry: The stereocenter at the 3-position of the piperidine-2,6-dione ring is important for activity.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 3-amino-2,6-dioxopiperidine derivatives.
Synthesis of 3-Amino-2,6-dioxopiperidine Hydrochloride from N-Boc-L-glutamine
This protocol outlines a general method for the synthesis of the core 3-amino-2,6-dioxopiperidine scaffold, which can then be further derivatized.
Step 1: Cyclization of N-Boc-L-glutamine
-
To a solution of N-Boc-L-glutamine (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran), add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Add a catalytic amount of a suitable base, such as 4-dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product (3-Boc-amino-2,6-dioxopiperidine) by column chromatography on silica gel.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified this compound in a suitable solvent (e.g., dioxane or ethyl acetate).
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC).
-
The product, 3-amino-2,6-dioxopiperidine hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Cell Viability Assay (MTT/XTT)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MM.1S, NCI-H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., lenalidomide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot Analysis for Ikaros/Aiolos Degradation
This protocol is used to confirm the on-target mechanism of action by assessing the degradation of neosubstrates.
-
Cell Treatment and Lysis: Treat cells (e.g., MM.1S) with the test compounds at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.
T-Cell Immunophenotyping and Cytokine Production by Flow Cytometry
This protocol is used to evaluate the immunomodulatory effects of the compounds on T-cell populations.
-
PBMC Isolation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with anti-CD3/CD28 beads or PHA in the presence of the test compounds for 48-72 hours.
-
Surface Staining: Harvest the cells and stain with a cocktail of fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69).
-
Intracellular Cytokine Staining: For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture. After surface staining, fix and permeabilize the cells using a commercially available kit. Stain with antibodies against intracellular cytokines (e.g., IL-2, IFN-γ).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentages and activation status of different T-cell subsets (e.g., CD4+, CD8+) and the percentage of cells producing specific cytokines.
Conclusion and Future Directions
The 3-amino-2,6-dioxopiperidine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics. By acting as molecular glues for the CRL4^CRBN^ E3 ligase complex, these derivatives can induce the degradation of previously "undruggable" protein targets. The profound anti-cancer and immunomodulatory effects of these compounds have already transformed the treatment landscape for multiple myeloma and other diseases.
Future research in this field will likely focus on:
-
Expanding the Neosubstrate Landscape: Designing novel derivatives to target a wider range of disease-causing proteins for degradation.
-
Improving Selectivity and Potency: Fine-tuning the structure of these compounds to enhance their affinity for CRBN and their specificity for desired neosubstrates, thereby minimizing off-target effects.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in solid tumors, autoimmune diseases, and neurodegenerative disorders.
-
Combination Therapies: Evaluating the synergistic effects of these compounds with other therapeutic modalities, such as checkpoint inhibitors and targeted therapies.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and exploit the rich biology of 3-amino-2,6-dioxopiperidine derivatives. The continued exploration of this chemical space holds immense promise for the development of next-generation therapies for a multitude of challenging diseases.
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An In-Depth Technical Guide to the Stereochemistry of 3-Boc-amino-2,6-dioxopiperidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for the design and development of safe and efficacious therapeutics. The tragic legacy of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the profound impact of three-dimensional molecular architecture on biological activity.[][2][3] This guide provides an in-depth technical exploration of the stereochemistry of 3-Boc-amino-2,6-dioxopiperidine, a key chiral building block and a close structural analog of thalidomide's glutarimide core.
This document will navigate the critical aspects of its stereoselective synthesis, the analytical techniques for enantiomeric separation and characterization, and the pharmacological implications of its chirality, providing field-proven insights and actionable protocols.
The Imperative of Chirality in Drug Design: Lessons from Thalidomide Analogs
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological and toxicological profiles. This is because biological systems, being inherently chiral, interact differently with each enantiomer. In the context of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are analogs of thalidomide, the stereochemistry at the C3 position of the 2,6-dioxopiperidine ring is a critical determinant of their biological activity.[][4] For instance, the S-enantiomer of pomalidomide is significantly more potent in its anti-inflammatory and anti-proliferative effects compared to the R-enantiomer.[5] Although pomalidomide is developed as a racemate due to rapid in vivo interconversion in humans, understanding the properties of individual enantiomers is crucial for rational drug design and development.[6][7]
This compound serves as a vital precursor in the synthesis of a wide array of chiral molecules, including novel IMiDs and other bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications.[8] A thorough understanding and control of its stereochemistry are paramount to ensure the synthesis of enantiomerically pure final products with the desired therapeutic effects.
Enantioselective Synthesis: A Chiral Pool Approach from L-Glutamic Acid
The synthesis of enantiomerically pure compounds can be broadly approached through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material or a chiral precursor from the "chiral pool". For (S)-3-Boc-amino-2,6-dioxopiperidine, a highly effective and commonly employed method utilizes L-glutamic acid, a readily available and inexpensive chiral starting material.[2]
The rationale behind this approach lies in preserving the inherent stereochemistry of the starting material throughout the synthetic sequence. L-glutamic acid possesses the desired (S)-configuration at the α-carbon, which will become the stereocenter at the C3 position of the piperidine-2,6-dione ring.
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A Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: The Cornerstone of Modern Thalidomide-Derived Therapeutics
Abstract
The re-emergence of thalidomide from a historical tragedy to a cornerstone of modern therapeutics has been one of the most significant stories in drug development. This revival is centered on its core chemical scaffold, the 2,6-dioxopiperidine (glutarimide) ring, which has been identified as a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Central to the synthesis and evolution of next-generation thalidomide analogs—including Immunomodulatory Drugs (IMiDs®) and Proteolysis-Targeting Chimeras (PROTACs)—is the versatile building block, 3-Boc-amino-2,6-dioxopiperidine . This technical guide provides an in-depth exploration of this critical intermediate, covering its synthesis, chemical rationale, and its pivotal role in hijacking the ubiquitin-proteasome system for targeted protein degradation. This document is intended for researchers, chemists, and drug development professionals actively working in oncology, immunology, and targeted therapeutics.
The Glutarimide Scaffold: A Phoenix in Pharmacology
Initially marketed as a sedative in the 1950s, thalidomide was infamously withdrawn after causing severe birth defects.[1] Decades later, it was serendipitously discovered to have potent anti-inflammatory and anti-angiogenic properties, leading to its approval for treating complications of leprosy and, eventually, multiple myeloma.[2][3] This renaissance spurred intense research into its mechanism of action.
The breakthrough came with the identification of Cereblon (CRBN) , a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, as the direct molecular target of thalidomide.[4][5][6][7] Thalidomide and its analogs, such as lenalidomide and pomalidomide, bind to CRBN, effectively acting as a "molecular glue."[7] This binding event does not inhibit the enzyme but rather alters its substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][7][8] The degradation of these factors is directly responsible for the potent anti-myeloma and immunomodulatory effects of these drugs.[4][8]
This discovery transformed the 2,6-dioxopiperidine ring from a simple chemical moiety into a privileged scaffold—a key that could unlock the cell's own protein disposal machinery for therapeutic purposes. Crafting molecules with this key requires a versatile and strategically protected synthetic intermediate, which is precisely the role fulfilled by this compound.
This compound: The Versatile Building Block
tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate, commonly known as this compound, is the cornerstone for the modular synthesis of glutarimide-based therapeutics. Its structure consists of the essential 2,6-dioxopiperidine ring with an amino group at the chiral 3-position, which is protected by a tert-butyloxycarbonyl (Boc) group.
The Strategic Importance of the Boc Protecting Group
The Boc group is fundamental to the utility of this intermediate. It is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions without affecting other functional groups.[] This chemical orthogonality is critical in multi-step syntheses for several reasons:
-
Enables Sequential Coupling: It allows for the selective deprotection of the amine, which can then be coupled to various chemical moieties (e.g., the phthaloyl group of thalidomide, linkers for PROTACs) in a controlled manner.
-
Prevents Unwanted Side Reactions: The protected amine is unreactive under the conditions required for other chemical transformations on the molecule.
-
Improves Solubility and Handling: The Boc group can enhance the solubility of the intermediate in common organic solvents, facilitating purification and subsequent reactions.
Physicochemical Properties
A clear understanding of the physical properties of this intermediate is essential for its effective use in synthesis and scale-up.
| Property | Value | Reference(s) |
| CAS Number | 31140-42-8 | [10][11] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [10] |
| Molecular Weight | 228.25 g/mol | [10][12] |
| Melting Point | 193.7-194.4 °C | [10] |
| Appearance | Solid / White Powder | [11][13] |
| Solubility | Slightly soluble in Chloroform, DMF, DMSO, Methanol | [10] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [10] |
Synthesis and Methodologies
The synthesis of this compound is a critical process, with several reported routes. A common and efficient strategy begins with the readily available and chiral amino acid, L-glutamic acid. This approach ensures the desired stereochemistry at the 3-position, which is crucial for biological activity.
Conceptual Synthesis Workflow
The transformation from L-glutamic acid to the target compound involves a logical sequence of protection, activation, and cyclization steps. The following diagram outlines this strategic pathway.
Caption: General workflow for synthesizing this compound from L-glutamic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative synthesis adapted from established chemical principles. Researchers should always perform their own optimization and safety assessments.
Objective: To synthesize (S)-3-((tert-butoxycarbonyl)amino)piperidine-2,6-dione.
Materials:
-
L-Glutamic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Carbonyldiimidazole (CDI) or similar coupling agent
-
Ammonium Hydroxide (NH₄OH)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate
-
Aqueous HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
N-Boc Protection of L-Glutamic Acid:
-
Action: Dissolve L-glutamic acid in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate. Cool the mixture in an ice bath.
-
Action: Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with dilute HCl to pH ~2-3. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.
-
Rationale: The Boc group is installed to protect the α-amino group, preventing it from participating in the subsequent cyclization step and ensuring the correct amide bonds are formed.
-
-
Activation and Cyclization to form the Glutarimide Ring:
-
Action: Dissolve the N-Boc-L-glutamic acid from the previous step in anhydrous THF.
-
Action: Add a coupling agent like carbonyldiimidazole (CDI) portion-wise at 0°C. Stir for 1-2 hours at room temperature to form the activated acylimidazolide intermediate.
-
Action: Cool the reaction mixture again and add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise. Stir vigorously overnight at room temperature.
-
Work-up: Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase and concentrate. The crude product can be purified by recrystallization or column chromatography.
-
Rationale: CDI activates both carboxylic acid groups. The subsequent addition of ammonia acts as the nucleophile, first forming a diamide intermediate which then undergoes intramolecular cyclization via nucleophilic attack of one amide nitrogen onto the other activated carbonyl, releasing imidazole and forming the stable six-membered glutarimide ring.
-
Application in Drug Synthesis: From Thalidomide to PROTACs
The true value of this compound lies in its application as a versatile precursor.
Synthesis of Thalidomide and Analogs (IMiDs)
To synthesize thalidomide, the Boc group is first removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free amine, 3-aminopiperidine-2,6-dione.[1][] This amine is then coupled with phthalic anhydride or a derivative under thermal conditions to form the final product. A similar strategy, using different heterocyclic partners, is employed for lenalidomide and pomalidomide.
A Critical Component of PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[15][16] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker.
The 2,6-dioxopiperidine moiety is one of the most widely used E3 ligase ligands, recruiting CRBN.[17] this compound is the starting point for creating this "warhead." The Boc group is removed, and the resulting free amine is attached to a chemical linker, which is then connected to the ligand for the protein of interest.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Understanding the mechanism by which the 2,6-dioxopiperidine core functions is paramount for rational drug design.
-
Binding to CRBN: The glutarimide ring of the IMiD or PROTAC warhead binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[7] This pocket includes three critical tryptophan residues.[7]
-
Formation of a Ternary Complex: This binding event creates a new protein-protein interaction surface on CRBN. This "neosurface" has high affinity for specific neosubstrate proteins (like IKZF1/IKZF3 for IMiDs) or the target protein tethered by a PROTAC.[5][18]
-
Ubiquitination: Once the ternary complex (E3 Ligase—Molecule—Target) is formed, the E3 ligase machinery transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the recruited protein.[15]
-
Proteasomal Degradation: The poly-ubiquitinated protein is now recognized by the 26S proteasome, which unfolds and degrades it into small peptides, effectively eliminating it from the cell. The IMiD or PROTAC molecule is then released and can engage in another catalytic cycle.
Caption: Mechanism of CRBN-mediated targeted protein degradation induced by glutarimide-based molecules.
Advanced Applications and Future Perspectives
The modularity offered by this compound has been a driving force in the expansion of targeted protein degradation beyond oncology. By simply changing the linker and the target-binding ligand of a PROTAC, the CRBN E3 ligase can be redirected to degrade a vast array of proteins implicated in various diseases.
Current research focuses on:
-
Developing Novel CRBN Ligands: While the thalidomide scaffold is effective, researchers are developing new molecules that bind to CRBN with different affinities or induce the degradation of different neosubstrates.
-
Expanding the E3 Ligase Toolbox: Identifying ligands for other E3 ligases (e.g., VHL, MDM2, cIAP1) to overcome resistance and provide tissue-specific degradation.[15]
-
Optimizing Linkerology: The length, composition, and attachment point of the linker are critical for efficient ternary complex formation and degradation, and this remains an area of intense empirical and computational study.
Conclusion
This compound is far more than a simple chemical intermediate; it is a pivotal enabling reagent in one of the most exciting fields of modern pharmacology. Its strategic design, featuring the CRBN-binding glutarimide core and the versatile Boc-protected amine, provides a robust platform for the synthesis of both established IMiD therapies and cutting-edge targeted protein degraders. As the principles of induced proximity continue to reshape drug discovery, the mastery of the synthesis and application of this fundamental building block will remain essential for scientists and researchers aiming to harness the cell's own machinery to combat disease.
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introduction to glutarimide-containing compounds
An In-Depth Technical Guide to Glutarimide-Containing Compounds: From Mechanism to Therapeutic Innovation
Abstract
The glutarimide scaffold, a six-membered piperidine-2,6-dione ring system, serves as a cornerstone in modern pharmacology.[1] Initially associated with the tragic teratogenicity of thalidomide, this chemical moiety has undergone a remarkable renaissance.[2][3] It is now recognized as a privileged structure for hijacking the cellular ubiquitin-proteasome system. This guide provides a comprehensive technical overview of glutarimide-containing compounds, detailing their core mechanism of action, major therapeutic classes, synthetic challenges, and key experimental methodologies. We will explore how these molecules function as molecular glues and serve as critical components of Proteolysis-Targeting Chimeras (PROTACs), offering unprecedented control over protein degradation for therapeutic benefit. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of this versatile chemical class.
The Glutarimide Scaffold: A Journey from Infamy to Innovation
Glutarimide is a heterocyclic compound first synthesized in the early 20th century.[1] For decades, its pharmacological relevance was defined by two disparate compounds: the protein synthesis inhibitor cycloheximide, used primarily as a research tool, and thalidomide, a sedative infamous for causing severe birth defects in the 1950s and 1960s.[1][4]
The modern era of glutarimide chemistry began with the rediscovery of thalidomide's potent anti-inflammatory and anti-angiogenic properties, leading to its approval for treating complications of leprosy and later, multiple myeloma.[1][3][5] This revival spurred the development of more potent and specific analogs, known as Immunomodulatory Drugs (IMiDs®), such as lenalidomide and pomalidomide.[2][6][7]
A pivotal breakthrough came in 2010 with the identification of Cereblon (CRBN) , an E3 ubiquitin ligase adaptor protein, as the primary molecular target of thalidomide and its derivatives.[3][6][8] This discovery elucidated the core mechanism: these glutarimide-containing molecules act as "molecular glues," inducing the degradation of specific target proteins. This paradigm-shifting insight has paved the way for the rational design of novel therapeutics, including a burgeoning class of bifunctional molecules known as PROTACs, which utilize the glutarimide moiety to recruit CRBN for targeted protein degradation.[9][10]
Core Mechanism of Action: Hijacking the Cereblon E3 Ligase Complex
The therapeutic effects of most modern glutarimide drugs are predicated on their ability to modulate the Ubiquitin-Proteasome System (UPS), the cell's primary machinery for protein disposal.
The Process:
-
Binding to Cereblon (CRBN): The glutarimide ring is the key pharmacophore that binds directly to a pocket within the CRBN protein.[11] CRBN serves as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[7][12]
-
Altering Substrate Specificity: The binding of the glutarimide compound induces a conformational change in the CRBN substrate-binding surface. This new surface gains affinity for proteins that CRBN does not normally recognize, referred to as "neosubstrates."[3][6]
-
Ternary Complex Formation: A stable ternary complex is formed, consisting of the CRL4^CRBN^ E3 ligase, the glutarimide molecule, and the neosubstrate protein.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the neosubstrate.
-
Proteasomal Degradation: The poly-ubiquitinated neosubstrate is now marked for destruction and is subsequently recognized and degraded by the 26S proteasome, releasing the glutarimide drug to repeat the cycle.[6][7]
This mechanism represents a powerful therapeutic strategy, enabling the targeted elimination of disease-driving proteins previously considered "undruggable" by conventional small-molecule inhibitors.
Caption: Workflow of glutarimide-induced protein degradation via CRBN.
Key Classes of Glutarimide-Containing Compounds
Class I: Immunomodulatory Drugs (IMiDs) & Molecular Glues
IMiDs are the archetypal molecular glues. Their primary therapeutic activity in hematologic malignancies stems from the CRBN-mediated degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3) .[3][6][7][13]
-
Thalidomide: The parent compound, used for multiple myeloma (MM) and erythema nodosum leprosum (ENL).[3] Its use is limited by neurotoxicity and teratogenic effects.[13]
-
Lenalidomide: A more potent analog with an improved safety profile compared to thalidomide.[7] It is a frontline treatment for MM and is also approved for myelodysplastic syndromes (MDS) with a specific 5q deletion, where it uniquely induces the degradation of casein kinase 1α (CK1α).[3][7][12]
-
Pomalidomide: The most potent of the approved IMiDs, effective in patients with relapsed or refractory MM.[2][]
The degradation of IKZF1 and IKZF3 has pleiotropic downstream effects, including direct cytotoxicity to myeloma cells and immunomodulatory effects such as enhanced T-cell and NK-cell activity and increased production of Interleukin-2 (IL-2).[6][8]
Class II: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules engineered to bring a target protein and an E3 ligase into close proximity.[9] They consist of three components:
-
A "warhead" ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand.
-
A chemical linker that connects the two ligands.
The glutarimide moiety (from thalidomide or its analogs) is the most widely used E3 ligase ligand in PROTAC design, co-opting CRBN to induce degradation of the POI.[9][15] This predominance is due to the favorable physicochemical properties of glutarimide ligands, which are low in molecular weight and possess desirable drug-like characteristics.[9] PROTACs have the potential to target any protein for which a binder can be developed, representing a major expansion of therapeutic possibilities.
Caption: A simplified late-stage cyclization strategy for synthesis.
Key Experimental Protocols
Validating the activity of novel glutarimide-containing compounds requires a systematic, multi-assay approach.
Protocol 1: Western Blot Analysis for Neosubstrate Degradation
-
Objective: To visually confirm the degradation of a target protein (e.g., IKZF1 for an IMiD, or a specific POI for a PROTAC).
-
Methodology:
-
Cell Culture: Plate target cells (e.g., MM.1S for IMiDs) at an appropriate density.
-
Treatment: Treat cells with the glutarimide compound at various concentrations and for different time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in band intensity for the target protein relative to the loading control indicates degradation.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To measure the antiproliferative or cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Dilution: Prepare a serial dilution of the glutarimide compound.
-
Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 or 96 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with a solvent (e.g., DMSO or isopropanol).
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Analysis: Plot the cell viability versus compound concentration and calculate the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Future Perspectives and Challenges
The field of glutarimide-based therapeutics is rapidly evolving, with several key areas of focus:
-
Expanding the Ligand Toolbox: Significant effort is being directed toward discovering novel, non-thalidomide-based CRBN binders to expand chemical diversity, potentially altering neosubstrate profiles and improving properties. [16][17][18]* Overcoming Resistance: Understanding and overcoming mechanisms of resistance to IMiDs and PROTACs, such as mutations in CRBN or the target protein, is a critical clinical challenge.
-
Improving Selectivity: A major goal is the rational design of molecular glues and PROTACs with higher selectivity for a single desired neosubstrate, thereby minimizing off-target effects and potential toxicities. [19][]* Prodrug Strategies: To enhance tumor-specific delivery and reduce systemic toxicity, researchers are developing "pro-PROTACs" or other prodrugs where the glutarimide moiety is chemically "caged" with a protecting group. [21][22]This group is designed to be cleaved only in the target microenvironment (e.g., by specific enzymes), releasing the active degrader molecule. [22][23]
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preliminary toxicity data for 3-Boc-amino-2,6-dioxopiperidine
An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 3-Boc-amino-2,6-dioxopiperidine
Executive Summary
This compound is a key synthetic intermediate for novel pharmaceutical agents, including analogs of thalidomide. Its structural relationship to thalidomide, a compound with a notorious history of teratogenicity, mandates a rigorous and early-stage toxicological evaluation. This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of this compound. In the absence of extensive public data, we present a validated, multi-endpoint strategy designed to generate foundational safety data, focusing on cytotoxicity and genotoxicity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a robust preliminary safety profile, adhering to the highest standards of scientific integrity and regulatory guidance.
Introduction: The Imperative for Early-Stage Toxicity Profiling
This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of molecules related to thalidomide, which is used in the development of treatments for various cancers and inflammatory diseases.[1][2] The core 2,6-dioxopiperidine scaffold is shared with immunomodulatory drugs (IMiDs), making its derivatives of high interest. However, the descriptor "teratogenic sedative" has been associated with this class of compounds, underscoring the critical importance of early and thorough safety evaluation.[1][2]
A preliminary toxicity assessment is not merely a regulatory checkpoint but a fundamental component of the drug discovery process. It allows for early identification of potential liabilities, conserves resources by enabling fail-fast decisions, and guides the chemical optimization process toward safer lead candidates. This guide proposes a foundational in vitro screening cascade designed to provide essential data on the compound's effects on cell health and genetic integrity.
In Vitro Cytotoxicity Assessment: A Dual-Endpoint Strategy
To obtain a comprehensive understanding of a compound's potential to cause cell death, it is insufficient to rely on a single assay. We propose a dual-endpoint strategy that interrogates two distinct cellular processes: metabolic activity and plasma membrane integrity. This approach provides a more robust and validated picture of cytotoxicity.
Rationale for a Two-Assay Approach
A compound can be cytotoxic through various mechanisms. An assay measuring metabolic activity, such as the MTT assay, can detect disruptions in mitochondrial function, which may or may not lead to immediate cell death.[3][4] Conversely, an assay measuring the release of intracellular components, like the Lactate Dehydrogenase (LDH) assay, directly quantifies the loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5][6] By employing both, we can distinguish between cytostatic effects (inhibition of proliferation) and overt cytotoxic effects (cell killing), providing critical insights into the compound's mechanism of action.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[8] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[3]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Control Preparation: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[5][10]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.[5]
-
LDH Reaction: Add the LDH assay reaction mixture, which contains substrates for the LDH enzyme, to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] During this time, LDH will catalyze a reaction that results in a color change.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate spectrophotometer.[10]
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls. Determine the IC₅₀ value.
Caption: Workflow for dual-endpoint in vitro cytotoxicity assessment.
Data Presentation: Cytotoxicity
The results should be summarized to allow for clear comparison across different cell lines and assays.
| Cell Line | Assay Type | Exposure Time (h) | IC₅₀ (µM) |
| HepG2 | MTT | 48 | Data |
| HepG2 | LDH | 48 | Data |
| HEK293 | MTT | 48 | Data |
| HEK293 | LDH | 48 | Data |
| Jurkat | MTT | 48 | Data |
| Jurkat | LDH | 48 | Data |
In Vitro Genotoxicity Assessment: The Ames Test
Genotoxicity testing is essential to evaluate a compound's potential to cause genetic damage, a key indicator of carcinogenic potential. The bacterial reverse mutation assay, or Ames test, is the internationally recognized standard for initial screening.[12][13]
Rationale for the Ames Test
The Ames test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[15] A positive result indicates the compound is a mutagen. The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens that become active only after being metabolized.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
This protocol is based on OECD Test Guideline 471.[12]
Step-by-Step Methodology:
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).[13]
-
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of this compound that is not overly toxic to the bacterial strains.
-
Main Experiment (Plate Incorporation Method): a. In separate test tubes, combine the test compound at several concentrations, the bacterial tester strain, and either a buffer (for -S9 conditions) or the S9 metabolic activation mix (for +S9 conditions).[14] b. Add molten top agar to the mixture. c. Quickly pour the mixture onto the surface of a minimal glucose agar plate (lacking the essential amino acid). d. Include negative (vehicle) and positive controls (known mutagens like sodium azide or 2-nitrofluorene) for each strain and condition.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the background (negative control) count.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Data Presentation: Genotoxicity
Results should be tabulated to clearly show the effect of the compound on each strain, with and without metabolic activation.
| Tester Strain | Metabolic Activation | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Vehicle |
| TA98 | -S9 | Vehicle | Data | 1.0 |
| C₁ | Data | Data | ||
| C₂ | Data | Data | ||
| TA98 | +S9 | Vehicle | Data | 1.0 |
| C₁ | Data | Data | ||
| C₂ | Data | Data | ||
| TA100 | -S9 | Vehicle | Data | 1.0 |
| C₁ | Data | Data | ||
| C₂ | Data | Data | ||
| TA100 | +S9 | Vehicle | Data | 1.0 |
| C₁ | Data | Data | ||
| C₂ | Data | Data |
Interpretation and Forward Strategy
The data generated from this preliminary screening cascade will form the basis of the initial safety assessment for this compound.
-
Cytotoxicity: IC₅₀ values provide a quantitative measure of potency. A low micromolar IC₅₀ in multiple cell lines would be a significant red flag, suggesting broad cytotoxic potential. Discrepancies between the MTT and LDH assays can hint at the mechanism (e.g., high MTT IC₅₀ but low LDH IC₅₀ might suggest a primary effect on metabolism rather than immediate membrane disruption).
-
Genotoxicity: A positive Ames test is a serious finding and would likely halt or significantly delay development, pending further investigation with more complex mammalian cell-based genotoxicity assays (e.g., micronucleus or mouse lymphoma assay). A negative result provides initial reassurance but does not entirely rule out genotoxic potential through mechanisms not detected by this assay.
These foundational data are critical for making informed decisions. They guide the selection of dose levels for any subsequent in vivo studies and provide a baseline against which derivatives and analogs can be compared, ultimately fostering a safety-by-design approach to drug development.
References
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC, NIH. [Link]
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (2023).
- Updates to OECD in vitro and in chemico test guidelines. (2021). National Centre for the Replacement, Refinement & Reduction of Animals in Research. [Link]
- MTT Assay Protocol. Cyrusbio. [Link]
- LDH Assay. Cell Biologics Inc.. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
- (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem. [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf, NIH. [Link]
- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
- Guidelines for the Testing of Chemicals. OECD. [Link]
- Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011). ICH. [Link]
- OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). ESTIV. [Link]
- In vitro assays for developmental neurotoxicity. OECD. [Link]
- Genotoxicity Testing (Ames test ,HPRT assay, Comet Assay). Toxikon. [Link]
- Ames Test.
- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
- Cas 31140-42-8,this compound. LookChem. [Link]
- tert-Butyl (2,6-dioxopiperidin-3-yl)
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- 2. This compound | 31140-42-8 [chemicalbook.com]
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- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Navigating the Supply Chain of 3-Boc-amino-2,6-dioxopiperidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the strategic procurement of key chemical building blocks is paramount to the success of research and development endeavors. Among these, 3-Boc-amino-2,6-dioxopiperidine has emerged as a critical precursor for the synthesis of novel therapeutics, most notably as a cornerstone for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. This guide provides an in-depth technical overview of the commercial availability of this compound, offering field-proven insights into supplier selection, quality assessment, and practical applications to empower researchers in their quest for next-generation medicines.
The Pivotal Role of this compound in Targeted Protein Degradation
The glutarimide moiety of this compound is a privileged scaffold, essential for binding to the CRBN E3 ubiquitin ligase complex.[1] This interaction is the linchpin of many successful PROTACs, which function as heterobifunctional molecules that bridge a target protein of interest (POI) and an E3 ligase.[2][] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[2][] The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position provides a convenient synthetic handle for the attachment of linkers and POI-binding ligands, making it a versatile and indispensable building block in medicinal chemistry.
Commercial Availability: A Comparative Landscape of Suppliers
A multitude of chemical suppliers offer this compound, often with variations in purity, scale, and the availability of enantiomerically pure forms. The choice of supplier should be guided by a careful consideration of the specific research needs, including the required chirality and the scale of the synthesis.
Below is a comparative table of prominent suppliers. Please note that availability and pricing are subject to change and should be verified directly with the vendors.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| Sigma-Aldrich | This compound | 31140-42-8 | ≥98% | Racemic |
| (S)-3-Boc-amino-2,6-dioxopiperidine | 151367-92-9 | ≥97% | (S)-enantiomer | |
| (R)-3-(Boc-amino)piperidine | 309956-78-3 | 97% | (R)-enantiomer (piperidine) | |
| BLD Pharm | This compound | 31140-42-8 | ≥98% | Racemic |
| (R)-3-Boc-amino-2,6-dioxopiperidine | 247913-83-3 | ≥98% | (R)-enantiomer | |
| Advanced ChemBlocks | (S)-3-Boc-amino-2,6-dioxopiperidine | 151367-92-9 | 97% | (S)-enantiomer |
| BOC Sciences | (S)-3-Amino-piperidine-2,6-dione | 29883-25-8 | Not specified | (S)-enantiomer (HCl salt) |
| Guidechem | This compound | 31140-42-8 | Not specified | Racemic |
It is crucial to note that both the racemic and enantiomerically pure forms of this compound are available. The chirality at the 3-position of the piperidine-2,6-dione ring can significantly impact the binding affinity to Cereblon and the subsequent degradation efficacy of the resulting PROTAC. Therefore, for structure-activity relationship (SAR) studies, access to both enantiomers is highly desirable.
Quality Control and Scientific Integrity: Ensuring Experimental Reproducibility
The quality and purity of starting materials are fundamental to the synthesis of well-characterized and reproducible PROTACs and molecular glues. As a senior application scientist, I cannot overstate the importance of a robust quality control (QC) process.
Key Analytical Techniques for Quality Assessment
Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and characterization of the compound. Key analytical techniques to look for include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides an indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Verifies the elemental composition of the molecule.
BOC Sciences, for example, emphasizes a Quality by Design (QbD) approach and operates under cGMP guidelines, ensuring a high standard of quality control.[] When sourcing this critical reagent, researchers should not hesitate to request detailed analytical data from the supplier.
Causality in Experimental Choices: The Importance of Purity
Impurities in the this compound starting material can lead to the formation of undesired side products during synthesis, complicating purification and potentially leading to erroneous biological data. For instance, residual starting materials from the synthesis of the glutarimide ring or byproducts from the Boc-protection step could compete in subsequent coupling reactions, reducing the yield of the desired PROTAC and making characterization more challenging.
Experimental Protocols: From Building Block to Bifunctional Degrader
The following section provides a generalized, step-by-step methodology for the synthesis of a PROTAC using this compound. This protocol is intended as a guide and may require optimization based on the specific linker and POI ligand being used.
Step 1: Boc Deprotection of this compound
The first step in utilizing this building block is the removal of the Boc protecting group to liberate the free amine, which will then be coupled to a linker.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (10-20 eq) or hydrochloric acid (HCl) in dioxane (4M solution).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used in the next step without further purification.
Step 2: Linker Coupling
The newly exposed amine is then coupled to a linker that has a terminal carboxylic acid or another reactive group. Standard peptide coupling reagents are commonly employed for this amide bond formation.
Protocol:
-
Dissolve the linker-acid (1.0-1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Add a coupling agent such as HATU (1.2 eq) or HBTU, and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected 3-amino-2,6-dioxopiperidine salt (1.0 eq) and additional DIPEA (1-2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove the coupling reagents and base.
-
The crude product is then purified by flash column chromatography or preparative HPLC.
This two-step process provides a modular approach to PROTAC synthesis, allowing for the rapid generation of a library of compounds with different linkers for optimization of degradation activity.
Visualization of the Synthetic Workflow
To further clarify the process, the following diagrams illustrate the key transformations and the overall logic of PROTAC synthesis starting from this compound.
Caption: Synthetic workflow for PROTAC synthesis.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity. It is typically a solid that should be stored in a well-ventilated place with the container tightly closed.[5][6][7] For long-term storage, refrigeration (2-8°C) is recommended. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[5][7]
Conclusion
This compound is a foundational building block in the development of PROTACs and molecular glues. A thorough understanding of its commercial availability, coupled with stringent quality assessment and well-defined synthetic protocols, is essential for researchers in the field of targeted protein degradation. By partnering with reliable suppliers and adhering to rigorous scientific principles, the scientific community can continue to unlock the full therapeutic potential of this versatile molecule.
References
- This compound CAS 31140-42-8. China Chemical Network. [Link]
- Khom, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Experimental Procedures. The Royal Society of Chemistry. [Link]
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Quick Company. [Link]
- Preparation method of (R)-3-Boc-aminopiperidine.
- Schiffers, I., et al. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem. [Link]
- Foley, D. J., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening.
- Scorah, A. R., et al. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). PMC. [Link]
- CAS 31140-42-8 this compound. Pharmacy Research. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Facile and Scalable Synthesis of 3-Boc-amino-2,6-dioxopiperidine from L-Glutamine
Abstract
This document provides a comprehensive guide for the synthesis of (S)-tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, commonly known as 3-Boc-amino-2,6-dioxopiperidine. This compound is a critical chiral building block in the synthesis of next-generation immunomodulatory drugs (IMiDs®), including Pomalidomide.[1][2] The protocol herein details a robust, two-step synthetic route commencing from the inexpensive and readily available amino acid, L-glutamine. The procedure involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by a dehydrative intramolecular cyclization to form the desired glutarimide ring system. This application note emphasizes the rationale behind procedural choices, offers detailed step-by-step protocols, and includes troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
The glutarimide moiety, particularly the 3-aminopiperidine-2,6-dione scaffold, is the core pharmacophore of thalidomide and its more potent analogs, Lenalidomide and Pomalidomide.[1][3] These agents are cornerstones in the treatment of multiple myeloma and other hematological malignancies, functioning by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. The synthesis of enantiomerically pure derivatives is paramount, as biological activity is highly stereospecific.
The synthetic strategy presented here is predicated on efficiency and scalability, utilizing L-glutamine as a chiral starting material.[4] This approach circumvents the need for chiral resolution or asymmetric synthesis, directly translating the inherent stereochemistry of the starting material to the final product. The synthesis unfolds in two primary stages:
-
N-Boc Protection: The α-amino group of L-glutamine is protected using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions.[][6] This protection is crucial to prevent the free amine from participating in unwanted side reactions during the subsequent cyclization step.
-
Intramolecular Cyclization: The N-Boc-L-glutamine intermediate undergoes a condensation reaction between the γ-carboxamide and the α-carboxylic acid to form the six-membered piperidine-2,6-dione ring. This transformation is efficiently mediated by a coupling agent such as N,N'-Carbonyldiimidazole (CDI), which activates the carboxylic acid and facilitates the ring closure.[4][7]
This method offers a straightforward, cost-effective, and industrially viable route to a key pharmaceutical intermediate.[4]
Synthetic Scheme and Mechanism
Overall Reaction
L-Glutamine → N-Boc-L-Glutamine → this compound
Step 1: N-Boc Protection of L-Glutamine
The reaction proceeds via nucleophilic attack of the amino group of L-glutamine on one of the carbonyl carbons of (Boc)₂O. The reaction is performed in an aqueous alkaline medium (e.g., NaOH solution) to deprotonate the amino group, thereby increasing its nucleophilicity and reaction rate.[][8]
Step 2: CDI-Mediated Cyclization
N,N'-Carbonyldiimidazole (CDI) serves as an efficient dehydrating and coupling agent. It reacts with the carboxylic acid of N-Boc-L-glutamine to form a highly reactive acyl-imidazole intermediate. This intermediate is susceptible to intramolecular nucleophilic attack by the nitrogen of the side-chain amide. The subsequent collapse of the tetrahedral intermediate and elimination of imidazole yields the stable 6-membered glutarimide ring of this compound.[4][7]
Detailed Experimental Protocols
PART A: Synthesis of N-(tert-butoxycarbonyl)-L-glutamine (Boc-Gln-OH)
Materials & Reagents:
-
L-Glutamine (≥99%)
-
Di-tert-butyl dicarbonate ((Boc)₂O, ≥98%)
-
Sodium hydroxide (NaOH, pellets, ≥98%)
-
1,4-Dioxane (Anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Ethyl acetate (ACS grade)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, add L-Glutamine (15.0 g, 102.6 mmol) and 150 mL of 1,4-dioxane. Stir to create a slurry.[4]
-
In a separate beaker, prepare a solution of sodium hydroxide (10.0 g, 250 mmol) in 150 mL of deionized water and cool it to room temperature.
-
Add the NaOH solution to the L-glutamine slurry in the reaction flask. Stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (22.5 g, 103.1 mmol) in 50 mL of 1,4-dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in Dichloromethane; Stain: Ninhydrin). The disappearance of the L-glutamine spot indicates reaction completion.
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with 100 mL of deionized water and wash with hexane (2 x 100 mL) to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Cool the aqueous layer in an ice-water bath and carefully acidify to pH 2-3 by the slow addition of 2N HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine as a white solid or a viscous oil that solidifies upon standing.[8] The product is typically of sufficient purity for the next step.
PART B: Synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine
Materials & Reagents:
-
N-(tert-butoxycarbonyl)-L-glutamine (from Part A)
-
N,N'-Carbonyldiimidazole (CDI, ≥97%)
-
Tetrahydrofuran (THF, anhydrous, ≥99.9%)
-
Ethyl acetate (ACS grade)
Equipment:
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter flask
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
To the flask, add N-Boc-L-glutamine (20.0 g, 81.2 mmol) and 200 mL of anhydrous THF. Stir to dissolve.
-
In a single portion, add N,N'-Carbonyldiimidazole (CDI) (14.5 g, 89.4 mmol, 1.1 eq) to the solution at room temperature. Gas evolution (CO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 8-10 hours under a nitrogen atmosphere.[7]
-
Reaction Monitoring: Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The formation of a new, less polar spot indicates the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF by rotary evaporation.
-
Purification: The resulting crude solid is purified by recrystallization. Add 100-150 mL of ethyl acetate to the crude product and heat until a clear solution is formed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[7]
Visualization of Workflow and Reaction
Caption: Simplified reaction scheme.
Expected Results and Characterization
| Parameter | N-Boc-L-Glutamine (Intermediate) | This compound (Final) |
| Appearance | White solid or viscous oil | White crystalline solid [7] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | C₁₀H₁₆N₂O₄ |
| Molecular Weight | 246.26 g/mol | 228.24 g/mol [9] |
| Expected Yield | 85-95% | 40-55% [7] |
| Melting Point | 114-116 °C | ~165-170 °C |
| MS (ESI) | m/z 247.1 [M+H]⁺, 269.1 [M+Na]⁺ [8] | m/z 229.1 [M+H]⁺, 251.1 [M+Na]⁺ |
¹H NMR (400 MHz, DMSO-d₆) for this compound:
-
δ ~10.9 (s, 1H): -NH proton of the glutarimide ring.
-
δ ~6.8 (d, 1H): -NH proton of the Boc carbamate.
-
δ ~4.2 (m, 1H): -CH proton at the chiral center (C3).
-
δ ~2.8-2.5 (m, 2H): -CH₂ protons adjacent to the imide carbonyls.
-
δ ~2.0-1.8 (m, 2H): -CH₂ protons of the piperidine ring.
-
δ 1.38 (s, 9H): -C(CH₃)₃ protons of the Boc group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Part A | 1. Incomplete reaction. 2. Insufficient base. 3. Product loss during acidification/extraction. | 1. Extend reaction time; ensure (Boc)₂O is not expired. 2. Ensure pH remains alkaline (>9) during Boc₂O addition. 3. Acidify slowly to pH 2-3 to ensure full precipitation; perform at least three extractions with ethyl acetate. |
| Oily intermediate won't solidify | Residual solvent or impurities. | Triturate with cold hexane or ether to induce solidification. If it persists, use directly in the next step after drying thoroughly under high vacuum. |
| Low yield in Part B | 1. Moisture in the reaction. 2. Incomplete reaction. 3. Inefficient recrystallization. | 1. Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of inert gas. 2. Ensure CDI is fresh and added in slight excess (1.1 eq); confirm reflux temperature is maintained. 3. Minimize the amount of hot solvent used for dissolution; ensure slow cooling and sufficient time for crystallization at low temperature. |
| Product is impure after recrystallization | 1. Incomplete reaction (starting material present). 2. Side product formation. | 1. Monitor reaction to completion via TLC before work-up. 2. If significant impurities persist, consider purification by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). |
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- This compound CAS 31140-42-8. Boc-protected piperidine pharmaceutical intermediate.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.
- Boc-L-Glutamine. Carl ROTH.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. National Institutes of Health (NIH).
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- (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem.
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Introduction: The Significance of Boc-Protected 3-Aminopiperidine-2,6-dione
An Application Note and Protocol for the Boc Protection of 3-Aminopiperidine-2,6-dione
The 3-aminopiperidine-2,6-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core pharmacophore of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[1] These agents are pivotal in treating multiple myeloma and other hematological malignancies. The stereochemistry at the 3-position is critical; for instance, the (S)-enantiomer of thalidomide is associated with its therapeutic immunomodulatory activity, while the (R)-enantiomer exhibits sedative properties.[1]
Protecting the primary amine at the 3-position is a crucial step in the synthesis of derivatives and analogs, such as the targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras), where this moiety serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose. It is stable under a wide range of basic and nucleophilic conditions, allowing for selective modification of other parts of the molecule, and can be readily removed under mild acidic conditions.[2][3]
This guide provides a detailed, field-proven protocol for the N-Boc protection of 3-aminopiperidine-2,6-dione hydrochloride. It delves into the mechanistic rationale behind the procedural steps, offers insights into parameter optimization, and outlines a self-validating experimental design for researchers in drug discovery and process development.
Experimental Protocol: Synthesis of tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
This protocol details the procedure for the Boc protection of 3-aminopiperidine-2,6-dione, starting from its commercially available hydrochloride salt. The use of two equivalents of a non-nucleophilic base is critical to first neutralize the salt and then to facilitate the protection reaction.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 | 1.00 g | 6.08 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.46 g | 6.69 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.85 mL (1.34 g) | 13.24 | 2.18 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
| Ethyl acetate (EtOAc) | - | ~50 mL | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | ~20 mL | - | - |
| Brine (saturated aqueous NaCl) | - | ~20 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | As needed | - | - |
| Round-bottom flask (50 mL), magnetic stir bar, TLC plates, etc. | - | - | - | - |
Experimental Workflow Diagram
Caption: General experimental workflow for Boc protection.
Step-by-Step Protocol
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine-2,6-dione hydrochloride (1.00 g, 6.08 mmol). Add anhydrous tetrahydrofuran (THF, 20 mL) to create a suspension.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes to cool it to 0 °C.
-
Base Addition: Slowly add triethylamine (TEA, 1.85 mL, 13.24 mmol) dropwise to the stirring suspension. Stir for an additional 15-20 minutes at 0 °C. The first equivalent of TEA neutralizes the hydrochloride salt, while the second acts as the base for the Boc protection reaction.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.46 g, 6.69 mmol) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50-70% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the resulting residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 20 mL).[4] The bicarbonate wash removes any unreacted Boc₂O and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, eluting with an ethyl acetate/hexanes gradient to afford tert-butyl (2,6-dioxopiperidin-3-yl)carbamate as a white solid.
Mechanistic Insights and Parameter Optimization
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing the protocol. The Boc protection of an amine is a nucleophilic acyl substitution reaction.[5]
Reaction Mechanism Diagram
Caption: Simplified mechanism of Boc protection.
Discussion of Critical Parameters
-
Choice of Base: The starting material is a hydrochloride salt, necessitating at least two equivalents of base. A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it is non-nucleophilic and acts solely as a proton scavenger.[6][7] Using an insufficient amount of base will result in incomplete reaction as the free amine will not be fully available.
-
Solvent Selection: Aprotic solvents like THF, dichloromethane (DCM), or acetonitrile are commonly used because they effectively dissolve the reagents without participating in the reaction.[5] While the reaction can be performed under aqueous or even solvent-free conditions, anhydrous aprotic solvents provide clean and predictable outcomes.[2][8]
-
Stoichiometry of Boc₂O: A slight excess of Boc₂O (1.1-1.2 equivalents) is recommended to ensure complete conversion of the starting amine.[4] Using a large excess can complicate purification.
-
Temperature Control: The reaction is typically initiated at 0 °C to control the initial exotherm from the acid-base neutralization and the reaction of the amine with Boc₂O.[9] Allowing the reaction to proceed at room temperature is usually sufficient for complete conversion without promoting side reactions.
-
Maintaining Chiral Integrity: The reaction conditions described are mild and do not involve the chiral center directly, thus preserving the enantiopurity of the starting material. This is critical when starting with an enantiomerically pure material like (S)-3-aminopiperidine-2,6-dione.[1]
-
Work-up Considerations: The aqueous NaHCO₃ wash is important for quenching the reaction and removing byproducts. Care must be taken during extractions to avoid emulsion formation. If the final product is intended for use in subsequent sensitive reactions, ensuring the complete removal of TEA through thorough washing and concentration is crucial.
By carefully controlling these parameters, researchers can achieve a high yield of the desired Boc-protected product with excellent purity, setting the stage for the successful synthesis of complex pharmaceutical agents and chemical probes.
References
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- J&K Scientific LLC.BOC Protection and Deprotection. (2025-02-08).
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- YouTube.Amine Boc protection-Mechanism and Reaction Setup. (2022-08-13).
- National Institutes of Health (PMC).Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
- Google Patents.CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
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Application Notes & Protocols: Synthesis of PROTAC Linkers Using 3-Boc-amino-2,6-dioxopiperidine
Introduction: The Strategic Role of a Protected Glutarimide in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[3] A PROTAC consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Among the handful of E3 ligases successfully recruited for this technology, Cereblon (CRBN) has emerged as a workhorse due to the favorable drug-like properties of its ligands.[][6] These ligands are typically derivatives of thalidomide, containing a critical glutarimide moiety responsible for binding to CRBN.[3][]
The starting material, 3-Boc-amino-2,6-dioxopiperidine , is a cornerstone building block for the synthesis of CRBN-recruiting PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position is of critical strategic importance. It masks the reactive amine, preventing it from engaging in undesired side reactions and allowing for precise, stepwise construction of the PROTAC linker. This enables a modular and highly controlled approach to synthesis, where the reactive amine is only revealed immediately before its intended conjugation step. This guide provides a detailed examination of the chemical principles and step-by-step protocols for leveraging this versatile building block in PROTAC synthesis.
Section 1: The Chemical Logic of PROTAC Assembly
The construction of a PROTAC is a multi-step process where linker composition, length, and attachment points are paramount to the final molecule's efficacy.[7][] The use of a protected E3 ligase ligand like this compound provides the chemist with full control over the synthetic sequence. The overall workflow involves two key transformations: deprotection of the amine and subsequent conjugation to the linker.
Caption: High-level workflow for PROTAC synthesis.
The Causality of Amine Protection and Deprotection
The Boc group is an acid-labile protecting group.[] Its removal is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of carbon dioxide and the highly stable tert-butyl cation.
This tert-butyl cation, however, is a reactive electrophile that can cause significant side reactions by alkylating nucleophilic residues within the molecule, such as tryptophan or methionine, if present.[10] To mitigate this risk, "scavengers" are added to the deprotection reaction. These are nucleophilic species, such as triisopropylsilane (TIPS) or water, that rapidly trap the tert-butyl cation before it can react with the desired product.[10] This self-validating step is crucial for ensuring the integrity of the final compound.
Linker Conjugation Strategies
Once the amine of the glutarimide is deprotected, it becomes a potent nucleophile ready for conjugation. The most common and robust method for attaching linkers is through amide bond formation .[11] This reaction involves coupling the free amine with a carboxylic acid moiety on the linker. The reaction requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack from the amine. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[12][13]
Section 2: Experimental Protocols
The following protocols are representative and may require optimization based on the specific linker and POI ligand being used. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 3-amino-2,6-dioxopiperidine as its TFA salt, ready for the subsequent coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (optional, as scavenger)
-
Diethyl ether, cold
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add TIPS (1.1 eq) to the solution if sensitive functional groups are present elsewhere in the molecule.
-
Slowly add TFA (10-20 eq, typically 20-50% v/v in DCM) to the stirred solution at 0 °C (ice bath).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress. Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The product, being a salt, is significantly more polar than the starting material and will have a much lower Rf on a silica TLC plate. LC-MS will show the disappearance of the starting material mass and the appearance of the product mass.
-
Once the reaction is complete (no starting material visible), concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Add cold diethyl ether to the resulting oil/solid to precipitate the product (the TFA salt).
-
Triturate the solid, then collect it by vacuum filtration. Wash the solid with additional cold diethyl ether.
-
Dry the resulting white to off-white solid under high vacuum. The product, 3-amino-2,6-dioxopiperidine trifluoroacetate, is typically used in the next step without further purification.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for starting material; inert to TFA. |
| Reagent | Trifluoroacetic Acid (TFA), 20-50% v/v | Strong acid that efficiently cleaves the Boc group.[14] |
| Scavenger | Triisopropylsilane (TIPS) | Traps the reactive tert-butyl cation to prevent side reactions.[10] |
| Temperature | 0 °C to Room Temperature | Controls the initial rate of reaction. |
| Monitoring | TLC (e.g., 10% MeOH in DCM), LC-MS | To ensure complete consumption of starting material.[10] |
| Expected Yield | >95% (as crude salt) | The reaction is typically high-yielding. |
Protocol 2: Linker Conjugation via Amide Bond Formation
This protocol details the coupling of the deprotected amine with a generic linker containing a terminal carboxylic acid.
Caption: Synthetic scheme for linker attachment.
Materials:
-
3-amino-2,6-dioxopiperidine trifluoroacetate (from Protocol 1)
-
Linker with a terminal carboxylic acid (Linker-COOH) (1.0-1.2 eq)
-
HATU (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3-5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate or DCM
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Linker-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the 3-amino-2,6-dioxopiperidine trifluoroacetate (1.0 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) to the amine solution. The first 1-2 equivalents will neutralize the TFA salt to generate the free amine in situ. The excess base is required for the HATU-mediated coupling.
-
Add the amine/DIPEA solution to the activated acid/HATU solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. This removes DMF and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure E3 ligand-linker conjugate.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient amide coupling agent, minimizes racemization. |
| Base | DIPEA | Non-nucleophilic base to neutralize the TFA salt and facilitate coupling. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, good for dissolving peptides and polar molecules. |
| Workup | Aqueous washes | Removes water-soluble byproducts and DMF. |
| Purification | Flash Chromatography | Standard method for purifying organic compounds of moderate polarity. |
| Expected Yield | 40-80% | Highly dependent on the nature of the linker. |
Section 3: Quality Control and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediates and final products.
-
Thin-Layer Chromatography (TLC): A rapid method to qualitatively assess reaction completion. The product of the amide coupling will have an Rf value intermediate between the polar amine salt and the (typically) less polar Linker-COOH.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for monitoring reaction progress. It provides the mass of the product, confirming that the desired transformation has occurred, and assesses the purity of the crude and purified material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the structure of the product. Key signals to look for after Boc deprotection include the disappearance of the large singlet for the Boc group's methyl protons at ~1.4 ppm. After amide coupling, new signals corresponding to the linker will appear, and the glutarimide protons will show characteristic shifts.
-
¹³C NMR: Provides further structural confirmation.
-
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient TFA or reaction time.[10]2. Poor solubility of starting material. | 1. Increase reaction time or add more TFA. Re-monitor by LC-MS.2. Add a co-solvent like a small amount of methanol (if compatible). |
| Low Yield in Amide Coupling | 1. Incomplete activation of the carboxylic acid.2. Deactivation of coupling reagents by moisture.3. Steric hindrance from a bulky linker. | 1. Allow the acid and HATU to pre-activate for 10-15 minutes before adding the amine.2. Ensure all reagents and solvents are strictly anhydrous.3. Increase reaction time, temperature (e.g., to 40 °C), or switch to a more powerful coupling reagent. |
| Multiple Products Observed | 1. Side reactions from the tert-butyl cation (if scavenger was omitted).2. Epimerization at the chiral center of the glutarimide. | 1. Repeat the deprotection step including a scavenger like TIPS.[10]2. Use coupling reagents known to suppress racemization (like HATU). Keep the reaction at room temperature or below. |
Conclusion
This compound is an indispensable tool for the rational design and synthesis of CRBN-based PROTACs. Its protected amine allows for a robust and modular synthetic strategy, enabling chemists to systematically build and optimize the critical linker component. By following carefully controlled deprotection and coupling protocols, researchers can efficiently generate diverse libraries of E3 ligand-linker conjugates. This modularity is essential for exploring the complex structure-activity relationships that govern PROTAC efficacy, ultimately accelerating the development of novel protein-degrading therapeutics.
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- Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications (RSC Publishing).
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- Aapptec Peptides. (n.d.). N-Terminal Deprotection. Aapptec Resources.
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- American Chemical Society. (2025). Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement. ACS Fall 2025 Meeting.
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Application Notes and Protocols for 3-Boc-amino-2,6-dioxopiperidine in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, enabling the destruction of disease-causing proteins rather than their mere inhibition.[1] A cornerstone of this approach is the use of heterobifunctional molecules, or PROTACs (Proteolysis Targeting Chimeras), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[3][4] This document provides an in-depth guide on the application of (S)-3-Boc-amino-2,6-dioxopiperidine, a key synthetic intermediate, for the development of CRBN-recruiting PROTACs. We will cover the underlying principles, detailed synthetic protocols, and robust methodologies for validating target degradation.
Introduction: The Central Role of Cereblon in Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for protein catabolism, maintaining cellular homeostasis by degrading misfolded or unwanted proteins.[5] TPD technologies hijack this endogenous system for therapeutic benefit.[1][5] PROTACs are bifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[6][7] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, which triggers the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the POI.[5] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, releasing the PROTAC to act catalytically.[6]
Cereblon (CRBN) gained prominence as the direct protein target of thalidomide and its immunomodulatory drug (IMiD) analogues, lenalidomide and pomalidomide.[2] These molecules act as "molecular glues," modifying CRBN's substrate specificity to induce the degradation of neo-substrates like the transcription factors IKZF1 and IKZF3.[5] This established the CRL4-CRBN complex as a tractable E3 ligase for small molecule-mediated protein degradation, making IMiD derivatives highly attractive as E3 ligase ligands for PROTACs.[4][5]
(S)-3-Boc-amino-2,6-dioxopiperidine: A Versatile Chemical Starting Point
(S)-3-Boc-amino-2,6-dioxopiperidine is a protected derivative of the core glutarimide structure essential for CRBN binding. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position provides a stable, yet readily cleavable handle, making it an ideal starting material for the synthesis of diverse CRBN ligands and their subsequent incorporation into PROTACs. Its use allows for controlled, regioselective modification and linker attachment.
| Property | Value |
| IUPAC Name | tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate[8] |
| CAS Number | 151367-92-9[8][9] |
| Molecular Formula | C₁₀H₁₆N₂O₄[8][9] |
| Molecular Weight | 228.24 g/mol [8] |
| Appearance | White to off-white solid |
Application in PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process. Using 3-Boc-amino-2,6-dioxopiperidine, a researcher can first construct the "E3 Ligand-Linker" moiety. This is then coupled with a "Warhead" (a ligand for the protein of interest) to generate the final heterobifunctional degrader.
Protocol 1: General Synthesis of a CRBN Ligand-Linker Moiety
This protocol describes a general method for deprotecting this compound and coupling it to a linker containing a carboxylic acid.
Materials:
-
(S)-3-Boc-amino-2,6-dioxopiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Linker with a terminal carboxylic acid and an orthogonal protecting group (e.g., Boc-NH-(PEG)n-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Boc Deprotection: a. Dissolve (S)-3-Boc-amino-2,6-dioxopiperidine (1.0 eq) in DCM (approx. 0.1 M solution). b. Cool the solution to 0 °C in an ice bath. c. Add TFA (5-10 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 1-2 hours. e. Scientist's Note: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The Boc group is acid-labile, and TFA is a strong acid that cleanly removes it. f. Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of 3-amino-2,6-dioxopiperidine is often used directly in the next step without further purification.[10]
-
Amide Coupling to Linker: a. In a separate flask, dissolve the linker-acid (1.1 eq) and HATU (1.2 eq) in DMF. b. Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes. This pre-activates the carboxylic acid. c. Dissolve the crude 3-amino-2,6-dioxopiperidine TFA salt from the previous step in DMF and add it to the activated linker solution. d. Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the amide bond formation. HATU is a highly efficient coupling reagent that minimizes side reactions.[10] e. Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. f. Monitor the reaction progress by LC-MS. g. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired CRBN Ligand-Linker moiety.
Biological Evaluation of PROTAC Efficacy
Once synthesized, the PROTAC must be rigorously tested to confirm that it induces the degradation of the target protein in a CRBN- and proteasome-dependent manner.
Mechanism of Action & Validation Workflow
The core principle of PROTAC action is the formation of a ternary complex, leading to ubiquitination and proteasomal degradation. A robust validation workflow confirms each step of this process.
Protocol 2: Western Blot Analysis of Target Protein Degradation
Western blotting is the most common technique for assessing protein degradation, allowing for the semi-quantitative measurement of protein levels.[6]
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Competitive CRBN ligand (e.g., Pomalidomide)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[11]
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. For a dose-response experiment, treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle-only control. c. For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours). d. Control Groups: To validate the mechanism, include wells co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) or a high concentration of a competing CRBN ligand (e.g., 10 µM pomalidomide). Rescue of degradation in these wells supports a proteasome- and CRBN-dependent mechanism.[12]
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS.[13] b. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay.[13] Scientist's Note: Equal protein loading is critical for accurate quantification.[11]
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates (e.g., to a 1x final concentration) and heat at 95-100°C for 5-10 minutes to denature the proteins.[14][15] c. Load 15-30 µg of each protein sample into the wells of an SDS-PAGE gel.[11] d. Run the gel according to standard procedures to separate proteins by size.
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15] b. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15] c. Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C. d. Wash the membrane three times with TBST for 10 minutes each.[14] e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14] f. Wash the membrane again as in step 4d. g. Re-probe the same membrane with a primary antibody for a loading control protein to ensure equal loading.
-
Detection and Data Analysis: a. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imager. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the POI band intensity to its corresponding loading control band intensity. d. Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Advanced Validation: Orthogonal Methods
While Western blotting is a gold standard, relying on a single method can be misleading. Orthogonal validation provides a more complete picture of PROTAC activity.[16][17]
| Method | Principle | Application & Insights |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance changes across the entire proteome following PROTAC treatment.[18][19] | Gold standard for specificity. Confirms on-target degradation and crucially, identifies any off-target proteins that are also degraded, providing a selectivity profile.[20][21] |
| Flow Cytometry / Immunofluorescence | Antibody-based detection of protein levels on a single-cell basis or with spatial information within the cell.[16][17] | Provides quantitative data with high throughput (flow cytometry) and visual confirmation of protein depletion from specific cellular compartments (immunofluorescence).[16] |
| NanoBRET™/HiBiT Assays | Luciferase-based reporter systems that measure protein levels in live cells in real-time.[22][23] | Enables high-throughput screening and detailed kinetic analysis of degradation with high sensitivity.[22] |
| Ternary Complex Assays (e.g., Co-IP, FRET) | Biophysical methods to directly measure the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.[24][25] | Confirms the primary mechanism of action. A lack of degradation can sometimes be explained by a failure to form a stable and productive ternary complex. |
Protocol 3: General Workflow for MS-Based Proteomics
This provides a conceptual overview for validating PROTAC specificity.
-
Sample Preparation: Treat cells with the PROTAC (at a concentration near its DC₅₀) and a vehicle control, typically in triplicate.
-
Cell Lysis & Protein Digestion: Lyse cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For multiplexing, peptides from different conditions can be labeled with isobaric tags (e.g., TMT).[18]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantity.[18]
-
Data Analysis: Process the raw data to identify and quantify thousands of proteins.[18] Compare protein abundance between PROTAC-treated and vehicle-treated samples. The POI should be among the most significantly downregulated proteins.
Conclusion and Future Outlook
(S)-3-Boc-amino-2,6-dioxopiperidine is an indispensable building block in the field of targeted protein degradation. Its stable, protected nature provides a reliable entry point for the synthesis of a vast array of CRBN-recruiting PROTACs. By following robust synthetic and validation protocols, researchers can effectively design, create, and characterize novel degraders. The combination of traditional biochemical methods like Western blotting with advanced orthogonal techniques such as mass spectrometry is critical for building a comprehensive and trustworthy data package, accelerating the journey of these promising molecules from the laboratory to the clinic.
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Introduction: The Dawn of Targeted Protein Degradation and the Central Role of Cereblon
An In-Depth Guide to 3-Boc-amino-2,6-dioxopiperidine: From Precursor to Potent Cereblon E3 Ligase Ligand for Targeted Protein Degradation
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. This key starting material is a cornerstone in the synthesis of ligands for Cereblon (CRBN), a widely exploited E3 ubiquitin ligase in the field of Targeted Protein Degradation (TPD). We will delve into the rationale behind its use, provide detailed, field-tested protocols for its conversion into functional ligands, and outline the subsequent validation steps crucial for advancing any TPD program.
The paradigm of small molecule drug discovery is undergoing a significant evolution. Beyond classical occupancy-based inhibition, a new modality, Targeted Protein Degradation (TPD), has emerged, offering the potential to eliminate disease-causing proteins entirely.[1][2] This strategy utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]
At the forefront of TPD are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to simultaneously engage a target Protein of Interest (POI) and an E3 ubiquitin ligase.[5][6] This induced proximity triggers the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]
The Cereblon (CRBN) E3 ligase complex, specifically the CRL4CRBN complex, has become a workhorse in PROTAC development.[8][9] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs (pomalidomide, lenalidomide) function by binding to CRBN and redirecting its activity has paved the way for their use as E3 ligase "handles" in PROTACs.[10][11][]
Synthesizing these complex molecules in a modular and controlled fashion is paramount. This is where This compound emerges as an indispensable precursor. The tert-butyloxycarbonyl (Boc) protecting group masks the key reactive amine on the glutarimide core, rendering the molecule stable and allowing for precise, sequential chemical modifications.[13] This guide provides the essential protocols to unlock its potential.
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Topic: Chiral Synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine
An Application Note for Drug Development Professionals
Abstract
(S)-3-Boc-amino-2,6-dioxopiperidine is a critical chiral building block in modern medicinal chemistry, serving as a key precursor for a class of therapeutics known as immunomodulatory drugs (IMiDs), including analogs of thalidomide, lenalidomide, and pomalidomide. The stereochemistry at the C3 position of the glutarimide ring is paramount; the (S)-enantiomer is often associated with desired therapeutic activity, while the (R)-enantiomer can be inactive or linked to adverse effects, as famously demonstrated by the thalidomide tragedy.[1] Consequently, robust, scalable, and stereocontrolled access to the enantiomerically pure (S)-isomer is a primary concern for pharmaceutical development.
This application note provides a detailed guide to the chiral synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine, intended for researchers, chemists, and process development professionals. We will explore two authoritative and field-proven strategies: a classic chiral pool synthesis starting from L-glutamic acid and a modern chemoenzymatic approach that leverages biocatalysis for exceptional stereocontrol.[1] The causality behind experimental choices, detailed step-by-step protocols, and methods for quality control are discussed to ensure scientific integrity and reproducibility.
Strategic Overview: Selecting a Synthetic Pathway
The synthesis of a chiral molecule requires a strategy that definitively sets the desired stereocenter. For (S)-3-Boc-amino-2,6-dioxopiperidine, the choice of pathway depends on factors such as scale, cost, available expertise, and desired purity profile.
-
Chiral Pool Synthesis: This approach leverages a naturally occurring, inexpensive, and enantiomerically pure starting material—in this case, L-glutamic acid or its derivative, L-glutamine. The inherent chirality of the starting material is carried through a sequence of reactions to the final product. This is often a reliable and cost-effective method for large-scale production.
-
Chemoenzymatic Synthesis: This cutting-edge strategy uses an enzyme to perform the key stereoselective transformation.[1] Enzymes offer unparalleled stereospecificity under mild, environmentally friendly conditions, often leading to products with very high enantiomeric excess (e.e.).[1][2] This approach is particularly attractive for producing high-purity active pharmaceutical ingredients (APIs).
The following diagram illustrates the decision-making logic for selecting a synthetic route.
Caption: Logical workflow for selecting a synthetic strategy.
Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid
This method is a robust and well-documented pathway that begins with L-glutamic acid, a readily available chiral starting material. The key is to transform the two carboxylic acid groups into the desired glutarimide ring while protecting the amine and preserving its (S)-stereochemistry.
Synthetic Workflow and Rationale
The overall transformation involves four key stages: esterification, N-protection, reduction, and cyclization. A more direct variant starts from L-glutamine, which already contains the side-chain amide functionality, simplifying the cyclization process. Here, we detail a comprehensive route starting from L-glutamic acid.
Caption: Key stages in the chiral pool synthesis pathway.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Diesterification of L-Glutamic Acid
-
Rationale: Converting both carboxylic acids to methyl esters increases solubility in organic solvents and facilitates the subsequent protection step. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.
-
Suspend L-glutamic acid (1 equiv.) in methanol (approx. 7-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equiv.) dropwise. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, by which time the solution should become clear.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude dimethyl L-glutamate hydrochloride salt as a viscous oil. This is used directly in the next step.
Step 2: N-Boc Protection
-
Rationale: The tert-butoxycarbonyl (Boc) group protects the primary amine from participating in subsequent reactions. It is stable to the conditions of reduction and cyclization but can be removed under acidic conditions if necessary.[3][4]
-
Dissolve the crude diester hydrochloride (1 equiv.) in dichloromethane (DCM, approx. 10 mL per gram).
-
Cool the solution to 0 °C.
-
Add triethylamine (TEA, 4 equiv.) to neutralize the hydrochloride salt and act as a base for the protection reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 10% aqueous sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.
Step 3: Synthesis via Cyclization
-
Rationale: This final step forms the desired piperidine-2,6-dione ring. This can be achieved through various methods, including direct amidation and cyclization of the diester. A common method involves forming a mono-amide and then inducing cyclization.
-
Dissolve the N-Boc protected diester (1 equiv.) in a suitable solvent such as methanol.
-
Bubble anhydrous ammonia gas through the solution at 0 °C or use a solution of ammonia in methanol.
-
Allow the reaction to proceed at room temperature in a sealed vessel until mono-amidation is complete (monitored by LC-MS).
-
Remove the solvent. The resulting amide-ester can be cyclized by heating in a suitable solvent (e.g., toluene or xylene) with a mild base catalyst to afford (S)-3-Boc-amino-2,6-dioxopiperidine.
-
Purify the final product by column chromatography or recrystallization.
Strategy 2: Chemoenzymatic Synthesis
This elegant approach capitalizes on the high fidelity of enzymatic catalysis to establish the chiral center. A recent and powerful method involves using a specially engineered enzyme derived from the indigoidine biosynthesis pathway to directly cyclize L-glutamine into (S)-3-aminopiperidine-2,6-dione, which is then chemically protected.[1][2]
Mechanistic Principle
The biosynthetic enzyme IdgS contains a thioesterase (TE) domain that has been found to catalyze the cyclization of L-glutamine to form the enantiomerically pure (S)-glutarimide product.[1] By isolating and optimizing this enzymatic activity, a highly efficient biocatalyst can be developed. The subsequent chemical step is a standard Boc-protection of the chiral amine.
Caption: Overview of the two-stage chemoenzymatic process.
Detailed Experimental Protocol
This protocol is conceptualized based on the findings reported by You and colleagues.[1] The first step requires access to the specific biocatalyst.
Step 1: Biocatalytic Synthesis of (S)-3-aminopiperidine-2,6-dione
-
Rationale: The enzyme provides a pre-organized active site that forces the cyclization of L-glutamine to proceed with near-perfect (S)-selectivity, avoiding the need for chiral auxiliaries or resolution agents.
-
Prepare a buffered aqueous solution (e.g., phosphate or TRIS buffer, pH 7-8).
-
Add the substrate, L-glutamine, to the desired concentration.
-
Initiate the reaction by adding the purified IdgS-derived enzyme biocatalyst (e.g., IdgS-Ox* R539A).
-
Incubate the reaction at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.
-
Monitor the conversion of L-glutamine to the product using HPLC or LC-MS.
-
Upon completion, terminate the reaction (e.g., by pH shift or addition of an organic solvent). The aqueous solution containing the enantiomerically pure product is then lyophilized or used directly.[1]
Step 2: N-Boc Protection of the Chiral Amine
-
Rationale: This is a standard chemical transformation to install the Boc protecting group on the highly pure chiral amine generated in the first step.
-
Dissolve the crude (S)-3-aminopiperidine-2,6-dione (1 equiv.) from the enzymatic step in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2-3 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) portion-wise at room temperature.
-
Stir the mixture for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup. Acidify the aqueous layer carefully with a mild acid (e.g., citric acid or KHSO₄) to pH ~4-5 and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by silica gel chromatography or recrystallization to yield highly pure (S)-3-Boc-amino-2,6-dioxopiperidine.
Summary of Protocols and Data
The following table summarizes the key parameters for the two described synthetic strategies.
| Parameter | Strategy 1: Chiral Pool Synthesis | Strategy 2: Chemoenzymatic Synthesis |
| Starting Material | L-Glutamic Acid | L-Glutamine |
| Key Reagent(s) | SOCl₂, (Boc)₂O, NaBH₄, TsCl | IdgS-derived enzyme, (Boc)₂O |
| Stereocontrol | Conservation of existing stereocenter | Enzyme-catalyzed stereoselective cyclization |
| Typical Yield | Moderate (multi-step) | Good to Excellent |
| Enantiomeric Excess | >98% (dependent on starting material) | >99% |
| Key Advantages | Scalable, uses inexpensive starting material | Exceptional enantiopurity, mild conditions |
| Key Challenges | Multiple synthetic steps, potential for racemization | Requires access to a specific biocatalyst |
Quality Control and Characterization
Independent of the synthetic route, the final product must be rigorously analyzed to confirm its identity, purity, and stereochemical integrity.
-
Structural Verification:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula [C₁₀H₁₆N₂O₄, MW: 228.24 g/mol ].[5]
-
-
Enantiomeric Purity Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.). A suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the (S) and (R) enantiomers.[6] The mobile phase typically consists of a mixture of hexane and an alcohol like isopropanol or ethanol.[6]
-
Conclusion
The chiral synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine can be successfully achieved through multiple reliable pathways. The traditional chiral pool synthesis from L-glutamic acid remains a viable and scalable option, valued for its use of inexpensive starting materials. For applications demanding the highest levels of enantiopurity and adherence to green chemistry principles, the chemoenzymatic approach represents the state-of-the-art, offering a highly efficient and selective route to this critical pharmaceutical intermediate. The selection of the optimal method will depend on project-specific goals, scale, and resource availability.
References
- Müller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.
- Garg A, Rendina D, Bendale H, Akiyama T and Ojima I (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12:1398397.
- Garg, A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
- Laina, R., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry.
- Ma, L., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
- Aboul-Enein, H. Y., & Ali, I. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456.
- Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384.
- Coldham, I., et al. (2001). A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (−)Paroxetine. Synlett, 2001(01), 131-133.
- Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 1338-1345.
- Li, G., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1718.
- Xu, J., et al. (2016). Method for preparing (S)-N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Google Patents.
- National Center for Biotechnology Information (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem Compound Database.
- Ford, G., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Takemoto, Y., et al. (2009). Asymmetric Synthesis of 4-Substituted 2,6-Dioxopiperidine-3-carbonitrile by Using Thiourea-Catalyzed Asymmetric Michael Addition. HETEROCYCLES, 77(2), 921.
- Khom, S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(4), 518-523.
- Ma, L., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Molecular Microbiology, 118(1), 41-51.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Lee, J., et al. (2020). Novel piperidine-2,6-dione derivative and use thereof. Google Patents.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
Sources
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 3-Boc-amino-2,6-dioxopiperidine
Introduction: The Critical Role of a Key Synthetic Intermediate
3-Boc-amino-2,6-dioxopiperidine, also known as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal intermediate in the synthesis of a new generation of pharmaceutical compounds, including novel immunomodulatory drugs and PROTACs (Proteolysis Targeting Chimeras). Its glutaramide core is a well-recognized structural motif derived from thalidomide, which is foundational in the development of agents that modulate the immune system.[1][2] Given its role as a direct precursor to active pharmaceutical ingredients (APIs), the unequivocal confirmation of its identity, purity, and structural integrity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.
This application note provides a comprehensive guide for researchers, analytical chemists, and drug development professionals, detailing a multi-technique approach to the characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system. The methods described herein—spanning chromatography, mass spectrometry, and spectroscopy—form a robust analytical workflow for quality control and research applications.
Physicochemical Profile
A foundational step in any analytical protocol is understanding the basic physicochemical properties of the analyte. These data serve as a preliminary identity check and are crucial for method development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₆N₂O₄ | [3][4] |
| Molecular Weight | 228.24 g/mol | [3] |
| CAS Number | 31140-42-8 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 214-215 °C | [1] |
| IUPAC Name | tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | [3] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for determining the purity of pharmaceutical intermediates. We will detail two primary techniques: HPLC for quantitative purity assessment and LC-MS for definitive identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: HPLC with UV detection is the industry-standard method for quantifying the purity of small organic molecules. The choice of a reversed-phase (RP) C18 column is logical for a molecule of intermediate polarity like this compound. The nonpolar stationary phase retains the analyte, while a gradient elution using a polar mobile phase (water/acetonitrile) allows for the effective separation of the main compound from potential impurities, which may include starting materials or reaction byproducts. The addition of a small amount of formic acid to the mobile phase is critical; it protonates silanol groups on the silica support, minimizing peak tailing, and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.
Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Vortex to ensure complete dissolution.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis & Calculation: Inject the sample and integrate all peaks. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Trustworthiness: This protocol's reliability is ensured by stringent system suitability criteria. Consistent retention times and peak shapes validate the system's performance, while the high-resolution gradient is designed to separate closely eluting impurities, providing a trustworthy purity value.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Rationale: While HPLC provides purity data, LC-MS offers definitive mass confirmation. By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peak, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" method that minimizes fragmentation, allowing for the clear observation of the molecular ion. Based on the compound's structure, we expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. One source reports a mass spectrum (CI/CH4) with m/z 227 [M-1]⁻, which corresponds to the deprotonated molecule.[1]
Protocol: LC-MS Identity Verification
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Acetonitrile:Water.
-
Instrumentation: Use an LC-MS system with an ESI source. The same chromatographic conditions as the HPLC method can be adapted, often with a faster gradient for quicker analysis.
-
Mass Spectrometer Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive and Negative |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 10 L/min |
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. Compare the observed m/z value with the calculated theoretical mass.
-
Theoretical Mass (C₁₀H₁₆N₂O₄): 228.11
-
Expected [M+H]⁺: 229.12 m/z
-
Expected [M-H]⁻: 227.11 m/z
-
Trustworthiness: The concordance between the experimentally observed m/z and the calculated theoretical mass to within a narrow tolerance (typically <5 ppm for high-resolution MS) provides unambiguous confirmation of the compound's identity and molecular formula.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H NMR provides information on the number and type of protons and their connectivity, while ¹³C NMR reveals the carbon framework. For this compound, the ¹H NMR spectrum has several characteristic features that serve as a definitive fingerprint. The tert-butyl group of the Boc protector gives a strong, sharp singlet integrating to 9 protons, which is an unmistakable feature. The protons on the piperidine ring will appear as more complex multiplets due to spin-spin coupling.
Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves the compound and its residual solvent peak does not obscure key analyte signals.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.9 (variable) | Singlet (broad) | 1H | Imide N-H |
| ~7.0 (variable) | Doublet | 1H | Carbamate N-H |
| 4.22 | dd | 1H | CH -NHBoc |
| 2.65 - 2.77 | Multiplet | 1H | Piperidine CH ₂ |
| 2.45 | Multiplet | 1H | Piperidine CH ₂ |
| 1.87 - 1.96 | Multiplet | 2H | Piperidine CH ₂ |
| 1.40 | Singlet | 9H | -C(CH ₃)₃ |
Note: The above shifts are based on reported data and may vary slightly depending on concentration and instrument calibration. The data is consistent with published values.[1]
Trustworthiness: The unique combination of chemical shifts, integration values, and coupling patterns provides an irrefutable confirmation of the molecular structure. Any deviation from this pattern would indicate an incorrect structure or the presence of significant impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, we can expect to see characteristic absorptions for the N-H bonds (in the imide and carbamate), the C=O bonds (in the imide and carbamate), and the C-O bond of the Boc group. The presence and position of these bands provide quick confirmation that the key functional groups are intact.
Protocol: FTIR Functional Group Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3200 | N-H Stretch | Imide & Carbamate N-H |
| ~2980 - 2850 | C-H Stretch | Aliphatic C-H |
| ~1720 - 1680 | C=O Stretch | Imide & Carbamate C=O |
| ~1520 | N-H Bend | Amide II band |
| ~1250 & ~1160 | C-O Stretch | Carbamate C-O |
Trustworthiness: While not a standalone method for absolute identification, FTIR is an excellent screening tool. A spectrum matching these characteristic bands provides strong evidence that the target molecule has been synthesized correctly, confirming the presence of the expected functional framework.
Integrated Analytical Workflow
A logical, tiered approach to analysis ensures both efficiency and rigor. The following workflow is recommended for the complete characterization of a new batch of this compound.
Caption: Integrated workflow for characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach that combines chromatographic and spectroscopic techniques. Following the protocols outlined in this application note will enable researchers and quality control analysts to confidently verify the identity, establish the purity, and confirm the structure of this critical pharmaceutical intermediate. This rigorous analytical framework is essential for advancing drug discovery and development programs that rely on this key building block.
References
- LookChem. (n.d.). This compound CAS 31140-42-8.
- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine.
Sources
NMR and mass spectrometry data for 3-Boc-amino-2,6-dioxopiperidine
An Application Guide to the Definitive Structural Characterization of 3-Boc-amino-2,6-dioxopiperidine using NMR and Mass Spectrometry
Introduction
This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of immunomodulatory drugs (IMiDs), including analogues of thalidomide and lenalidomide.[1][2][3] The precise molecular structure and purity of this intermediate are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, its unambiguous characterization is a non-negotiable step in the synthetic workflow.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We move beyond mere procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is essential for complete structural assignment.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[4]
1. Solvent Selection:
-
Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[1] Its high polarity effectively dissolves the analyte, and its high boiling point makes it suitable for variable temperature studies if needed.[5][6] The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, which typically does not interfere with key analyte signals.[7]
-
Alternatives: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can be used, but solubility may be a limiting factor.[5][7] Always check for complete dissolution.
2. Sample Concentration:
-
¹H NMR: For a standard 5 mm NMR tube, a concentration of 5-15 mg of the compound in 0.6-0.7 mL of deuterated solvent is sufficient for obtaining a high-quality spectrum in a few minutes.[8][9][10]
-
¹³C NMR & 2D NMR: These experiments are less sensitive. A more concentrated sample (20-50 mg) is advisable to reduce acquisition time, which can range from 30 minutes to several hours.[10]
3. Step-by-Step Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the chosen deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is required.[10]
-
Using a clean glass Pasteur pipette, transfer the solution into a high-quality, unscratched 5 mm NMR tube.[8][9]
-
Cap the NMR tube securely and label it clearly. Do not use paper labels or tape that can interfere with the spinner.[9][11]
Data Acquisition Workflow
A logical workflow ensures that all necessary structural information is captured efficiently.
Caption: A standard workflow for complete NMR-based structure elucidation.
NMR Data Interpretation: Expected Chemical Shifts and Correlations
The following tables summarize the expected NMR data for this compound dissolved in DMSO-d₆.
Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H1 | ~11.0 | br s | 1H | Imide N-H |
| H3 | ~4.22 | dd | 1H | CH -N |
| H4a, H4b | ~1.90 - 2.00 | m | 2H | -CH₂- |
| H5a | ~2.70 | m | 1H | -CH₂-CO |
| H5b | ~2.45 | m | 1H | -CH₂-CO |
| H7 | ~7.0 | d | 1H | Boc N-H |
| H10 | ~1.40 | s | 9H | -C(CH ₃)₃ |
Data referenced from literature.[1]
Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C2 | ~173.0 | Imide C=O |
| C6 | ~171.5 | Imide C=O |
| C8 | ~155.5 | Boc C=O |
| C9 | ~78.0 | -C (CH₃)₃ |
| C3 | ~52.0 | C H-N |
| C5 | ~31.0 | -C H₂-CO |
| C10 | ~28.5 | -C(C H₃)₃ |
| C4 | ~25.0 | -C H₂- |
Note: Specific chemical shifts can vary slightly based on concentration and instrument calibration.
2D NMR for Unambiguous Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the chemical shifts of the protonated carbons (C3, C4, C5, and C10).[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the structure of this compound.
Part 2: Molecular Formula Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as an orthogonal technique to confirm the identity established by NMR. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million (ppm).[13][14]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography (LC) is coupled to MS to separate the analyte from any potential impurities before detection, providing both purity information and mass data simultaneously.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system is suitable.[15]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a standard choice.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.[15]
-
-
Mass Spectrometer: A tandem mass spectrometer (Q-TOF or Orbitrap) capable of HRMS.
-
Ionization Source: Electrospray Ionization (ESI). ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules.[16][17][18]
-
Ionization Mode: Positive Ion Mode. The addition of formic acid to the mobile phase promotes the formation of protonated molecules, [M+H]⁺.[15]
-
Scan Mode: Full scan from m/z 100-500 to detect the precursor ion.
-
Tandem MS (MS/MS): A product ion scan of the isolated precursor ion ([M+H]⁺) is performed to induce fragmentation and provide structural confirmation.
-
MS Data Interpretation: Expected Ions and Fragmentation
1. Accurate Mass Confirmation: The elemental composition of this compound is C₁₀H₁₆N₂O₄. The primary goal of HRMS is to confirm this formula by comparing the measured mass to the theoretical exact mass.
Table 3: Expected Ions in ESI+ High-Resolution Mass Spectrum
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
| C₁₀H₁₇N₂O₄⁺ | [M+H]⁺ | 229.1183 |
| C₁₀H₁₆N₂O₄Na⁺ | [M+Na]⁺ | 251.1002 |
| C₁₀H₁₆N₂O₄K⁺ | [M+K]⁺ | 267.0742 |
An observed mass within 5 ppm of the calculated mass provides high confidence in the elemental composition.
2. Structural Confirmation via MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. The Boc protecting group is notoriously labile and provides a diagnostic fragmentation pattern.[19][20]
Caption: Dominant fragmentation pathway for [M+H]⁺ of this compound.
The characteristic loss of 56 Da (isobutylene) via a McLafferty-type rearrangement is a strong indicator of the tert-butyl group.[20] A subsequent loss of CO₂ (44 Da) leads to the protonated core structure, 3-amino-2,6-dioxopiperidine, at m/z 129.06. Observing this fragmentation pattern provides definitive proof of the Boc-protected amine on the piperidine-dione scaffold.
Conclusion
The combination of multi-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive and definitive characterization of this compound. NMR establishes the precise atomic connectivity and chemical environment, while HRMS confirms the elemental composition and provides structural verification through predictable fragmentation patterns. Adherence to the detailed protocols and interpretation frameworks outlined in this guide will enable researchers to confidently verify the identity and purity of this critical pharmaceutical intermediate, ensuring the integrity and quality of their drug development pipeline.
References
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Georgia Institute of Technology.
- Organomation.
- University of Arizona. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- University of Basel.
- Iowa State University.
- Chemistry For Everyone (YouTube).
- PubMed. Use of N-(4-aminophenyl)
- Alfa Chemistry. NMR Solvents. [Link]
- ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,6-Dioxopiperidine-3-ammonium Chloride: Synthesis and Pharmaceutical Significance. [Link]
- Open Research@CSIR-NIScPR.
- National Institutes of Health (NIH). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
- Wired Chemist. Common NMR Solvents. [Link]
- PubChem. (S)-3-Boc-amino-2,6-dioxopiperidine. [Link]
- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
- ResearchGate. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Link]
- Wikipedia.
- ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000273). [Link]
- Princeton University.
- SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
- ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
- Pharmacy Research. CAS 31140-42-8 this compound. [Link]
- LookChem. Cas 31140-42-8,this compound. [Link]
- ACS Publications.
- PubMed Central (PMC). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
- ResearchGate. HIGH-RESOLUTION-MASS-SPECTROSCOPY-HRMS-A-REVIEW.pdf. [Link]
- YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
- National Institutes of Health (NIH).
- Chemistry LibreTexts.
- Scholars Research Library. Der Pharma Chemica. [Link]
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- 20. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for Purity Determination of 3-Boc-amino-2,6-dioxopiperidine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Boc-amino-2,6-dioxopiperidine, a critical intermediate in the synthesis of various pharmaceutical agents. The method is designed for accuracy, precision, and specificity, enabling the quantification of the main component and the separation of potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale behind the method development, a detailed experimental protocol, and an overview of validation parameters according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Purity
This compound is a key building block in the synthesis of immunomodulatory drugs (IMiDs), such as Lenalidomide.[1] The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2][3] Therefore, a reliable and sensitive analytical method is essential for quality control during its manufacture.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] This note describes a gradient RP-HPLC method coupled with UV detection, which has been optimized to ensure reliable performance for its intended purpose.
Scientific Rationale and Method Development
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography.[5] Our approach was to build a method that is not only effective but also self-validating in its logic.
Caption: Logical workflow for HPLC method development.
-
Chromatographic Mode: Reversed-phase chromatography was selected as it is ideally suited for separating moderately polar organic molecules like this compound.[6] A C18 (octadecylsilyl) stationary phase provides a non-polar surface that retains the analyte based on hydrophobic interactions.
-
Mobile Phase:
-
Composition: A mobile phase consisting of water and acetonitrile was chosen. Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths.
-
Acidification: The addition of 0.1% trifluoroacetic acid (TFA) to both aqueous and organic phases serves a critical function. It maintains a low pH (~2.5), which suppresses the potential ionization of any residual silanol groups on the silica-based column packing. This minimizes peak tailing and ensures sharp, symmetrical peaks.
-
Elution Mode: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, was implemented. This approach is essential for a purity method, as it ensures the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single, efficient run.[7]
-
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) provides a good balance of resolution, efficiency, and backpressure. The 5 µm particle size is robust and suitable for routine quality control applications. Modernization to columns with smaller particles (e.g., <2 µm, UHPLC) is possible and permissible under USP <621> guidelines for increased throughput.[8]
-
Detection Wavelength: The analyte lacks a strong chromophore for high-wavelength UV detection. The tert-butoxycarbonyl (Boc) and piperidine-dione groups contain amide and carbamate functionalities that absorb UV light at low wavelengths. A detection wavelength of 210 nm was selected to maximize sensitivity for the parent compound and any potential impurities that share these structural features.
Detailed Application Protocol
This protocol is a self-contained guide for performing the purity analysis.
Instrumentation and Materials
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector. |
| Data System | Chromatography Data System (CDS) for instrument control, data acquisition, and processing. |
| Column | C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm particle size (or equivalent). |
| Chemicals | This compound Reference Standard. |
| Reagents | HPLC-grade Acetonitrile, HPLC-grade Water, Trifluoroacetic Acid (TFA). |
| Labware | Volumetric flasks, analytical balance, pipettes, 1.5 mL HPLC vials with caps. |
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water.
-
Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.
-
Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Diluent. Mix well.
-
-
Sample Solution (approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Diluent. Mix well.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be fit for purpose. This is achieved by performing five replicate injections of the Standard Solution and evaluating the following parameters against established acceptance criteria, as recommended by USP <621> and ICH guidelines.[9][10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating good column performance and lack of undesirable interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD of peak area ≤ 2.0% | Ensures precision and reproducibility of the injection and detection system. |
Analysis Procedure and Calculations
Sources
- 1. nbinno.com [nbinno.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmtech.com [pharmtech.com]
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- 8. agilent.com [agilent.com]
- 9. usp.org [usp.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: A Guide to the Large-Scale Synthesis of 3-Boc-amino-2,6-dioxopiperidine for Drug Discovery
Introduction: The Pivotal Role of a Versatile Intermediate
In the landscape of modern drug discovery, the synthesis of complex molecular scaffolds is a cornerstone of innovation. Among these, 3-Boc-amino-2,6-dioxopiperidine stands out as a critical intermediate, particularly in the development of immunomodulatory drugs (IMiDs®).[1] Its structure, featuring a protected amine on a glutarimide ring, provides a versatile handle for the synthesis of a new generation of therapeutics targeting debilitating diseases such as multiple myeloma. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this pivotal compound, underpinning the journey from lab-scale curiosity to potential life-saving pharmaceuticals.
The Boc (tert-butoxycarbonyl) protecting group is instrumental in synthetic strategies, offering stability under a range of conditions while allowing for facile deprotection when required. The 2,6-dioxopiperidine core, also known as a glutarimide, is a privileged scaffold in medicinal chemistry, notably present in the structures of thalidomide and its more potent and safer analogues, lenalidomide and pomalidomide.[1][2] The strategic placement of the Boc-protected amine at the 3-position is the gateway to these powerful therapeutic agents.
Synthetic Strategy: A Robust and Scalable Pathway
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity, essential for downstream applications in drug synthesis. The most common and scalable approach begins with readily available L-glutamine. This strategy involves three key transformations: Boc protection of the primary amine, cyclization to form the glutarimide ring, and subsequent purification.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
The choice of L-glutamine as the starting material is strategic due to its chirality, which is often a critical factor in the biological activity of the final drug molecule. The Boc protection step is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base. This reaction is generally high-yielding and clean. The subsequent cyclization of N-Boc-L-glutamine to form the desired this compound is a crucial step. This is often achieved using a coupling agent like carbonyldiimidazole (CDI) in an anhydrous solvent, which facilitates the intramolecular amide bond formation.[3]
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a multi-gram scale synthesis, suitable for supplying drug discovery programs.
Materials and Equipment:
-
L-Glutamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Large reaction vessel with mechanical stirrer, dropping funnel, and temperature control
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Step 1: Synthesis of N-Boc-L-Glutamine
-
In a large reaction vessel, dissolve L-glutamine in a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the starting material.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of a suitable organic solvent like THF.
-
Add the (Boc)₂O solution dropwise to the cooled L-glutamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The following day, acidify the reaction mixture to a pH of 2-3 with a dilute solution of hydrochloric acid. This will precipitate the N-Boc-L-glutamine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamine as a white solid.
Step 2: Synthesis of this compound
-
To a clean, dry, and inert reaction vessel, add anhydrous THF.
-
Add carbonyldiimidazole (1.2 equivalents) to the THF and stir until fully dissolved.
-
Add N-Boc-L-glutamine (1 equivalent) portion-wise to the CDI solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by crystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
| Parameter | Value | Notes |
| Starting Material | L-Glutamine | Readily available and chiral. |
| Boc Protection Yield | >90% | Typically a high-yielding reaction. |
| Cyclization Yield | 70-85% | Dependent on reaction conditions and scale. |
| Overall Yield | 60-75% | Good for a multi-step synthesis. |
| Purity (Post-Crystallization) | >98% | As determined by HPLC and NMR. |
Application in Drug Discovery: A Gateway to Immunomodulators
This compound is a linchpin in the synthesis of several clinically important drugs. The Boc-protected amine provides a convenient point for deprotection and subsequent functionalization, allowing for the introduction of various pharmacophores.
Diagram of the Drug Development Pathway
Caption: From intermediate to immunomodulatory drugs.
Synthesis of Lenalidomide: Following Boc deprotection to yield 3-amino-2,6-dioxopiperidine hydrochloride[4], this intermediate is coupled with methyl 2-(bromomethyl)-3-nitrobenzoate.[5][6] The subsequent reduction of the nitro group affords Lenalidomide.[6][7]
Synthesis of Pomalidomide: Similarly, 3-amino-2,6-dioxopiperidine hydrochloride can be reacted with 4-nitrophthalic anhydride derivatives to form the pomalidomide scaffold. A final reduction step yields the active drug.[2][8] The development of efficient synthetic routes for pomalidomide conjugates is an active area of research, crucial for the creation of proteolysis-targeting chimeras (PROTACs).[1][9]
Conclusion
The large-scale synthesis of this compound is a well-established yet critical process in the pharmaceutical industry. The protocol outlined in this document provides a robust and scalable method for producing this high-value intermediate. By understanding the nuances of each synthetic step and the importance of this molecule in the broader context of drug discovery, researchers and developers are better equipped to advance the next generation of immunomodulatory therapies.
References
- Celgene Corporation. (2005). Lenalidomide and its synthesis. U.S.
- Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.
- Wandre, R. S., et al. (2015). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development, 19(10), 1343-1348.
- Google Patents. (n.d.). An improved process for synthesis of lenalidomide.
- Google Patents. (n.d.). Process for the preparation of lenalidomide.
- Justia Patents. (n.d.). Preparation of lenalidomide.
- National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. PubChem Compound Summary for CID 134548.
- ResearchGate. (n.d.). A New Synthesis Route for the Preparation of Pomalidomide.
- Royal Society of Chemistry. (2020). Rapid Synthesis of Pomalidomide-Conjugates in Minutes via Temperature Elevation and Delayed Feeding.
- National Institutes of Health. (n.d.). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC.
- Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
Sources
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Incorporation of 3-Boc-amino-2,6-dioxopiperidine in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 3-Boc-amino-2,6-dioxopiperidine in solid-phase peptide synthesis (SPPS). This key building block, a derivative of thalidomide, is integral to the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which leverage the ubiquitin-proteasome system to eliminate specific proteins.[1][2] This document outlines the underlying chemical principles, step-by-step experimental procedures, and critical considerations for the successful incorporation of this moiety into peptide chains, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2,6-Dioxopiperidine Moiety
The 2,6-dioxopiperidine ring system, the core structure of thalidomide and its analogues (lenalidomide and pomalidomide), has garnered significant attention in medicinal chemistry.[3][4] These molecules, known as immunomodulatory imide drugs (IMiDs), function by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[3] This interaction can be harnessed to induce the degradation of specific target proteins.
In the context of PROTACs, the 2,6-dioxopiperidine moiety serves as a potent E3 ligase ligand. PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[2][5] Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient methodology for the rapid assembly of PROTACs and other complex peptide conjugates.[1][6] The use of a pre-functionalized building block like this compound simplifies the synthetic process, allowing for its direct incorporation into a growing peptide chain using standard SPPS chemistries.
Chemical Principles and Strategy
The incorporation of this compound into a peptide sequence via SPPS relies on the principles of orthogonal protection. The tert-butyloxycarbonyl (Boc) group protects the amine at the 3-position of the dioxopiperidine ring. This acid-labile protecting group is compatible with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group commonly used for the α-amino group of amino acids in modern SPPS.[7][]
The general workflow involves:
-
Resin Preparation: Starting with a suitable resin, the first amino acid is attached.
-
Iterative Cycles: The peptide chain is elongated through repetitive cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid.
-
Incorporation of the Ligand: At the desired position in the sequence, this compound is coupled to the free N-terminal amine of the growing peptide chain.
-
Chain Elongation (Optional): Further amino acids can be added after the incorporation of the dioxopiperidine moiety.
-
Final Cleavage and Deprotection: The completed peptide conjugate is cleaved from the solid support, and all side-chain protecting groups are removed.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g | Major chemical suppliers |
| Fmoc-protected amino acids | Synthesis grade | Major chemical suppliers |
| This compound | ≥98% purity | Major chemical suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade | Major chemical suppliers |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Synthesis grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS grade | Major chemical suppliers |
| Piperidine | Reagent grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Major chemical suppliers |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Major chemical suppliers |
Workflow Diagram
Caption: General workflow for SPPS incorporating the dioxopiperidine ligand.
Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin. Volumes and quantities should be adjusted accordingly for different scales or resin substitutions.
Step 1: Resin Swelling and Initial Deprotection
-
Place the resin (e.g., 200 mg, 0.5 mmol/g) in a fritted reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (2 mL). Agitate for 5 minutes.
-
Drain the solution. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[9][10]
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Step 2: Peptide Chain Elongation
-
In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF (1 mL).
-
Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time.
-
Once coupling is complete, drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Repeat the deprotection (Step 1.4-1.6) and coupling (Step 2.1-2.6) cycles for each subsequent amino acid in the sequence.
Step 3: Coupling of this compound
-
After the final Fmoc-amino acid has been coupled and its Fmoc group removed (as per Step 1.4-1.6), wash the resin-bound peptide thoroughly.
-
In a separate vial, dissolve this compound (0.2 mmol, 2 eq.) and Oxyma Pure (0.2 mmol, 2 eq.) in DMF (1.5 mL). Note: A lower equivalency is often sufficient for this non-standard building block.
-
Add DIC (0.2 mmol, 2 eq.) and allow to pre-activate for 5 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours. The coupling of this building block can be slower than standard amino acids.
-
Monitor the reaction using the Kaiser test. If incomplete, the coupling may be repeated or a different coupling agent like HATU can be used.
-
Once coupling is complete, drain the solution and wash the resin extensively with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.
Sources
- 1. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Thalidomide-Related Compounds as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. | Semantic Scholar [semanticscholar.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ejbiotechnology.info [ejbiotechnology.info]
Application Notes & Protocols: Robust Methods for the Deprotection of 3-Boc-amino-2,6-dioxopiperidine
Introduction: The Significance of 3-Amino-2,6-dioxopiperidine
The 3-amino-2,6-dioxopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a class of therapeutics known as immunomodulatory drugs (IMiDs®). Lenalidomide, a prominent example, leverages this core structure for the treatment of multiple myeloma and other hematological conditions[1]. The synthesis of these complex molecules necessitates a strategic approach to protecting and deprotecting reactive functional groups.
The tert-butyloxycarbonyl (Boc) group is the most common protecting group for the amine at the 3-position due to its stability across a wide range of reaction conditions and its facile removal under specific acidic conditions[2][3]. The successful and clean deprotection of 3-Boc-amino-2,6-dioxopiperidine is a pivotal step that dictates the purity, yield, and ultimate success of the synthetic route.
This guide provides a detailed examination of the underlying mechanism of Boc deprotection and offers two field-proven, step-by-step protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). It is designed to equip researchers with the technical understanding and practical methodologies to confidently perform this critical transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[4] Understanding this mechanism is fundamental to troubleshooting and optimizing the process. The reaction proceeds through three primary steps:
-
Protonation: The strong acid (H-A) protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[4][5]
-
C-O Bond Cleavage: The protonated group becomes unstable, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][5]
-
Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas—a thermodynamically favorable process.[4][5] The newly liberated primary amine is immediately protonated by the excess acid in the medium to form the stable ammonium salt (either a trifluoroacetate or hydrochloride salt), which is the final product of the deprotection reaction.
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of CO2 gas can cause a significant pressure buildup.[4][5]
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparative Overview of Deprotection Protocols
The choice between TFA and HCl is often dictated by the substrate's overall acid sensitivity, the desired salt form of the final product, and downstream processing considerations.
| Feature | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Reagent | Trifluoroacetic acid, typically in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or Ethyl Acetate |
| Typical Conditions | 25-50% TFA in DCM, Room Temperature, 30 min - 2 hr.[6][7] | 4M solution, Room Temperature, 1 - 4 hr.[8][9] |
| Advantages | - Highly efficient and fast reaction times.[8] - Volatile reagents are easily removed in vacuo. | - Product often precipitates as the HCl salt, simplifying isolation.[8] - Avoids potential trifluoroacetylation side reactions.[10] |
| Disadvantages | - Highly corrosive and requires careful handling. - Potential for trifluoroacetylation of the amine.[10] - Requires aqueous work-up to get the free base. | - Dioxane is a non-volatile and hazardous solvent. - Can be slower than TFA for some substrates. |
| Typical Work-up | 1. Evaporation of solvent/excess TFA. 2. (Optional) Basic wash (e.g., NaHCO₃) to yield free amine.[11] | 1. Filtration of precipitated HCl salt. 2. (or) Evaporation followed by trituration with ether.[8] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is valued for its speed and the ease of removing the volatile reagents.
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Addition of TFA: To the stirred solution at room temperature, add TFA (4-10 eq). A common and effective method is to use a 1:1 mixture of DCM:TFA.[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8] Effervescence (CO₂ evolution) will be observed.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][12] The starting material spot should be completely consumed, and a new, more polar spot (the product) should appear at a lower Rf on the TLC plate.
-
Work-up and Isolation:
-
To Isolate the TFA Salt: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step.
-
To Isolate the Free Amine: a. Concentrate the reaction mixture in vacuo. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8). d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[8][11]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a classic alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture.
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether or Heptane
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Addition of HCl/Dioxane: Add the 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl). The starting material may not fully dissolve initially.
-
Reaction: Stir the mixture vigorously at room temperature for 1 to 4 hours.[8][9] In many cases, the product will precipitate out of the solution as a white solid (the hydrochloride salt).
-
Monitoring: Check for the completion of the reaction by TLC or LC-MS by taking a small aliquot, quenching it with a base, and analyzing the organic extract.
-
Work-up and Isolation:
-
If a Precipitate Forms: a. Add an anti-solvent like diethyl ether or heptane to the reaction mixture to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the collected solid with diethyl ether to remove any residual starting material and dioxane.[8] d. Dry the solid under vacuum to obtain the pure 3-amino-2,6-dioxopiperidine hydrochloride.
-
If No Precipitate Forms: a. Remove the solvent and excess HCl under reduced pressure. b. Add diethyl ether to the resulting residue and stir or sonicate (trituration). This will often induce the precipitation of the hydrochloride salt. c. Collect the solid by filtration as described above.
-
Experimental Workflow and Analytical Validation
A systematic workflow ensures reproducibility and confirms the identity and purity of the final product.
Caption: General workflow for Boc deprotection and product validation.
Analytical Confirmation:
-
TLC: The product, 3-amino-2,6-dioxopiperidine hydrochloride/trifluoroacetate, is significantly more polar than the starting material and will have a lower Rf value.
-
¹H NMR: The most definitive confirmation is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.[12]
-
LC-MS: This technique will confirm the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the protonated deprotected product.[8][12]
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?.
- Exploring 2,6-Dioxopiperidine-3-Ammonium Chloride: A Key Pharmaceutical Intermedi
- Boc Deprotection - HCl. Common Organic Chemistry. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
- Boc deprotection conditions tested.
- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
- Demystifying 2,6-Dioxopiperidine-3-ammonium Chloride: A Key Building Block in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- How can we do the deprotection of boc-amino acids using hcl ?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging Click Chemistry for the Functionalization of 3-Boc-amino-2,6-dioxopiperidine Derivatives
Abstract
The 2,6-dioxopiperidine scaffold, central to immunomodulatory drugs (IMiDs) like thalidomide and its analogs, is a cornerstone of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules function as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery for protein degradation.[2][3] This guide provides a detailed technical overview and actionable protocols for the functionalization of 3-Boc-amino-2,6-dioxopiperidine, a versatile precursor, using click chemistry. We will explore both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as robust, efficient, and modular methods for conjugating this CRBN ligand to various molecules of interest, thereby accelerating the development of novel therapeutics and chemical biology tools.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
The therapeutic potential of targeting proteins for degradation, rather than simple inhibition, has revolutionized drug discovery.[4] PROTACs, heterobifunctional molecules that hijack the ubiquitin-proteasome system, exemplify this paradigm shift.[1][4] A typical PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[5]
The derivatives of 2,6-dioxopiperidine (also known as the glutarimide scaffold) are among the most widely employed E3 ligase ligands, binding effectively to CRBN.[1][6] The starting material, this compound, provides a protected amino group that serves as a critical chemical handle for modification.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological chemistry.[7] The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][10] By converting the amino group of the dioxopiperidine scaffold into a "clickable" azide or alkyne, researchers can efficiently and modularly attach it to a diverse array of molecules, significantly streamlining the synthesis of bifunctional compounds like PROTACs.[11][12]
Foundational Principle: Creating a "Clickable" Cereblon Ligand
The core strategy involves a two-stage process. First, the versatile this compound precursor is deprotected and functionalized to introduce either an azide or a terminal alkyne. This creates a stable, "clickable" intermediate. Second, this intermediate is conjugated to a complementary molecule (containing an alkyne or azide, respectively) using a click reaction.
Figure 1: General workflow for creating bifunctional molecules.
Protocol I: Synthesis of an Azide-Functionalized Dioxopiperidine
This protocol describes the conversion of the primary amine to an azide via acylation with an azide-containing NHS ester. This method is highly efficient and avoids harsh reagents.
Rationale: The Boc protecting group is acid-labile and is cleanly removed with trifluoroacetic acid (TFA). The subsequent acylation of the free amine with an activated N-hydroxysuccinimide (NHS) ester proceeds under mild conditions with high chemoselectivity. Azidobutyrate NHS ester is a commercially available and convenient choice.
Materials:
-
(S)-3-Boc-amino-2,6-dioxopiperidine[13]
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-Azidobutanoic acid NHS ester (or similar azide linker)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess DCM and TFA. The resulting TFA salt of the amine is typically used directly in the next step.
-
-
Amide Coupling to Introduce Azide:
-
Dissolve the crude amine TFA salt from the previous step in anhydrous DCM or DMF.
-
Add a hindered base such as TEA or DIPEA (3.0 eq) to neutralize the TFA salt and facilitate the coupling.
-
Add the azide-containing NHS ester (e.g., 4-Azidobutanoic acid NHS ester, 1.1 eq).
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure azide-functionalized 2,6-dioxopiperidine.
-
Click Chemistry: Core Principles and Method Selection
The choice between CuAAC and SPAAC is a critical decision driven by the nature of the substrate and the intended application.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Cu(I) salt (e.g., CuSO₄/NaAsc)[][15] | None required |
| Biocompatibility | Lower; copper can be cytotoxic[9] | High; ideal for live cells and in vivo use[16][17] |
| Reaction Speed | Generally very fast (minutes to hours)[18] | Varies with cyclooctyne; can be very fast[19][20] |
| Reagents | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Cost/Accessibility | Reagents are generally less expensive | Strained alkynes can be more complex and costly |
| Ideal Use Case | Synthesis of compound libraries, PROTACs, materials | Bioconjugation, live-cell imaging, ADC synthesis[21][22] |
Protocol II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-functionalized dioxopiperidine with a terminal alkyne-containing molecule (e.g., a POI ligand).
Rationale: The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] It is catalyzed by a Cu(I) species, typically generated in situ by the reduction of Cu(II) (from CuSO₄) with a reducing agent like sodium ascorbate.[23] The reaction is robust and tolerant of many functional groups.
Materials:
-
Azide-functionalized 2,6-dioxopiperidine (from Protocol I)
-
Alkyne-containing molecule of interest (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
-
Optional: a Cu(I)-stabilizing ligand like TBTA or THPTA
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the azide-functionalized dioxopiperidine (1.0 eq) and the alkyne-containing molecule (1.05 eq) in a suitable solvent mixture like 1:1 t-BuOH/H₂O or pure DMF.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 200 mM in water).
-
Add the sodium ascorbate solution (to 0.2 eq final concentration) to the reaction mixture, followed by the CuSO₄ solution (to 0.1 eq final concentration). The solution may turn a pale yellow/green color.
-
Note: Adding the ascorbate first ensures a reducing environment is present when the copper is introduced, maximizing the active Cu(I) catalyst concentration.
-
-
Reaction Execution:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water (2x) and brine (1x) to remove DMF and salts. If the product is water-soluble, purification may be achieved directly via preparative HPLC.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final triazole-linked conjugate.
-
Protocol III: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is the method of choice for conjugating sensitive biomolecules or for applications where copper catalysis must be avoided.
Rationale: SPAAC utilizes a strained cyclooctyne (like DBCO or BCN) whose high ring strain energy provides the driving force for the cycloaddition with an azide, obviating the need for a catalyst.[9][19] The reaction is highly bioorthogonal and proceeds cleanly in aqueous buffers and complex biological media.[16]
Materials:
-
Azide-functionalized 2,6-dioxopiperidine (from Protocol I)
-
Strained alkyne-containing molecule (e.g., DBCO-POI ligand) (1.1-1.5 eq)
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the azide-functionalized dioxopiperidine (1.0 eq) in a suitable solvent (e.g., DMSO).
-
Dissolve the strained alkyne-containing molecule (1.2 eq) in the same solvent.
-
Combine the two solutions. If working with a protein or in a biological buffer, ensure the final concentration of the organic solvent (like DMSO) is kept low (typically <10%) to maintain the integrity of the biomolecule.[9]
-
-
Reaction Execution:
-
Incubate the reaction mixture at room temperature or 37 °C.
-
Monitor the reaction by LC-MS or another appropriate analytical technique. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the reactant concentrations.[9]
-
-
Purification:
-
Purification is highly dependent on the nature of the final conjugate.
-
For small molecules, standard methods like preparative HPLC are effective.
-
For protein conjugates (e.g., Antibody-Drug Conjugates), size exclusion chromatography (SEC) or dialysis is used to remove excess small molecule reagents.
-
Application Spotlight: PROTAC Synthesis
The click chemistry-based functionalization of dioxopiperidine derivatives is exceptionally well-suited for the modular synthesis of PROTACs.
Figure 2: PROTAC synthesis via CuAAC click chemistry.
This modular approach allows for the rapid generation of a library of PROTACs by varying three components:
-
The POI Ligand: Different alkyne-functionalized warheads can be clicked onto the same azide-CRBN ligand.
-
The E3 Ligand: Different azide-functionalized E3 ligands can be used.
-
The Linker: The properties of the linker (length, rigidity, solubility) can be easily modified by incorporating different azide- or alkyne-containing PEG chains or alkyl chains during the synthesis of the clickable components.
This strategy dramatically accelerates the structure-activity relationship (SAR) studies required to optimize PROTAC efficacy.
Conclusion
The combination of this compound as a versatile CRBN-recruiting scaffold and the efficiency of click chemistry provides a powerful platform for researchers in drug discovery and chemical biology. The protocols outlined herein for synthesizing clickable derivatives and performing CuAAC and SPAAC conjugations offer a robust and modular route to novel bifunctional molecules, most notably PROTACs. By understanding the principles and practical considerations of each method, scientists can effectively harness these tools to accelerate the development of next-generation therapeutics aimed at targeted protein degradation.
References
- BenchChem. (n.d.). Application Notes and Protocols for Strain- Promoted Azide-Alkyne Cycloaddition (SPAAC) with Thalidomide-O.
- 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. (n.d.).
- Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (n.d.). ResearchGate.
- Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). NIH.
- Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (n.d.). PMC - NIH.
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC - PubMed Central.
- Applications of Targeted Protein Degradation in Drug Discovery. (2021). crimsonpublishers.com.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews (RSC Publishing).
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.).
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (n.d.). Benchchem.
- Chio, T. I., & Bane, S. L. (2020). Click Chemistry Conjugations. PubMed - NIH.
- Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. (2025). ResearchGate.
- Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (n.d.). PMC - NIH.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PMC - NIH.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). PMC - NIH.
- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
- (S)-3-Boc-amino-2,6-dioxopiperidine. (n.d.). PubChem.
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011). PubMed.
- Click Chemistry and Its Applications in Medicinal Chemical Synthesis. (2022). BOC Sciences.
- Click Chemistry Conjugations. (n.d.). PMC - NIH.
- Click Chemistry with Polymers, Dendrimers, and Hydrogels for Drug Delivery. (2025).
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH.
- Click Chemistry Reagents Overview. (n.d.). Sigma-Aldrich.
- Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024). PMC - NIH.
Sources
- 1. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-Boc-amino-2,6-dioxopiperidine Synthesis
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Boc-amino-2,6-dioxopiperidine. As a critical intermediate in the synthesis of immunomodulatory drugs like Lenalidomide, achieving high yield and purity is paramount.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical solutions to common challenges encountered in the laboratory.
Section 1: Overview of the Primary Synthetic Route
The most prevalent and direct method for synthesizing this compound involves the intramolecular cyclization of N-(tert-butoxycarbonyl)-L-glutamine. This reaction is typically mediated by a coupling or dehydrating agent, with N,N'-Carbonyldiimidazole (CDI) in an anhydrous solvent like Tetrahydrofuran (THF) being a common and effective choice.[2][3]
The overall transformation is depicted below:
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is disappointingly low (<40%). What are the most critical factors I should investigate?
Low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of suboptimal parameters. The investigation should be systematic.
A: Critical Factors Affecting Yield:
-
Anhydrous Conditions: This is the single most critical parameter. N,N'-Carbonyldiimidazole (CDI) is highly reactive towards water. Any moisture present in the solvent, glassware, or starting material will consume the CDI, rendering it ineffective for the primary reaction. Furthermore, water can hydrolyze the activated glutamine intermediate, preventing cyclization.
-
Solution: Always use freshly distilled, anhydrous solvents (e.g., THF over molecular sieves). Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.
-
-
Reagent Quality: The purity of your starting materials dictates the success of the reaction.
-
N-Boc-L-Glutamine: Ensure it is of high purity and dry. If it has been stored for a long time, it may have absorbed moisture.
-
N,N'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and should be a white crystalline solid. If it appears clumpy or has a yellowish tint, its activity may be compromised. Use a fresh bottle or a properly stored aliquot.
-
-
Reaction Temperature and Duration: The cyclization requires sufficient thermal energy to overcome the activation barrier.
-
Insight: The reaction is often performed at reflux in THF (~66°C).[3] Insufficient temperature or time will lead to an incomplete reaction. A typical duration is 9-12 hours, but this should be confirmed by reaction monitoring.[3]
-
Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the N-Boc-L-glutamine starting material.
-
Q2: The cyclization step seems to stall and doesn't go to completion. How can I optimize this specific transformation?
An incomplete reaction points directly to the efficiency of the activation and cyclization step. Understanding the mechanism is key to troubleshooting.
A: Optimizing the Cyclization Step:
The reaction proceeds via a two-step mechanism. First, CDI activates the carboxylic acid of the glutamine side chain to form an acyl-imidazole intermediate. This intermediate is highly electrophilic. Second, the primary amide nitrogen attacks this activated carbonyl, displacing imidazole and forming the desired piperidine-2,6-dione ring.
Caption: Mechanism of CDI-mediated cyclization of N-Boc-L-Glutamine.
Troubleshooting Table:
| Parameter | Recommended Action & Rationale |
| Stoichiometry | Use a slight excess of CDI (1.05-1.10 equivalents). This ensures that minor moisture contamination does not render the reaction substoichiometric. |
| Order of Addition | Add the solid CDI to the solution of N-Boc-L-glutamine in THF. This ensures the glutamine is fully dissolved and ready to react. |
| Alternative Reagents | While CDI is common, other coupling agents can be used, though they may present their own challenges (e.g., dicyclohexylcarbodiimide (DCC) forms a urea byproduct that can be difficult to remove). |
| Solvent Choice | Anhydrous THF is standard. Dioxane is a possible alternative. Avoid protic solvents or those that react with CDI. |
Q3: My final product is difficult to purify and contains persistent impurities. What are these byproducts and how can I minimize them?
Purity is as important as yield, especially for pharmaceutical applications where final product specifications are stringent (typically ≥98.0% assay).[1]
A: Managing Impurities:
-
Unreacted Starting Material: The most common impurity is residual N-Boc-L-glutamine. This is a direct result of an incomplete reaction (see Q2).
-
Solution: Ensure the reaction goes to completion via TLC monitoring before starting the work-up.
-
-
Polymeric Byproducts: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimers or oligomers, which can be difficult to remove.
-
Solution: Maintain a reasonably dilute reaction concentration (e.g., 20 mmol of starting material in 100 mL of THF) to favor the intramolecular cyclization pathway.[3]
-
-
Purification Strategy: The work-up and purification are critical for achieving high purity.
-
Work-up: After the reaction is complete, the solvent (THF) is typically removed under reduced pressure.
-
Recrystallization: This is the most effective purification method. A protocol mentioned in the literature involves recrystallization from hot ethyl acetate, which effectively removes unreacted starting material and other polar impurities.[3] The product should crystallize as a white solid upon cooling.
-
Washing: The filtered crystals should be washed with a cold, non-polar solvent (like n-pentane or diethyl ether) to remove any residual soluble impurities.
-
Section 3: Detailed Experimental Protocol
This protocol is a synthesized example based on literature procedures and best practices.[2][3]
Synthesis of this compound
-
Preparation:
-
Dry all glassware (a 250 mL round-bottom flask with a reflux condenser) in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
To the flask, add N-(tert-butoxycarbonyl)-L-glutamine (4.92 g, 20.0 mmol).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or a dry syringe.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Reaction:
-
To the stirred solution, add N,N'-Carbonyldiimidazole (CDI) (3.40 g, 21.0 mmol, 1.05 eq) in one portion.
-
Fit the flask with the reflux condenser (with a nitrogen inlet) and heat the mixture to reflux (approximately 66°C).
-
Maintain reflux for 9-12 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase) until the starting material spot is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the THF by distillation under reduced pressure using a rotary evaporator.
-
To the resulting crude residue, add hot ethyl acetate (~50-60 mL). Swirl or sonicate to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethyl acetate, followed by cold n-pentane.
-
Dry the product under vacuum to a constant weight. (Expected yield: 2.0 - 2.6 g, 45-55%).
-
Section 4: Troubleshooting Decision Framework
When encountering a problem, a logical diagnostic process is essential. The following flowchart provides a visual guide to troubleshooting common issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- Vertex AI Search Result[4]: Provides basic product information and identifies the compound as an intermediate in Thalidomide synthesis. [Link: Not a direct scientific paper URL]
- Benchchem[2]: A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. This source describes the asymmetric synthesis from L-Glutamine using CDI and DMAP. [Link: https://www.benchchem.com/product/bch2507]
- Open Research@CSIR-NIScPR[5]: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. While focused on a different final product, it details the critical N-Boc protection step of glutamic acid derivatives. [Link: http://or.niscpr.res.in/handle/123456789/66367]
- Google Patents[6]: Preparation method of (R)-3-Boc-aminopiperidine. Describes related chemistry for a similar scaffold. [Link: https://patents.google.
- Quick Company[7]: An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Details process chemistry for a related intermediate. [Link: https://www.quickcompany.
- ChemicalBook[8]: Synthesis and Application of (R)-3-(Boc-Amino)piperidine. Provides synthetic schemes for related compounds. [Link: https://www.chemicalbook.
- ResearchGate[9]: Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Describes alternative multi-step syntheses from natural amino acids. [Link: https://www.researchgate.net/publication/233396783_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R]
- NINGBO INNO PHARMCHEM CO.,LTD.[1]: Sourcing High-Purity this compound: A Guide for Pharmaceutical Manufacturers. Highlights the importance of the compound for Lenalidomide synthesis and key quality parameters. [Link: https://www.inno-pharmchem.com/news/sourcing-high-purity-3-boc-amino-2-6-dioxopiperidine-a-guide-for-pharmaceutical-manufacturers-55558915.html]
- PubChem[10]: (S)-3-Boc-amino-2,6-dioxopiperidine. Provides chemical and physical properties for the enantiomer. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13898246]
- BLD Pharm[11]: this compound. Provides links to analytical data like NMR and HPLC. [Link: https://www.bldpharm.com/products/31140-42-8.html]
- PubMed Central[12]: Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. Discusses related cyclization chemistry and potential side reactions. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6309062/]
- ChemicalBook[3]: this compound | 31140-42-8. Provides a specific synthesis protocol from BOC-L-glutamine and CDI with reported yield. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243685.htm]
- ResearchGate[13]: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Details multi-step syntheses and Boc-protection strategies. [Link: https://www.researchgate.
- ChemPep[14]: Boc Solid Phase Peptide Synthesis. Offers background on the stability and handling of Boc-protected amino acids. [Link: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
Sources
Technical Support Center: Purification of 3-Boc-amino-2,6-dioxopiperidine
Welcome to the technical support guide for the purification of 3-Boc-amino-2,6-dioxopiperidine (CAS: 31140-42-8). This document is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows, particularly in the development of immunomodulatory agents like Lenalidomide[1]. Achieving high purity is paramount for downstream success, and this guide provides in-depth, troubleshooting-focused answers to common challenges encountered during purification.
Purification Strategy Overview
The choice of purification technique depends heavily on the impurity profile of your crude material and the desired final purity. The two primary methods discussed are Recrystallization and Flash Column Chromatography . This guide will help you select the appropriate method and troubleshoot common issues.
Caption: Decision workflow for selecting a purification method.
Section 1: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying this compound, especially when dealing with minor, non-polar impurities. A known effective solvent is hot ethyl acetate[2].
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My compound “oiled out” instead of forming crystals upon cooling. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice. This is a common problem that traps impurities.
-
Causality:
-
High Impurity Load: Significant impurities can depress the melting point of your compound, causing it to liquefy in the hot solvent mixture[3].
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.
-
Inappropriate Solvent Polarity: The solvent system may not be optimal, leading to supersaturation at a temperature where the compound is still molten.
-
-
Troubleshooting Steps:
-
Re-heat and Dilute: Place the flask back on the heat source, add a small amount of additional hot ethyl acetate (10-20% more volume) to ensure the compound is fully dissolved, and then allow it to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that cools to room temperature overnight.
-
Solvent Modification: If dilution fails, try a mixed solvent system. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and then add a "poor" solvent (like hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of ethyl acetate to clarify and then cool slowly.
-
Seed Crystals: If you have a small amount of pure material, add a seed crystal to the cooled, supersaturated solution to induce crystallization. A patent for other Boc-amino acids describes a process of obtaining the oil, adding seed crystals, allowing it to solidify, and then breaking up the solid and slurrying (pulping) it with a non-polar solvent like n-hexane to remove trapped impurities[4].
-
Q2: My recrystallization yield is very low (<50%). How can I improve it?
A2: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor.
-
Causality:
-
Excess Solvent: Using too much solvent is the most common cause. The goal is to create a saturated solution at high temperature, not a dilute one.
-
Premature Filtration: Filtering the crystals while the solution is still warm will leave a substantial amount of product behind.
-
Compound Solubility: this compound has some solubility even in cold ethyl acetate.
-
-
Troubleshooting Steps:
-
Concentrate the Mother Liquor: Take the filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator. Cool this concentrated solution again, ideally in an ice bath, to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice bath for at least 30 minutes before filtration to maximize precipitation.
-
Protocol: Optimized Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethyl acetate to a boil. Add the minimum amount of hot ethyl acetate to the crude material with swirling until it is fully dissolved.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of large crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. The expected melting point of the pure compound is approximately 194°C[5].
Section 2: Flash Column Chromatography Troubleshooting
When recrystallization is ineffective due to the presence of multiple, closely-related impurities, flash column chromatography is the preferred method.
Sources
Technical Support Center: Navigating the Scale-Up of 3-Boc-amino-2,6-dioxopiperidine Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-Boc-amino-2,6-dioxopiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to industrial production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the robust and efficient manufacturing of this critical pharmaceutical intermediate.
I. Understanding the Core Synthesis and Its Challenges
The most prevalent synthetic route to this compound initiates from N-(tert-butoxycarbonyl)-L-glutamine. The key transformation is an intramolecular cyclization. While seemingly straightforward, this process presents several challenges during scale-up, primarily related to reaction control, impurity formation, and product isolation.
Core Reaction Pathway
The fundamental reaction involves the cyclization of N-Boc-L-glutamine, often facilitated by a dehydrating or activating agent.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments and production scale-up.
A. Raw Material Quality and Handling
Question 1: My reaction yield is inconsistent, and I observe variable impurity profiles from batch to batch. What could be the cause?
Answer: Inconsistent raw material quality is a frequent culprit for irreproducible results, especially during scale-up. The purity of your starting N-Boc-L-glutamine is paramount.
-
Expertise & Experience: Even seemingly minor impurities in the starting material can have a cascading effect on the reaction, leading to the formation of side products that are difficult to remove. Key quality parameters for the starting material include a high assay (typically ≥98.0%) and low moisture content (≤0.5%)[1]. Moisture can hydrolyze the activating agents and the product, reducing yield and purity.
-
Troubleshooting Steps:
-
Vendor Qualification: Always source your starting materials from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each batch[1].
-
In-House QC: Perform your own quality control checks on incoming raw materials. This should include identity confirmation (e.g., by FTIR or NMR) and purity assessment (e.g., by HPLC).
-
Moisture Content: Use Karl Fischer titration to verify the moisture content. If it is high, dry the material under vacuum before use.
-
Storage: Store N-Boc-L-glutamine in a cool, dry place, tightly sealed to prevent moisture absorption.
-
B. Boc Protection Step (if starting from L-Glutamine)
Question 2: I am seeing incomplete Boc protection of L-Glutamine. How can I improve the efficiency of this step?
Answer: Incomplete protection leads to the presence of unprotected L-Glutamine, which will not cyclize and will complicate the purification process.
-
Expertise & Experience: The choice of base and solvent system is critical for efficient Boc protection. The reaction is a nucleophilic acyl substitution, and ensuring the amine is sufficiently nucleophilic while the Boc anhydride is reactive is key[2].
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc anhydride (typically 1.1-1.2 equivalents).
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. The amount of base should be sufficient to neutralize the acid formed during the reaction.
-
Solvent System: A mixture of an organic solvent like THF or dioxane with water can improve the solubility of both the amino acid and the reagents[3].
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
C. Cyclization Reaction
Question 3: My cyclization reaction is sluggish, and I'm getting low yields of the desired this compound.
Answer: A slow or incomplete cyclization is a common hurdle in scaling up this synthesis.
-
Expertise & Experience: The efficiency of the cyclization is highly dependent on the choice of activating agent, solvent, and temperature. The goal is to activate the carboxylic acid group to facilitate intramolecular nucleophilic attack by the amide nitrogen.
-
Troubleshooting Steps:
-
Activating Agent: Carbonyldiimidazole (CDI) is a common and effective activating agent for this transformation[4]. Other reagents like dicyclohexylcarbodiimide (DCC) can also be used, but may lead to the formation of difficult-to-remove urea byproducts.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred to prevent hydrolysis of the activated intermediate[4].
-
Temperature: The reaction is often performed at elevated temperatures (reflux) to drive the cyclization to completion[4]. However, excessive heat can lead to degradation. Careful temperature control is crucial during scale-up.
-
Reaction Time: Monitor the reaction by HPLC to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield and can lead to the formation of degradation products.
-
Question 4: I am observing a significant amount of a byproduct with the same mass as my starting material in the LC-MS analysis of my cyclization reaction mixture.
Answer: This is likely due to the formation of pyroglutamic acid from the N-terminal glutamine, a common side reaction, especially under harsh conditions[5][6].
-
Expertise & Experience: The side-chain amide of glutamine can undergo dehydration to form a pyroglutamate residue, which is a difficult impurity to remove[5]. This is often exacerbated by high temperatures and prolonged reaction times.
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully control the reaction temperature. A lower temperature with a longer reaction time may be preferable to a high temperature for a shorter duration.
-
pH Control: The cyclization of N-terminal glutamine is pH-dependent. Maintaining a neutral or slightly basic pH can help minimize pyroglutamate formation.
-
Choice of Activating Agent: Some activating agents may be more prone to inducing this side reaction. Experiment with different reagents if this is a persistent issue.
-
Caption: A logical workflow for troubleshooting common scale-up issues.
D. Work-up and Isolation
Question 5: I am having difficulty with the crystallization and isolation of the final product, leading to low recovery and poor purity.
Answer: The isolation of this compound can be challenging due to its solubility profile.
-
Expertise & Experience: A well-designed crystallization process is crucial for obtaining a high-purity product with good recovery. This often involves a solvent/anti-solvent system and careful control of cooling rates.
-
Troubleshooting Steps:
-
Solvent Selection: The crude product can be recrystallized from hot ethyl acetate[4]. Other solvent systems, such as isopropanol/water or acetonitrile/water, can also be explored.
-
Seeding: The use of seed crystals can be highly beneficial in inducing crystallization and obtaining a more uniform particle size distribution[7][8].
-
Pulping: Slurrying the crude solid in a weak polar solvent like n-hexane or diethyl ether can help remove non-polar impurities[7].
-
Drying: The final product should be dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents without causing degradation.
-
E. Purity and Analytical Methods
Question 6: What are the key impurities I should be monitoring, and what analytical methods are best suited for this?
Answer: A robust analytical package is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.
-
Expertise & Experience: Key impurities to monitor include unreacted N-Boc-L-glutamine, pyroglutamate byproduct, and any byproducts from the activating agent. A well-developed HPLC method should be able to separate the main peak from all potential impurities[9].
-
Recommended Analytical Protocol:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: A C18 column is typically suitable[9].
-
Mobile Phase: A gradient of water (with an acidic modifier like 0.1% trifluoroacetic acid) and acetonitrile is a good starting point[9].
-
Detection: UV detection at a wavelength around 210-220 nm is generally appropriate for detecting the amide and carbamate chromophores.
-
Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision.
-
| Parameter | Recommended Value/Method | Rationale |
| Purity (Assay) | ≥99.0% | Ensures high quality of the final product. |
| Moisture Content | ≤0.5% | Prevents hydrolysis and degradation. |
| Individual Impurity | ≤0.1% | As per typical pharmaceutical intermediate specifications. |
| Total Impurities | ≤0.5% | As per typical pharmaceutical intermediate specifications. |
III. Experimental Protocols
A. Protocol for Cyclization of N-Boc-L-Glutamine
-
Setup: In a clean, dry, and inerted reactor, charge N-(tert-butoxycarbonyl)-L-glutamine (1.0 equivalent) and anhydrous tetrahydrofuran (THF, approximately 10 volumes).
-
Activation: Add carbonyldiimidazole (CDI, 1.05 equivalents) portion-wise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-67°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Isolation: The resulting crude solid can be purified by recrystallization from hot ethyl acetate[4].
B. Protocol for HPLC Purity Analysis
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 215 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peaks and calculate the area percentage of the main peak and all impurities.
IV. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Purity this compound: A Guide for Pharmaceutical Manufacturers. [Link]
-
American Chemical Society. (2021). Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro. ACS Publications. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
China National Intellectual Property Administration. (2017). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
China National Intellectual Property Administration. (2015). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Pharmacy Research. (2025). CAS 31140-42-8 this compound. [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]
-
China National Intellectual Property Administration. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
China National Intellectual Property Administration. (2021). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. [Link]
-
ResearchGate. (n.d.). Diazotisation and hydroxylation of Boc‐glutamine. Reaction and conditions. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine,. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 309956-78-3 | Product Name : (R)-3-(Boc-Amino)piperidine. [Link]
-
National Institutes of Health. (n.d.). Oxidative Folding and N-terminal Cyclization of Onconase. PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. This compound | 31140-42-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability and storage conditions for 3-Boc-amino-2,6-dioxopiperidine
Technical Support Center: 3-Boc-amino-2,6-dioxopiperidine
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the critical information and field-proven insights necessary to ensure the stability and integrity of this compound throughout your experimental workflows. The piperidine scaffold is a privileged structure in medicinal chemistry, and proper handling of its derivatives is paramount for reproducible and reliable results.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the definitive long-term storage conditions for solid this compound?
Answer: For maximal long-term stability, solid this compound should be stored under refrigerated, dry, and inert conditions.
-
Temperature: The recommended storage temperature is 2-8°C . While some safety data sheets indicate stability under "normal temperatures,"[3] refrigeration minimizes the potential for slow degradation over months or years.
-
Atmosphere: Store the compound under an inert atmosphere (e.g., Argon or Nitrogen). The container should be tightly sealed to prevent moisture ingress. Amines and their derivatives can be hygroscopic, and absorbed moisture can introduce impurities or affect weighing accuracy.[4]
-
Light: While there is no specific evidence of extreme light sensitivity, it is standard best practice for complex organic molecules to be stored in amber vials or protected from direct light.
The primary rationale for these conditions is to protect the acid-labile tert-butoxycarbonyl (Boc) protecting group, which is the most vulnerable part of the molecule.
Q2: I need to prepare a stock solution. What are the best practices for solvent selection and storage?
Answer: The choice of solvent and subsequent storage of the solution are critical to preventing degradation.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for creating high-concentration stock solutions. It is crucial to use anhydrous, high-purity grades of these solvents. "Wet" or aged DMSO can contain acidic impurities that will initiate the deprotection of the Boc group.[5] Avoid using protic acidic solvents entirely.
-
Solution Storage: Prepare stock solutions fresh whenever possible. If storage is necessary:
-
Store at -20°C or -80°C .
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle increases the risk of introducing atmospheric moisture into the solution.
-
Ensure vials are sealed tightly with appropriate caps (e.g., PTFE-lined).
-
A stock solution in anhydrous DMSO, stored properly at -20°C, should be stable for short to moderate durations, but its stability should be verified if stored for extended periods (weeks to months).
Q3: My experiment is yielding an unexpected impurity with a mass corresponding to the loss of 100 Da. Could my starting material have degraded?
Answer: Yes, this is a classic sign of degradation. The mass loss of 100.05 Da corresponds precisely to the loss of the Boc group (C₅H₈O₂). The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.[6][7]
This reaction is highly facile and can be triggered by even trace amounts of acid.[5][] The resulting product is the free amine, 3-amino-2,6-dioxopiperidine, which will have different reactivity and physical properties, leading to anomalous experimental results. A secondary, though far less likely, pathway under harsh conditions (strong acid or base with heat) could be the hydrolysis of the imide bond in the piperidine ring.
Below is a diagram illustrating the primary degradation mechanism.
Caption: Acid-catalyzed cleavage of the Boc group.
Q4: What specific reagents and conditions must I avoid when working with this compound?
Answer: To maintain the integrity of the Boc group, you must rigorously avoid acidic conditions.
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will cause rapid and complete deprotection.[6][7]
-
Lewis Acids: Many Lewis acids (e.g., AlCl₃, ZnBr₂) can also cleave the Boc group.[5][6]
-
Acidic Media: Avoid dissolving or running reactions in acidic buffers or solvents. Be mindful of the pH of your reaction mixture.
-
Contaminated Solvents: Use fresh, anhydrous solvents. Older bottles of solvents like dichloromethane (DCM) can accumulate trace amounts of HCl.
-
High Temperatures: While the compound is a solid with a high melting point, prolonged heating, especially in solution, can potentially promote degradation.[9] Thermolytic cleavage of Boc groups is possible but typically requires very high temperatures (>180 °C).[7]
The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, which makes it an excellent orthogonal protecting group.[10][11]
Q5: How can I quickly assess the purity of my compound if I suspect it has degraded?
Answer: Several standard analytical techniques can be used to check for the presence of the deprotected amine.
-
Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected amine is significantly more polar than the Boc-protected starting material. On a silica gel plate, the amine will have a much lower Rf value (it will stick closer to the baseline). You can run a sample of your compound alongside a freshly opened standard, if available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence. You will see a new peak in the chromatogram corresponding to the deprotected product, and the mass spectrum for that peak will show the expected molecular ion.
-
¹H NMR Spectroscopy: Proton NMR can also be used. The most obvious change will be the disappearance of the large singlet peak around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc moiety.[9]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| Unexpected Reactivity / Failed Reaction | Compound Degradation (Deprotection): The free amine on the degraded product has different nucleophilicity and reactivity compared to the protected carbamate, interfering with the planned reaction. | Verify Compound Purity: Use LC-MS or TLC to confirm the integrity of your starting material. Source New Material: If degradation is confirmed, use a fresh, unopened vial of the compound for your experiment. Review your experimental protocol to eliminate any sources of acid. |
| Inconsistent Results Between Batches | Improper Storage of Older Batch: An older batch of the compound may have been exposed to moisture or stored at room temperature, leading to gradual degradation that is not present in a newer, properly stored batch. | Standardize Storage: Implement a strict storage protocol (2-8°C, inert atmosphere) for all batches of the compound. Re-qualify Old Batches: Before use, run a quick purity check (TLC or LC-MS) on any older batches of the compound to ensure they meet specifications. |
| Solid Compound Appears Clumpy or Discolored | Moisture Absorption: The compound has likely absorbed atmospheric moisture due to improper sealing or storage in a humid environment. This can affect weighing accuracy and may introduce acidic contaminants. | Dry the Compound: Dry the material under high vacuum. Use a Desiccator: Always store opened containers in a desiccator to prevent further moisture uptake. For highly sensitive experiments, it is best to discard the compromised material and use a fresh supply. |
Experimental Protocol: Preparation and Storage of a Standard Stock Solution
This protocol outlines the best practices for preparing a 10 mM stock solution in DMSO.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weigh the required amount of solid in a clean, dry vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
-
Storage and Handling:
-
Immediately create single-use aliquots in microvials appropriate for your experimental needs.
-
Flush the headspace of each aliquot vial with an inert gas (Argon or Nitrogen) before sealing.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening. Use the entire aliquot for the experiment; do not re-freeze any unused portion.
-
Caption: Recommended workflow for handling the compound.
Summary of Stability and Storage Conditions
| Parameter | Condition | Rationale |
| Physical Form | Solid | Supplied as a solid powder or crystals.[12] |
| Storage Temperature (Solid) | 2-8°C | Prevents long-term thermal degradation and protects the Boc group. |
| Storage Temperature (Solution) | -20°C or -80°C | Slows solvent-mediated degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen), Tightly Sealed | Prevents oxidation and hydrolysis from atmospheric moisture.[4] |
| Incompatible Conditions | Strong Acids (TFA, HCl), Lewis Acids, Acidic Buffers | Causes rapid cleavage of the acid-labile Boc protecting group.[5][6][7] |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Good solubility and generally unreactive if anhydrous and pure. |
| Primary Degradation Product | 3-Amino-2,6-dioxopiperidine | Result of Boc group cleavage. |
References
- BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine.
- China-API. (n.d.). This compound CAS 31140-42-8.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup.
- LookChem. (n.d.). Cas 31140-42-8,this compound.
- PubChem. (n.d.). 3-(Boc-amino)piperidine.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | 31140-42-8 [chemicalbook.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound CAS 31140-42-8 [homesunshinepharma.com]
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2] When the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA), this carbocation is formed and acts as a potent electrophile.[3][4] This cation can then alkylate nucleophilic sites within your substrate, leading to undesired modifications.[5]
Q2: My LC-MS analysis shows a mass addition of +56 Da after deprotection. What is this and why did it happen?
A2: A mass shift of +56 Da is a classic indicator of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your molecule.[2][3] This is the most common side reaction. The mechanism involves the electrophilic attack of the tert-butyl cation on electron-rich functional groups.
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2] Methionine is also prone to oxidation (+16 Da).[3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and readily alkylated.[2][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][3]
Q4: What are scavengers and how do they prevent these side reactions?
A4: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3][6] They are nucleophilic compounds that react with the carbocation at a faster rate than the sensitive residues of your substrate, thus preventing unwanted side reactions.[1][2]
In-Depth Troubleshooting Guides
Issue 1: tert-Butylation of Nucleophilic Residues
Why it happens:
As outlined in the FAQs, the generation of the tert-butyl cation during acid-mediated Boc cleavage is the root cause.[7] This electrophile will react with any available nucleophile. In the absence of a suitable scavenger, nucleophilic side chains of amino acids or other functional groups on your molecule become the target.[5]
How to fix it:
The most effective solution is the addition of a scavenger to the deprotection cocktail.[3] The choice and quantity of the scavenger are critical and depend on the substrate.
Recommended Scavengers for Common Residues:
| Susceptible Residue | Recommended Scavenger(s) | Concentration (v/v) in TFA | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | 2.5% - 5% | TIS and TES are highly effective carbocation scavengers. EDT also helps prevent oxidation of the indole ring.[2] |
| Methionine (Met) | Thioanisole | 2.5% - 5% | The soft nucleophilic sulfur of thioanisole effectively traps the carbocation and can also help to reduce any methionine sulfoxide that may have formed. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% - 5% | The dithiol acts as an excellent scavenger for the tert-butyl cation, protecting the free thiol of cysteine. |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 2.5% - 5% | These phenolic compounds act as decoys, becoming alkylated in preference to the tyrosine side chain.[2] |
Experimental Protocol: Boc Deprotection with a Scavenger Cocktail
-
Preparation: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM).[1]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. A common general-purpose cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For molecules with multiple sensitive residues, a more complex cocktail may be necessary.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified, often by precipitation from cold diethyl ether.[3]
Caption: Boc deprotection pathway and factors leading to incomplete reaction.
Issue 3: Aspartimide Formation
Why it happens:
Aspartimide formation is a significant side reaction, particularly in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. [8]It can occur under both the acidic conditions of Boc deprotection and the basic conditions used in Fmoc chemistry. [9]The reaction involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen, forming a five-membered succinimide ring. This can then reopen to yield a mixture of the desired α-peptide and the undesired β-peptide. [8]
How to fix it:
-
In Boc-based synthesis: Using the β-cyclohexyl ester (OcHex) of aspartic acid instead of the β-benzyl ester (OBzl) significantly reduces aspartimide formation. [9]* General Strategy: For particularly sensitive sequences, minimizing exposure to strong acids and bases is key. Careful optimization of deprotection time is crucial.
Issue 4: Pyroglutamic Acid Formation
Why it happens:
N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) residues can cyclize to form pyroglutamic acid (pGlu). [10][11]This side reaction can be catalyzed by acids. [10]During final cleavage from a resin with strong acids like HF, even internal glutamic acid residues can form an acylium ion that cyclizes. [8]
How to fix it:
-
Protection Strategy: If pGlu formation is a major issue, consider protecting the side chain amide of Gln if the synthesis strategy allows.
-
Deprotection Conditions: Use the mildest acidic conditions possible for deprotection and cleavage. Minimize the time the peptide is exposed to strong acid.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Wiley Online Library. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ResearchGate. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Awuah Lab. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Wiley Online Library. (n.d.). Pyroglutamic Acid Peptides.
- National Institutes of Health. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- National Institutes of Health. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- ACS Publications. (1995). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- PubMed. (2015). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.
- Reddit. (2023). Boc De-protection.
- Wikipedia. (n.d.). Pyroglutamic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Coupling Reactions with 3-Boc-amino-2,6-dioxopiperidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Boc-amino-2,6-dioxopiperidine. This molecule, a key building block in the synthesis of targeted protein degraders and other therapeutics, presents unique challenges in amide coupling reactions. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of coupling reactions involving this compound.
Q1: What are the most effective coupling reagents for this substrate?
The choice of coupling reagent is critical and depends on the steric and electronic properties of your carboxylic acid partner. The amine on the 3-position of the dioxopiperidine ring can be considered moderately hindered.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are generally the first choice for high efficiency.[1]
-
HATU is highly effective due to the formation of a reactive OAt ester, which is assisted by the pyridine nitrogen, accelerating the reaction.[2] It is often the go-to reagent for difficult or sterically hindered couplings.
-
HBTU/TBTU are robust and cost-effective options that form HOBt esters. They are suitable for many standard couplings.[1][3]
-
COMU is a third-generation uronium salt that forms highly reactive Oxyma esters. It offers coupling efficiencies comparable to HATU but with a better safety profile, as it avoids the potentially explosive HOBt/HOAt byproducts.[1][4] The byproducts are also water-soluble, simplifying purification.[4]
-
-
Phosphonium Salts (PyBOP, PyAOP): These are excellent alternatives, particularly when trying to avoid specific side reactions like guanidinylation.[3] They are known for clean reactions and high chemoselectivity.[3]
-
Carbodiimides (EDC, DIC): While economical, carbodiimides are generally less reactive than uronium or phosphonium salts. They are almost always used with an additive like Oxyma Pure or HOBt to increase efficiency and, critically, to suppress racemization.[1][2][5] The DIC/Oxyma combination is particularly noted for its low racemization potential.[6]
Q2: Which base should I use, and how much?
A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and facilitate the reaction.
-
DIPEA (N,N-Diisopropylethylamine): This is the most commonly used base due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile. A typical protocol uses 2-4 equivalents.[1][7]
-
NMM (N-Methylmorpholine): A weaker base than DIPEA, NMM is a good choice when coupling racemization-prone substrates, as excessive base strength can promote epimerization.[1][5][6]
-
2,4,6-Collidine: Even weaker than NMM, collidine is recommended for extremely sensitive couplings where racemization is a major concern.[1]
Q3: What are the best solvents for this reaction?
Aprotic polar solvents are standard for amide coupling reactions as they effectively dissolve the reactants and intermediates.
-
DMF (N,N-Dimethylformamide): The most common choice, offering excellent solubility for most substrates, reagents, and the resulting byproducts.[2][8]
-
NMP (N-Methyl-2-pyrrolidone): Can be used as an alternative to DMF, sometimes offering better solubility for aggregated or difficult sequences.[9]
-
DCM (Dichloromethane): Often used with carbodiimide-mediated couplings, especially with DCC, where the dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.[2] However, ensure all reactants are soluble.
Data Summary: Comparison of Common Coupling Reagents
| Reagent Acronym | Full Name | Pros | Cons |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very high reactivity, excellent for hindered couplings.[1] | Higher cost, can cause guanidinylation if not pre-activated.[10] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Good reactivity, widely used, cost-effective.[3] | Can cause guanidinylation, less reactive than HATU.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity similar to HATU, safer (non-explosive byproducts), water-soluble byproducts.[1][4] | Can have limited stability in solution. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High reactivity, no guanidinylation side reaction, non-carcinogenic byproducts.[3] | Byproducts can sometimes be difficult to remove. |
| EDC·HCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble byproducts easily removed by aqueous workup. | Lower reactivity, requires an additive (e.g., Oxyma, HOBt) to prevent racemization.[1][5] |
| DIC | N,N'-Diisopropylcarbodiimide | Liquid, easy to handle. When used with Oxyma, provides very low racemization.[3][5][6] | Byproduct (DIU) can be difficult to remove. |
Troubleshooting Guide: Common Problems & Solutions
This section is designed as a decision-making tool to resolve specific experimental failures.
Problem 1: Low or No Product Yield
Symptom: LC-MS analysis shows primarily unreacted starting materials (carboxylic acid and/or this compound).
Caption: Competing pathways of productive coupling versus racemization.
-
Expert Analysis & Solutions:
-
Minimize Pre-Activation Time: Do not allow the carboxylic acid and coupling reagent to stir together for an extended period before adding the amine. The activated species is prone to forming the oxazolone over time. [5] 2. Use Additives: Additives like Oxyma Pure and HOAt are more nucleophilic than the carboxylate oxygen, leading to the formation of an active ester that is less prone to cyclizing into the oxazolone. They are highly effective at suppressing racemization. [1][6] 3. Select a "Low-Racemization" Protocol: The combination of DIC with Oxyma is well-regarded for minimizing racemization in sensitive systems. [5][6] 4. Reduce Base Strength/Stoichiometry: Use the weakest base necessary to promote the reaction. Switch from DIPEA to NMM or collidine. [1]Use the minimum effective amount of base.
-
Lower the Temperature: Perform the coupling at 0 °C to slow down the rate of oxazolone formation relative to the desired amide bond formation.
-
Problem 3: Guanidinylation of the Amine
Symptom: LC-MS shows a side product with a mass corresponding to the addition of a tetramethylguanidinium group to your this compound.
-
Expert Analysis & Solutions:
-
Mechanism: This side reaction is specific to uronium/aminium reagents like HATU and HBTU. If the coupling is slow or if the coupling reagent is in excess, it can react directly with the free amine of your substrate, forming an irreversible guanidinium cap and terminating the reaction for that molecule. [9][10] * Solution 1: Pre-activation: The most robust solution is to change the order of addition. Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent and allow them to "pre-activate" for 1-5 minutes. Then, add this activated solution to your this compound. This ensures the coupling reagent is consumed in forming the active ester before it can react with your amine.
-
Solution 2: Switch Reagent Class: Phosphonium-based reagents like PyBOP do not have the chemical structure that leads to guanidinylation. [10]Switching to PyBOP is an effective way to eliminate this side reaction entirely.
-
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is suitable for most carboxylic acids where racemization is not a primary concern.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (to a final concentration of 0.1-0.2 M).
-
Reagent Addition: Add HATU (1.1 equiv.) to the solution.
-
Base Addition: Add DIPEA (2.5 equiv.) and stir the mixture at room temperature for 1-2 minutes for pre-activation.
-
Amine Addition: Add a solution of this compound (1.2 equiv.) in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS or TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for chiral carboxylic acids prone to epimerization.
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and Oxyma Pure (1.2 equiv.) in anhydrous DMF or DCM.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add DIC (1.2 equiv.) dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours. Monitor progress by LC-MS or TLC.
-
Workup: Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct (if it precipitates). Dilute the filtrate with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- PMC, NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- PubMed, NIH. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MDPI. (2022).
- Luxembourg Bio Technologies. (2009).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Merck. Novabiochem® Coupling reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Thermo Fisher Scientific.
Sources
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. file.globalso.com [file.globalso.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
preventing racemization during synthesis of chiral 3-Boc-amino-2,6-dioxopiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral 3-Boc-amino-2,6-dioxopiperidine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during synthesis. Maintaining the stereochemical integrity of this valuable building block—a key component in targeted protein degradation and immunomodulatory drugs—is paramount for ensuring biological efficacy and safety.
This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Understanding the Challenge: The Mechanism of Racemization
The primary challenge in synthesizing enantiomerically pure this compound lies in the acidity of the proton at the C3 chiral center. The presence of two adjacent carbonyl groups significantly increases the acidity of this α-proton. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to the formation of a racemic mixture. Glutarimides like thalidomide are known to racemize under physiological conditions, highlighting the lability of this stereocenter.[1]
The diagram below illustrates this base-catalyzed epimerization process.
Caption: Base-catalyzed racemization of the glutarimide ring.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Q1: My final product shows significant racemization after the cyclization step. What are the likely causes and how can I mitigate this?
This is the most common issue. The cyclization of an N-protected glutamine or glutamic acid derivative to form the piperidine-2,6-dione ring is the step most vulnerable to racemization.
Primary Cause: The combination of a base, elevated temperature, and prolonged reaction time creates ideal conditions for enolization and subsequent racemization.
Solutions & Mitigation Strategies:
-
Choice of Base and Solvent: Avoid strong, non-nucleophilic bases like LDA, LiHMDS, or NaH. Opt for milder organic bases. The polarity of the solvent can also influence the rate of racemization.
-
Temperature and Time Control: Perform the cyclization at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Use of Coupling Reagents: For cyclizing N-Boc-L-glutamine, carbodiimide-mediated methods are generally superior to methods requiring strong bases. The use of additives is crucial for suppressing racemization.[2]
-
EDC/HOBt: A classic combination, but some racemization can still occur.
-
EDC/OxymaPure®: Ethyl (hydroxyimino)cyanoacetate (Oxyma) has been shown to be superior to HOBt in preventing racemization during amide bond formation and is now a preferred additive.[3] It avoids the risks associated with benzotriazole-based reagents.[3]
-
Table 1: Comparison of Cyclization Conditions
| Method | Base/Reagent | Typical Temperature | Racemization Risk | Comments |
| Thermal Cyclization | None / Acetic Anhydride | >100 °C | High | Often used in older procedures; high heat promotes racemization. |
| Base-Catalyzed | Triethylamine (TEA), DIPEA | 0 °C to RT | Moderate | Milder than inorganic bases, but risk increases with time and temperature. |
| Strong Base | NaH, LDA, KHMDS | -78 °C to 0 °C | Very High | Highly effective for deprotonation but maximizes the risk of racemization. |
| Carbodiimide | EDC, DIC | 0 °C to RT | Moderate to High | Without additives, significant racemization occurs. |
| Carbodiimide + Additive | EDC + HOBt or Oxyma | 0 °C to RT | Low | Recommended Method. Oxyma is generally superior for preserving chiral integrity.[3] |
Q2: I am starting my synthesis from L-glutamic acid. At which specific steps should I be most concerned about racemization?
When starting from L-glutamic acid, you introduce the chiral center at the very beginning. Every subsequent step must be carefully managed to preserve its configuration.
Workflow and High-Risk Steps:
-
Esterification of Carboxylic Acids: (Low Risk) This step, often acid-catalyzed (e.g., SOCl₂ in MeOH), does not typically affect the C3 stereocenter.
-
N-Boc Protection: (Low Risk) Standard protection using (Boc)₂O with a mild base like triethylamine at low temperatures is safe and should not cause racemization.
-
Amide Formation / Cyclization: (Highest Risk ) This is the critical step. Whether you are converting the gamma-ester to an amide and then cyclizing, or directly cyclizing a glutamine derivative, this step involves activating a carboxyl group and forming an amide bond under conditions that can easily cause epimerization. Refer to the solutions in Q1 .
-
Post-Cyclization Modifications: (Variable Risk) Any subsequent reaction on the molecule that requires basic conditions can potentially cause racemization. Always re-evaluate the enantiomeric excess (e.e.) of your material if it is subjected to basic treatment, even if the reaction is intended for another part of the molecule.
Q3: Are there alternative synthetic strategies that are inherently less prone to racemization?
Yes, several modern approaches are designed to circumvent the issues of classical cyclization methods.
Recommended Alternative Strategies:
-
Biocatalytic Synthesis: This is an excellent strategy for obtaining high enantiopurity. An enzyme derived from the indigoidine biosynthetic pathway, IdgS, can catalyze the cyclization of L-glutamine to form enantiomerically pure (S)-3-aminopiperidine-2,6-dione.[4] This intermediate can then be Boc-protected. This method completely avoids harsh chemical reagents for the critical ring-forming step.
-
Asymmetric Reductive Amination: Start with a prochiral precursor like 1-Boc-3-piperidone. The chiral amine can be introduced using an asymmetric transamination reaction with immobilized ω-transaminases, which can yield both (R)- and (S)-3-amino-1-Boc-piperidine with very high enantiomeric excess.[5]
-
"Masked Glutarimide" Approach: This strategy involves using a stable aromatic precursor, such as 2,6-bis(benzyloxy)-3-bromopyridine, which can undergo cross-coupling reactions.[6] The glutarimide ring is "unmasked" in a final, non-racemizing step via catalytic hydrogenation, which removes the benzyl groups and reduces the pyridine ring to the desired piperidinedione.[6]
Caption: Comparison of high-risk vs. low-risk synthetic routes.
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my product and intermediates?
Accurate measurement of chiral purity is non-negotiable. Do not rely on optical rotation alone, as it is not a precise measure of enantiomeric ratio.
Gold Standard Method: Chiral Chromatography
-
Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the definitive methods. SFC is often preferred for its speed and resolution for this class of compounds.[7]
-
Stationary Phase (Column): The key is a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose coated on a silica support) are highly effective for separating the enantiomers of glutarimide derivatives. Common examples include Chiralpak® and Chiralcel® series columns.
-
Method Development: You will need to screen different mobile phases (e.g., hexane/isopropanol or hexane/ethanol mixtures for HPLC; CO₂/methanol for SFC) to achieve baseline separation of the (R)- and (S)-enantiomers.
-
When to Analyze: It is crucial to analyze the chiral purity not only of your final product but also at key intermediate stages, especially before and after the cyclization step. This allows you to pinpoint exactly where any loss of stereochemical integrity occurs.
Experimental Protocol: Zero-Racemization Cyclization of N-Boc-L-Gln-OH
This protocol utilizes a modern coupling reagent known to minimize racemization.
Materials:
-
N-Boc-L-Gln-OH
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-L-Gln-OH (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Additive: Add Oxyma (1.2 equiv) to the solution and stir for 5-10 minutes.
-
Coupling Reagent: Slowly add DIC or EDC (1.1 equiv) to the cooled solution. If using EDC hydrochloride, a tertiary amine base like DIPEA (1.1 equiv) may be added, but ensure it is added at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, filter off any solid byproducts (e.g., diisopropylurea). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with cold 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Chiral Analysis: Critically, analyze the enantiomeric excess of the purified product using Chiral HPLC or SFC to confirm its stereochemical integrity.
References
- Le-Reglier, T., et al. (2021). Chiral Drugs: An Overview. PMC - PubMed Central. [Link]
- Blackmond, D. G. (2019). Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. Semantic Scholar. [Link]
- Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Fawcett, A., et al. (2023).
- Chiralpedia. (2026). The Thalidomide Paradox. Chiralpedia. [Link]
- Tella, A. C., et al. (2018). A Novel Green Synthesis of Thalidomide and Analogs.
- ResearchGate. (n.d.). The enantiomers of thalidomide.
- Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
- Reisman, S. E., et al. (2021). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides.
- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem. [Link]
- Li, P., & Xu, J.-C. (1998). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Engle, K. M., et al. (2022). Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. PMC - NIH. [Link]
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Kihlberg, J., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH. [Link]
- Chen, Y., et al. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 3-Boc-amino-2,6-dioxopiperidine
Welcome to the technical support guide for 3-Boc-amino-2,6-dioxopiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. The unique physicochemical properties of this molecule, stemming from the juxtaposition of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar glutarimide core, frequently present solubility challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure your experiments proceed efficiently and successfully.
Physicochemical Profile at a Glance
Understanding the fundamental properties of this compound is the first step in troubleshooting its behavior in solution. The molecule's structure imparts a dualistic nature: the glutarimide ring offers hydrogen bond donors and acceptors, favoring polar solvents, while the bulky Boc group increases its affinity for less polar environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][2] |
| Molecular Weight | ~228.25 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 193-215 °C (Varies by source) | [2][4] |
| Predicted pKa | ~10.78 | [2] |
| Calculated LogP | 0.2 | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
This compound is notoriously challenging to dissolve. It is generally characterized by low solubility in a wide range of common laboratory solvents. Its calculated LogP of 0.2 suggests a relatively balanced hydrophilic-lipophilic character, which unfortunately means it is not perfectly suited for either very polar or very non-polar solvents at room temperature.[1] Published data and laboratory experience indicate it is slightly soluble in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), methanol, and chloroform (often requiring heat).[2] It is poorly soluble in water and many non-polar hydrocarbon solvents.
Q2: I'm setting up a reaction. Which solvents are recommended for initial trials?
For reactions involving this compound, polar aprotic solvents are typically the most effective starting point.
-
Primary Recommendations: DMF and DMSO are often the solvents of choice due to their high polarity and ability to solvate the polar glutarimide ring.[2]
-
Secondary Options: Tetrahydrofuran (THF) has been successfully used in its synthesis, suggesting it can be a viable solvent, especially when heated.[4] Dichloromethane (DCM) or acetonitrile may also be considered, particularly if co-solvents are used or if the reaction is performed at an elevated temperature.[5]
-
Co-Solvent Systems: A mixture of solvents can be highly effective. For instance, a dioxane/water mixture is a common choice for Boc-protection reactions and might improve the solubility of related starting materials.[5][6]
The causality here relates to the solvent's ability to disrupt the crystalline lattice of the solid and effectively solvate both the polar and non-polar regions of the molecule. DMF and DMSO are excellent hydrogen bond acceptors and have large dipole moments, making them well-suited to interact with the amide functionalities of the piperidine-dione ring.
Q3: My compound precipitates from the reaction mixture after initial dissolution. What is happening and how can I fix it?
Precipitation during a reaction is a common issue, often triggered by several factors:
-
Change in Temperature: If you initially heated the mixture to achieve dissolution, subsequent cooling to room temperature (or sub-ambient temperatures for certain reagents) can cause the compound to crash out as its saturation limit is exceeded.
-
Change in Polarity: The addition of a less-polar reagent or the formation of a less-soluble product can alter the overall polarity of the reaction medium, leading to precipitation.
-
Common Ion Effect or Salt Formation: The generation of ionic byproducts can decrease the solubility of your starting material or product.
Solutions:
-
Maintain Temperature: If feasible for your reaction's stability, maintain a moderately elevated temperature (e.g., 40-50 °C) throughout the process.
-
Increase Solvent Volume: While not always ideal for reaction kinetics, increasing the dilution can keep the compound in solution.
-
Use a Co-Solvent: Add a small percentage of a stronger solubilizing agent, like DMF or N-Methyl-2-pyrrolidone (NMP), to the primary reaction solvent to act as a solubility enhancer.
Q4: Are there alternative forms of the core molecule with better solubility properties?
Yes. If your synthetic route allows for it, consider using the deprotected form, 3-aminopiperidine-2,6-dione hydrochloride . The hydrochloride salt form offers vastly superior solubility in polar solvents like water and DMF compared to the free base or its Boc-protected counterpart.[7] This is because the ionic nature of the salt readily interacts with polar solvent molecules. For many synthetic routes, particularly in the synthesis of lenalidomide and its analogs, this salt is the preferred starting material for coupling reactions.[8][9]
Troubleshooting Guide: A Systematic Approach
Use this guide to diagnose and resolve specific solubility issues encountered during your workflow.
| Symptom | Potential Cause(s) | Suggested Solutions & Rationale |
| Compound fails to dissolve in the chosen solvent at room temperature. | 1. Inappropriate solvent choice.2. Insufficient solvent volume.3. High crystallinity of the material. | 1. Switch to a recommended polar aprotic solvent (DMF, DMSO). Their high dielectric constants are effective at solvating the polar glutarimide ring.2. Apply gentle heating (40-60 °C). This provides the energy needed to overcome the lattice energy of the crystal.3. Use sonication. The ultrasonic waves can help break up solid aggregates and accelerate the dissolution process.4. Increase dilution. Add more solvent in small increments until dissolution is achieved. |
| Precipitation occurs upon addition of a reagent. | 1. The reagent is dissolved in an anti-solvent (a solvent in which your compound is insoluble).2. The reaction forms an insoluble intermediate or salt. | 1. Dissolve the reagent in the same reaction solvent, even if it requires a larger volume, and add it as a solution.2. Add the reagent slowly and at a slightly elevated temperature to maintain solubility.3. Consider reverse addition, adding your dissolved compound to the reagent solution if the reagent has better solubility properties. |
| The reaction works, but the product is difficult to purify due to co-precipitation with starting material. | The reaction did not go to completion due to poor solubility of the starting material, leading to a heterogeneous mixture. | 1. Re-run the reaction at higher dilution or temperature to ensure all starting material is available for reaction.2. Filter the hot reaction mixture before work-up to remove any undissolved starting material (use with caution, as this can affect yield calculations).3. For purification, consider column chromatography with a gradient that can separate the more polar product from the starting material. A DCM/Methanol or Ethyl Acetate/Hexane gradient is often effective. |
Key Experimental Protocols
Protocol 1: General Dissolution of this compound
This protocol provides a validated method for achieving a clear solution for subsequent reactions.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq).
-
Solvent Addition: Add a minimal amount of the chosen solvent (e.g., DMF, DMSO) to create a slurry. A starting concentration of 0.1 M is a reasonable target.
-
Stirring: Begin vigorous stirring at room temperature.
-
Observation: Observe the mixture for 5-10 minutes. If dissolution is not complete, proceed to the next steps.
-
Sonication (Optional): Place the flask in an ultrasonic bath for 5-10 minutes.
-
Gentle Heating: If the solid persists, gently warm the mixture to 40-50 °C using a water or oil bath. Do not exceed temperatures that could cause degradation of the Boc group (thermolytic deprotection can occur at high temperatures).[10]
-
Achieve Homogeneity: Continue stirring at the elevated temperature until the solution becomes clear. The solution is now ready for the addition of other reagents.
Protocol 2: Example Reaction Setup - N-Alkylation
This protocol illustrates how to manage solubility during a typical coupling reaction.
-
Dissolve Substrate: Following Protocol 1, dissolve this compound (1.0 eq) in DMF to achieve a clear solution.
-
Add Base: Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution. Stir for 15-20 minutes at room temperature.
-
Add Electrophile: Dissolve the alkylating agent (e.g., benzyl bromide, 1.1 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture.
-
Monitor Reaction: Maintain the reaction temperature (e.g., 50 °C) and monitor for precipitation. If the mixture becomes cloudy, consider adding a small additional volume of DMF.
-
TLC/LC-MS Monitoring: Monitor the reaction's progress using an appropriate analytical method until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract with an organic solvent like ethyl acetate. Note: The addition of water will likely cause the product to precipitate if it is less soluble than the starting material. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
Visualization of Troubleshooting & Key Concepts
The following diagrams provide a visual guide to the decision-making process for troubleshooting and understanding the chemical principles at play.
Caption: Troubleshooting flowchart for solubility issues.
Sources
- 1. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS 31140-42-8 [homesunshinepharma.com]
- 4. This compound | 31140-42-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. pubs.acs.org [pubs.acs.org]
how to monitor the progress of reactions involving 3-Boc-amino-2,6-dioxopiperidine
Technical Support Center: Monitoring Reactions of 3-Boc-amino-2,6-dioxopiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the monitoring of chemical reactions involving this critical building block. As a key intermediate in the synthesis of immunomodulatory drugs (IMiDs®) like Pomalidomide, precise reaction monitoring is essential for success.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving this compound?
A1: The primary methods for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and available instrumentation.[]
Q2: How do I choose the most appropriate monitoring technique for my specific experiment?
A2: Your choice should be guided by the reaction's nature and your objective.
-
TLC is ideal for rapid, qualitative checks of reaction progress, especially for observing the consumption of starting material and the appearance of new products. It is the workhorse for routine monitoring.[5]
-
HPLC is preferred for quantitative analysis, allowing you to determine the precise ratio of starting material to product and to identify and quantify impurities.[1][6]
-
LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of your product and identifying unknown byproducts.[7][8]
-
NMR Spectroscopy is excellent for confirming structural changes. For instance, in a Boc-deprotection reaction, the disappearance of the characteristic tert-butyl signal (~1.4 ppm) in the ¹H NMR spectrum is a definitive indicator of reaction completion.[9][10]
Q3: What are the key differences when monitoring a Boc-deprotection versus a subsequent coupling reaction?
A3: The monitoring strategy shifts based on the functional group transformation.
-
For Boc-deprotection: You are converting a non-polar, Boc-protected amine into a highly polar, free amine hydrochloride salt. On a TLC plate, the product (3-amino-2,6-dioxopiperidine) will have a much lower Rf value (it will stick closer to the baseline) than the starting material. Staining with ninhydrin is highly effective as it will develop a colored spot for the newly formed primary amine.[9][11]
-
For Coupling Reactions (e.g., amidation): You are taking the polar free amine and coupling it with another molecule, which typically results in a less polar product. Therefore, the product spot on a TLC will have a higher Rf than the amine starting material. A ninhydrin test on a reaction aliquot can be used to check for the disappearance of the free amine, indicating reaction completion.[12]
Troubleshooting and In-Depth Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Thin-Layer Chromatography (TLC) Challenges
Q: My starting material and product spots are overlapping or streaking on the TLC plate. How can I improve the separation?
A: This is a common issue related to the choice of the mobile phase (eluent). The goal is to find a solvent system that provides good separation between your starting material, product, and any significant byproducts, with Rf values ideally between 0.2 and 0.8.
-
Causality: The separation on a silica gel TLC plate is based on polarity. Non-polar compounds travel further up the plate (higher Rf), while polar compounds interact more strongly with the silica and move less (lower Rf). This compound is moderately polar, while its deprotected form is very polar.
-
Solution Strategy:
-
Adjust Polarity: If spots are too close together, you need to change the polarity of your mobile phase.
-
For Overlapping Spots: If the spots are high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., methanol, ethyl acetate). If they are too low (low Rf), your eluent is not polar enough; increase the proportion of the polar solvent.
-
For Streaking: This often happens with very polar compounds like amines or carboxylic acids. Adding a small amount of a modifier to the eluent can significantly improve spot shape. For amines, add a few drops of triethylamine (TEA) or ammonium hydroxide. For acidic compounds, add a few drops of acetic acid.
-
-
Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system. For example, if ethyl acetate/hexane is not providing separation, try dichloromethane/methanol.
-
| Compound Type | Typical Starting Solvent System | Troubleshooting Adjustment |
| Boc-protected starting material | 30-50% Ethyl Acetate in Hexane | Increase/decrease EtOAc % for optimal Rf. |
| Deprotected amine product | 5-10% Methanol in Dichloromethane | Add 0.5% Triethylamine to prevent streaking. |
| Coupled (amide) product | 50-70% Ethyl Acetate in Hexane | Adjust polarity based on the coupling partner. |
Q: I've run my TLC, but I can't see the product spot under the UV lamp. Is the reaction not working?
A: Not necessarily. While the glutarimide ring has a weak UV chromophore, many reaction products may not be strongly UV-active. Visualization often requires chemical staining.
-
Causality: UV visualization relies on the compound absorbing UV light (typically at 254 nm). If your product lacks a sufficient chromophore, it won't be visible.
-
Solution Strategy:
-
Ninhydrin Stain: This is essential for any reaction involving the formation or consumption of a primary or secondary amine. After eluting, dry the TLC plate and dip it into a ninhydrin solution, then heat gently with a heat gun. Primary amines will appear as a distinct purple or blue spot. This is the most reliable way to visualize the product of a Boc-deprotection.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized, which includes a wide range of organic functional groups. It will appear as yellow/brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another strong oxidizing stain that is useful for a broad range of compounds, often giving blue or green spots upon heating.
-
Workflow: Step-by-Step TLC Monitoring of a Boc-Deprotection Reaction
-
Preparation: Prepare your eluent (e.g., 10% Methanol in Dichloromethane with 0.5% Triethylamine).
-
Spotting: On a silica TLC plate, spot the starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and the reaction mixture (RM).
-
Elution: Place the plate in a chamber with the prepared eluent and allow the solvent front to run up the plate.
-
Initial Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize under a UV lamp and circle any visible spots. The Boc-protected starting material should be visible.
-
Staining: Dip the dried plate in ninhydrin solution. Use a heat gun to gently warm the plate until color develops.
-
Interpretation:
-
A strong purple spot at a low Rf in the RM lane indicates the presence of the desired free amine product.
-
The disappearance or significant reduction in the intensity of the starting material spot indicates reaction progression.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Issue 2: HPLC and LC-MS Analysis
Q: My HPLC chromatogram shows broad or tailing peaks for the amine product. How can I improve peak shape?
A: Poor peak shape for amines is a classic chromatography problem, usually caused by unwanted interactions between the basic amine and the acidic silica support of the column.
-
Causality: Free silanol groups on the surface of the C18 silica packing are acidic and can strongly interact with basic analytes like amines, leading to peak tailing.
-
Solution Strategy:
-
Mobile Phase pH: Ensure your mobile phase is buffered at a pH that keeps the amine protonated. Using an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is standard practice. This protonates the amine (forming -NH₃⁺) and also suppresses the ionization of the silanol groups, minimizing unwanted interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. If you continue to have issues, consider switching to a column specifically marketed for polar or basic analytes.
-
Lower Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.
-
Protocol: Generic HPLC Method for Monitoring
This method can be adapted for various reactions involving the 3-amino-2,6-dioxopiperidine core.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of polarities.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient can elute compounds of varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[1] |
| Detection | UV at 220 nm | The amide/imide bonds have absorbance in the low UV range.[1] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Issue 3: Interpreting Reaction Outcomes
Q: My LC-MS data shows a mass corresponding to my expected product, but the reaction is very messy by TLC and HPLC. What could be happening?
A: This indicates that while your desired transformation is occurring, significant side reactions are also taking place. It is crucial to identify these byproducts to optimize your reaction conditions.
-
Causality: The glutarimide ring system can be susceptible to side reactions under certain conditions. The Boc group deprotection can also generate reactive intermediates.
-
Potential Side Reactions & Solutions:
-
Incomplete Deprotection: A common issue is the persistence of the starting material. Solution: Increase the reaction time, temperature, or the equivalents of acid used for deprotection.[11][13]
-
Alkylation by tert-butyl Cation: During acidic Boc-deprotection, a reactive tert-butyl cation is formed. This can alkylate nucleophilic sites on your molecule or in the solvent. Solution: Use a "scavenger" like triethylsilane or thioanisole in your reaction to trap the carbocation.[12]
-
Ring Opening: Under harsh basic or acidic conditions, the glutarimide ring can undergo hydrolysis. Solution: Use milder reaction conditions and ensure your workup is not overly aggressive. Monitor pH carefully.
-
Racemization: For chiral centers, harsh conditions can lead to a loss of stereochemical purity. Solution: Use HPLC with a chiral column to analyze the enantiomeric or diastereomeric purity of your product.
-
Visual Workflow and Decision Making
The following diagram illustrates a logical workflow for monitoring a typical reaction, such as a coupling reaction with 3-amino-2,6-dioxopiperidine.
Caption: Logical workflow for reaction monitoring.
References
- ResearchGate. (n.d.). Synthesis, Identification and Charcaterization of Potential impurities of Pomalidomide.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Welch Foundation. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- BLD Pharm. (n.d.). 31140-42-8|this compound|BLD Pharm.
- Analytical method development and validation for the test related substances of pomalidomide in pomalidomide capsules. (n.d.).
- European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,6-Dioxopiperidine-3-ammonium Chloride: Synthesis and Pharmaceutical Significance.
- ChemicalBook. (n.d.). Pomalidomide synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- This compound CAS 31140-42-8. (n.d.).
- NIH. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- PMC - NIH. (n.d.). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties.
- ChemicalBook. (n.d.). 3-AMINO-PIPERIDINE-2,6-DIONE synthesis.
- ResearchGate. (2025). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity | Request PDF.
- Pharmaffiliates. (n.d.). CAS No : 24666-56-6 | Product Name : 3-Aminopiperidine-2,6-dione Hydrochloride.
- Home Sunshine Pharma. (n.d.). 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
- A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.).
- ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Macmillan Group - Princeton University.
- BOC Sciences. (n.d.). Amino Acid Analytical Capabilities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS 31140-42-8 [homesunshinepharma.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijisrt.com [ijisrt.com]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
resolving difficult separations in 3-Boc-amino-2,6-dioxopiperidine purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving difficult separations in the purification of 3-Boc-amino-2,6-dioxopiperidine. This molecule, a key intermediate in the synthesis of immunomodulatory drugs, presents unique purification challenges due to its polarity, chirality, and crystalline nature.[1][2] This guide provides field-proven troubleshooting strategies and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My final product is a persistent oil or wax and fails to crystallize, even after removal of bulk solvent. How can I induce crystallization?
This is the most frequently encountered issue. The failure to solidify is often due to the presence of residual solvents or minor impurities that inhibit the formation of a stable crystal lattice.
Potential Causes & Solutions:
-
Residual Solvent: Solvents used in the reaction or workup (like THF, Ethyl Acetate, or DCM) can become trapped, plasticizing the product.
-
Process Impurities: Small amounts of unreacted starting material or side-products can act as "crystal poisons."
-
Inappropriate Crystallization Solvent: The chosen solvent may be too good, preventing the compound from precipitating.
Recommended Actions:
The primary strategy is to systematically remove impurities and introduce a solvent system that encourages crystallization. This can be achieved through trituration or a more formal recrystallization.
Experimental Protocol: Inducing Crystallization of Oily Product
-
Ensure Complete Solvent Removal: Dry the oil under high vacuum (e.g., <1 torr) for several hours, possibly with gentle heating (30-40°C), to remove volatile residues.
-
Trituration with a Non-Polar Solvent:
-
To the oil, add a small volume of a non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or a mixture of the two.[3][4][5]
-
Using a spatula or glass rod, vigorously scratch the inside of the flask below the solvent level. This action provides energy for nucleation and creates microscopic scratches on the glass that can serve as nucleation sites.
-
Continue stirring or sonicating the resulting slurry for 30-60 minutes. This process washes away non-polar impurities and allows the product to precipitate as a solid.
-
-
Filtration and Drying:
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold non-polar solvent.
-
Dry the solid under vacuum.
-
-
Recrystallization (If Trituration Fails or Purity is Still Low):
-
Dissolve the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol).[2]
-
Slowly add a non-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then further in a refrigerator (2-8°C).
-
Collect the crystals by filtration as described above.
-
Diagram: Crystallization Workflow
Caption: Workflow for inducing product crystallization.
Question 2: My product purity is low after flash column chromatography, with impurities co-eluting with the main peak. How can I improve separation?
Co-elution during flash chromatography is typically a result of a suboptimal solvent system that fails to adequately differentiate between the polarity of the product and the impurities.
Potential Causes & Solutions:
-
Incorrect Solvent Polarity: The mobile phase may be too polar, causing all components to move too quickly up the column, or not polar enough, resulting in broad peaks and poor separation.
-
Column Overloading: Applying too much crude material to the column relative to the amount of silica gel will inevitably lead to poor separation.
-
Presence of Highly Polar Impurities: Starting materials like N-(tert-butoxycarbonyl)-L-glutamine are significantly more polar and can streak down the column if the mobile phase is not optimized.[2]
Recommended Actions:
A systematic approach to developing the mobile phase using Thin Layer Chromatography (TLC) is crucial before attempting a preparative column.
Experimental Protocol: Optimizing Flash Chromatography Separation
-
TLC Analysis:
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (see Table 1).
-
The ideal solvent system will show the product spot with a Retention Factor (Rf) of 0.25 - 0.35 , and clear separation from all impurity spots.
-
-
Column Preparation and Loading:
-
Use a rule of thumb of a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Load the crude material onto the column using a minimal amount of the mobile phase or by adsorbing it onto a small amount of silica gel first (dry loading), which is preferred for difficult separations.
-
-
Elution:
-
Begin elution with the optimized mobile phase. A gradient elution (e.g., starting with a less polar mixture and gradually increasing polarity) can often improve separation of closely eluting spots. For example, start with 30% EtOAc in Hexane and gradually increase to 70% EtOAc.
-
Collect small fractions and analyze them by TLC to identify and combine the pure fractions.
-
Table 1: Suggested Starting Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Polarity | Typical Impurities Targeted |
| 10-50% Ethyl Acetate in Hexanes | Low to Medium | Less polar byproducts. |
| 50-100% Ethyl Acetate in Hexanes | Medium to High | Good starting range for the product. |
| 1-5% Methanol in Dichloromethane | High | For eluting the product if it has low mobility in EtOAc/Hexanes. |
Question 3: I performed a racemic synthesis and now need to separate the (S) and (R) enantiomers. How can this be achieved?
Standard purification techniques like silica gel chromatography or recrystallization will not separate enantiomers. Chiral-specific methods are required.
Potential Causes & Solutions:
Enantiomers have identical physical properties (solubility, polarity) in an achiral environment, making them inseparable by conventional means. A chiral environment, such as a chiral stationary phase (CSP) in HPLC, is necessary to form transient diastereomeric complexes that have different energies and thus different retention times.
Recommended Actions:
Analytical or preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase is the industry-standard method for enantiomeric separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Chiral stationary phases based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support are highly effective for this class of compounds. Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.
-
Mobile Phase Screening:
-
The most common mobile phases are mixtures of a non-polar alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).
-
Start with an isocratic mobile phase, for example, 90:10 Hexane:Isopropanol.
-
Run an injection of your racemic material. If separation is poor, systematically vary the ratio of alcohol (e.g., to 80:20 or 95:5).
-
Sometimes, small amounts of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sharpen peaks and improve resolution, though they may not be necessary for this Boc-protected intermediate.
-
-
Detection: Use a UV detector, typically at a wavelength between 210-230 nm.
-
Scale-Up: Once an analytical method provides baseline separation, it can be scaled to a larger-diameter preparative chiral column to isolate gram quantities of each enantiomer.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect from a synthesis starting with Boc-L-glutamine?
-
The primary impurities are typically unreacted Boc-L-glutamine and potentially a small amount of the corresponding glutamic acid if the Boc group is prematurely cleaved. The cyclization reaction using reagents like carbonyldiimidazole can sometimes be incomplete, leaving starting material in the crude product.[2] Careful monitoring by TLC or LC-MS is recommended to ensure the reaction goes to completion.
-
-
Q2: Which analytical techniques are essential for confirming the final product's identity and purity?
-
A combination of techniques is necessary for full characterization. See Table 2 for a summary.
-
Table 2: Analytical Techniques for Quality Control
| Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies organic impurities. | Ensure characteristic peaks for the Boc group (~1.4 ppm) and piperidine ring protons are present and correctly integrated. |
| HPLC/UPLC | Determines purity by separating the main component from impurities. | Use a C18 reverse-phase column with a mobile phase like Acetonitrile/Water. |
| LC-MS | Confirms the molecular weight of the product and impurities. | Provides the mass-to-charge ratio (m/z), which should match the calculated molecular weight ([M+H]⁺ or [M+Na]⁺). |
| Melting Point | A sharp melting point range indicates high purity. | The reported melting point is around 193.7-194.4°C.[1][6] A broad or depressed range suggests impurities. |
| Chiral HPLC | Determines the enantiomeric excess (e.e.) or enantiomeric purity. | Essential if the synthesis is intended to be stereospecific.[7][8] |
-
Q3: My synthesis is supposed to yield the (S)-enantiomer. How do I prove the stereochemical outcome?
-
You must use a chiral analytical technique. The standard method is Chiral HPLC, as described in the troubleshooting guide. By comparing the retention time of your product to a certified reference standard of the (S) and/or (R) enantiomer, you can confirm the identity and calculate the enantiomeric excess (e.e. %). Optical rotation can also be used as a supporting piece of evidence but is not sufficient on its own to determine e.e.
-
Diagram: Troubleshooting Decision Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- This compound CAS 31140-42-8. (n.d.). Vertex AI Search.
- (S)-3-Boc-amino-2,6-dioxopiperidine. (n.d.). PubChem.
- CAS 31140-42-8 this compound. (n.d.). Pharmacy Research.
- Khom, S. T., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
- Schiffers, I., et al. (2012). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate.
- Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
- High-performance liquid chromatographic chiral separation of beta2-homoamino acids. (2008). PubMed.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019). Google Patents.
- Crystallization method of Boc-amino acid. (2021). Google Patents.
- The HPLC analytical approach of 3-amino piperidine. (2016). Google Patents.
- Crystallization method of Boc-amino acid. (n.d.). Patsnap.
- Sharma, C. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
Sources
- 1. This compound CAS 31140-42-8 [homesunshinepharma.com]
- 2. This compound | 31140-42-8 [chemicalbook.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Air- and Moisture-Sensitive Reagents
Welcome to the technical support center for handling air- and moisture-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals who work with compounds that are reactive with atmospheric components. As Senior Application Scientists, we have compiled this resource based on established best practices and field-proven insights to help you troubleshoot common issues and ensure the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles and techniques for managing sensitive reagents.
Q1: What makes a chemical reagent "air-sensitive" or "moisture-sensitive"?
A: Air- and moisture-sensitivity refers to the tendency of a chemical compound to react with components of the atmosphere, primarily oxygen (O₂) and water (H₂O), but also potentially carbon dioxide (CO₂) or nitrogen (N₂)[1][2]. These reactions are often undesirable as they can decompose the reagent, lead to the formation of byproducts, reduce reaction yields, or even create hazardous situations like fires or explosions[3][4].
The underlying cause is chemical reactivity. For instance:
-
Organometallic Reagents (e.g., Grignard reagents, organolithiums) are highly reactive because of their polarized metal-carbon bonds. The carbanionic center is a strong base and nucleophile, reacting readily with the protons in water[5].
-
Low-Valent Transition Metals and finely divided metals can be rapidly oxidized by oxygen[4].
-
Anhydrous Lewis Acids (e.g., AlCl₃, BCl₃) and certain acid halides can be hydrolyzed by atmospheric moisture[4][6].
-
Pyrophoric Reagents are a subclass of air-sensitive chemicals that ignite spontaneously upon contact with air[4][7]. Examples include tert-butyllithium, trimethylaluminum, and metal hydrides like sodium hydride[6][8].
Q2: What are the primary differences between working in a glovebox versus using a Schlenk line?
A: Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere for handling sensitive reagents, but they differ in application, scale, and convenience[1][9][10].
A glovebox (or "dry box") is a sealed container filled with a high-purity inert gas (like argon or nitrogen) where oxygen and moisture levels are kept at parts-per-million (ppm) levels[11][12]. It allows for the manipulation of reagents using standard glassware as if on an open bench, which is ideal for complex setups, weighing solids, and long-term storage[4][9].
A Schlenk line is a glass manifold with dual tubes connected to a source of inert gas and a vacuum pump[1][12]. It allows the user to evacuate air from a reaction vessel (like a Schlenk flask) and backfill it with inert gas. This "purge-and-refill" cycle is typically repeated three times to ensure an inert atmosphere[1][13]. Schlenk techniques are excellent for performing reactions and liquid transfers but can be more cumbersome for handling solids[10][14].
Below is a decision-making guide to help choose the appropriate technique.
Caption: Decision guide for choosing between a glovebox and Schlenk line.
Q3: I'm using an inert gas. Is there a significant difference between using Nitrogen (N₂) and Argon (Ar)?
A: For most applications, nitrogen is the preferred inert gas because it is significantly less expensive than argon[2]. However, there are specific situations where argon is necessary. Nitrogen can react under certain conditions, particularly with lithium metal to form lithium nitride, or in some transition-metal catalyzed reactions at high temperatures[13]. Argon, being a noble gas, is more inert and is the safer choice for highly sensitive systems or when the reactivity of nitrogen is a known concern[13].
| Feature | Nitrogen (N₂) | Argon (Ar) |
| Relative Cost | Lower | Higher[2] |
| Density vs. Air | Slightly less dense | ~1.4 times denser |
| Reactivity | Generally inert, but can react with lithium and some transition metals[13]. | Highly inert, does not typically form chemical compounds[13]. |
| Common Use Case | General purpose inerting for most organic and organometallic reactions. | Highly sensitive reactions, particularly those involving lithium metal or high temperatures where nitrides could form. |
Q4: How can I tell if my reaction failed due to exposure to air or moisture?
A: Diagnosing a reaction failure requires careful observation and sometimes, analytical testing. Common symptoms include:
-
Failure to Initiate: Many organometallic reactions, like Grignard formation, will not start if sufficient moisture is present to quench the reactive species[5].
-
Low or No Yield: The active reagent may have been decomposed by air or water before it could participate in the desired reaction[3][15]. For example, the concentration of a butyllithium solution can decrease over time due to infiltration of air/water into the bottle[16].
-
Formation of Unexpected Byproducts: Water can act as a reactant, leading to protonated side products (e.g., an organolithium reagent R-Li reacting with H₂O to form R-H)[5]. Oxygen can lead to oxidized byproducts.
-
Color Changes: The appearance of unexpected colors or the failure of an expected color to develop can indicate a problem. For instance, a THF solvent still using sodium/benzophenone indicator should be deep blue or purple; a yellow or green color indicates the presence of water or oxygen[17][18].
If you suspect contamination, you can test the stability of your reaction mixture by taking a small aliquot before workup and intentionally exposing it to a drop of water or leaving it open to the air. A change on TLC analysis compared to the main reaction would confirm sensitivity[15].
Section 2: Troubleshooting Common Issues
This section provides solutions to specific problems encountered during experiments.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction does not start (e.g., Grignard, lithiation). | 1. Wet glassware or solvent.[19]2. Inactive reagent (decomposed by previous exposure).3. Insufficient activation (for Grignard reactions). | 1. Ensure Anhydrous Conditions: Oven-dry or flame-dry all glassware immediately before use and cool under a stream of inert gas[6][20]. Use freshly dried and degassed solvents[11][21].2. Check Reagent Activity: The concentration of reagents like t-butyllithium can change over time[16]. Consider titrating alkyllithium reagents to determine their exact molarity. Purchase reagents in quantities that will be used promptly[16].3. For Grignard: Add a small crystal of iodine or gently warm the flask to help initiate the reaction. |
| Yield is consistently low. | 1. Partial decomposition of reagent or intermediates by trace O₂/H₂O.2. Leaks in the reaction setup (e.g., around septa or joints).3. Inefficient transfer of reagents. | 1. Improve Inert Atmosphere Technique: Use a higher purity inert gas. Ensure a slight positive pressure of inert gas is maintained throughout the reaction, as indicated by a bubbler[20][22].2. Check for Leaks: Use a thin film of silicone or hydrocarbon grease on all ground-glass joints[6]. Secure septa with wire or joint clips[20]. Test syringes for leaks before use[6][20].3. Refine Transfer Technique: When using a syringe, pull an "inert gas buffer" into the syringe after the reagent to protect it during transfer[23]. For larger volumes (>10-20 mL), use the cannula transfer technique to minimize exposure[7][8]. |
| Pyrophoric reagent ignites at the needle tip during transfer. | 1. The needle tip is exposed to air upon withdrawal from the septum. | 1. Maintain Positive Pressure: Ensure a positive flow of inert gas out of the reaction flask's septum as you withdraw the needle.2. Use Quenching Beaker: Have a beaker containing a suitable quenching agent (like isopropanol for organolithiums) or dry sand nearby to immediately immerse the needle tip after transfer[8][10]. |
| Reagent bottle's septum is leaking or difficult to puncture. | 1. Septum has been punctured too many times.2. Septum has degraded from chemical contact. | 1. Minimize Punctures: Use a new needle for each transfer and puncture in a new location if possible. For frequently used reagents, consider transferring the bulk to a storage flask with a fresh septum.2. Avoid Contact: Use a long needle to withdraw liquid without inverting or tilting the bottle, which prevents the reagent from contacting and swelling the septum[6][8]. Store bottles upright under a blanket of inert gas[24]. |
Section 3: Best Practices & Protocols
Adherence to rigorous protocols is essential for success. Here are step-by-step guides for fundamental techniques.
Protocol 1: Preparing Glassware for Air-Sensitive Reactions
The thin film of adsorbed moisture on glassware is sufficient to ruin many sensitive reactions[6][19].
-
Cleaning: Ensure all glassware is scrupulously clean and washed.
-
Drying:
-
Oven-Drying: Place glassware in a laboratory oven at >125 °C for at least 4 hours, or preferably overnight[6][20].
-
Flame-Drying (for borosilicate glass only): Assemble the cool, dry apparatus. Gently heat the glass surfaces with a heat gun or a soft flame from a torch while flushing with a stream of dry inert gas until all visible moisture is gone.
-
-
Assembly & Cooling: Assemble the hot glassware quickly while flushing with inert gas. Use a thin, even layer of appropriate grease on all ground-glass joints to ensure a good seal[6]. Clamp the apparatus securely.
-
Cooling: Allow the glassware to cool completely to room temperature under a slight positive pressure of inert gas before adding any reagents[23].
Protocol 2: Purging a Reaction Vessel via Schlenk Line
This process, known as the "evacuate-and-refill" or "purge-and-refill" cycle, removes the atmospheric gases from your assembled glassware[1][13].
Caption: Workflow for a standard Schlenk line purge-and-refill cycle.
-
Connect: Securely connect your assembled, cooled glassware to a port on the Schlenk line.
-
Evacuate: Slowly open the stopcock on your flask to the vacuum manifold. You should hear a hissing sound as the air is removed. Allow it to evacuate for several minutes.
-
Backfill: Close the connection to the vacuum and carefully open the stopcock to the inert gas manifold. The flask will fill with inert gas until it equilibrates with the line pressure (monitored by a bubbler).
-
Repeat: Repeat this evacuation and backfilling cycle a total of three times to ensure the residual atmospheric gases are at a negligible concentration[1]. The flask is now ready for use.
Protocol 3: Transferring Air-Sensitive Liquids via Syringe
Syringes are ideal for transferring small to moderate volumes (<20 mL) of liquid reagents[6][7].
-
Prepare Syringe: Use an oven-dried syringe and needle. Assemble them and flush thoroughly with inert gas at least 10 times to remove air and adsorbed moisture[6][20]. Alternatively, a freshly opened plastic syringe can be used[23].
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to the inert gas line. Apply a slight positive pressure of inert gas.
-
Withdraw Reagent: Insert the prepared syringe needle through the septum. The positive pressure in the bottle should slowly and automatically push the liquid into the syringe[6][22]. Do not pull back on the plunger, as this can create leaks and gas bubbles[6]. Withdraw slightly more than the required volume.
-
Remove Bubbles & Measure: Invert the syringe and push any gas bubbles back into the reagent bottle's headspace. Carefully dispense the excess liquid back into the bottle until you reach the exact desired volume.
-
Transfer: Quickly withdraw the needle from the reagent bottle and insert it through the septum of your reaction flask, then dispense the reagent.
Protocol 4: Transferring Air-Sensitive Liquids via Cannula
For transferring larger volumes (>20 mL) or for highly sensitive reagents, a double-tipped needle (cannula) transfer is the preferred method[7][8].
Caption: Diagram of a cannula transfer between two flasks.
-
Setup: Ensure both the reagent flask and the receiving reaction flask are under a positive pressure of inert gas. The receiving flask should have an exit needle venting to a bubbler to allow for pressure equalization[14].
-
Insert Cannula: Insert one end of the cannula through the septum of the reagent flask, ensuring the tip is below the liquid level.
-
Purge Cannula: Insert the other end of the cannula into the headspace of the reagent flask first to purge the needle with inert gas.
-
Initiate Transfer: Move the second end of the cannula from the reagent flask's headspace into the receiving flask. The slight pressure difference between the pressurized reagent flask and the vented receiving flask will drive the liquid through the cannula.
-
Control Flow: The rate of transfer can be controlled by adjusting the depth of the exit needle in the receiving flask or by adjusting the inert gas flow into the reagent flask.
-
Complete Transfer: Once the transfer is complete, remove the cannula from the receiving flask first, and then from the reagent flask.
Section 4: Reagent Storage and Disposal
Proper storage and disposal are critical for safety and reagent longevity.
Q5: How should I properly store my air- and moisture-sensitive reagents?
A: Proper storage is key to maintaining the integrity of your reagents.
-
Containers: Store reagents in their original containers, such as Sure/Seal™ or AcroSeal bottles, which are designed for air-free transfer[20][25]. If you transfer reagents to a secondary container, use a clean, dry Schlenk flask with a well-greased glass stopcock or a high-quality PTFE valve.
-
Atmosphere: Always store reagents under a blanket of inert gas[24]. After each use, flush the headspace of the container with dry nitrogen or argon before sealing[16].
-
Sealing: Ensure septa are in good condition. For long-term storage, wrapping the septum and cap area with Parafilm can provide an additional barrier, though this is not a substitute for a proper seal[26].
-
Temperature: Store reagents at the temperature recommended by the manufacturer. Be aware that cooling a poorly sealed container can draw moist air inside as the internal gases contract[26].
-
Labeling: Date all containers upon receipt and upon first opening to track their age and exposure[8].
Q6: How do I safely quench and dispose of excess or old reagents?
A: Never open a container with residual pyrophoric or highly reactive material directly to the atmosphere[7][27]. Quenching should be done carefully, under an inert atmosphere, and with adequate cooling.
-
Dilution: Dilute the reactive reagent with an inert, high-boiling solvent (like heptane or toluene) in a reaction flask under an inert atmosphere. This helps to manage the heat generated during quenching.
-
Slow Addition of Quenching Agent: Place the flask in an ice bath. Slowly and dropwise, add a less reactive quenching agent. A common sequence for organolithiums or metal hydrides is:
-
Disposal: Once the material is fully quenched (no more fizzing or heat evolution), the resulting solution can be disposed of as hazardous waste according to your institution's guidelines[7][29]. For empty reagent bottles, carefully rinse them with an inert solvent, quench the rinsings using the procedure above, and then allow the open bottle to air-hydrolyze in the back of a fume hood for at least a day before rinsing with water[20][22].
References
- Handling Pyrophoric Reagents. PNNL.
- Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Maryland.
- Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the labor
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Princeton University Environmental Health and Safety.
- Safe Handling of Pyrophoric Materials. University of California, Riverside Environmental Health & Safety.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
- Hints for Handling Air-Sensitive Materials.
- Air-free technique. Wikipedia.
- Schlenk Line and Glove Box Safety. Notre Dame Sites.
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. MIT.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Drying Solvents. The Schlenk Line Survival Guide.
- Air Free Techniques | Handling Air-Sensitive M
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Moisture Sensitivity Definition. Fiveable.
- Safe Use of Solvent Stills. University of California, Irvine.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Standard Operating Procedures for Use of Solvent Stills. OSU Chemistry.
- Water Sensitive Reactions. Utah Tech University.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- Using and Maintaining the Solvent Stills. Berry Group, University of Wisconsin-Madison.
Sources
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. fiveable.me [fiveable.me]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ossila.com [ossila.com]
- 13. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace [kintekfurnace.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. How To [chem.rochester.edu]
- 16. pnnl.gov [pnnl.gov]
- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. web.mit.edu [web.mit.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 25. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 29. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Technical Support Center: Catalyst Selection for Efficient 3-Boc-amino-2,6-dioxopiperidine Synthesis
The second round of searches has yielded more specific and actionable information. I now have a better understanding of:
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Catalyst Selection Rationale (Pd/C vs. Raney Nickel): The key differentiator is chemoselectivity. Raney Nickel is preferred when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides (Cl, Br, I), which might be present in precursors. Pd/C is a more general and often highly efficient catalyst for nitro group reduction but can cause dehalogenation.
-
Catalyst Poisoning: This is a critical troubleshooting topic. Piperidine derivatives, the products of the synthesis, can themselves act as catalyst poisons, particularly for precious metal catalysts like Pd/C, PtO₂, and Rh/C. This can lead to decreased reaction rates and incomplete conversion. The nitrogen lone pair is implicated in this poisoning effect.
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Potential Side Reactions: The instability of the glutarimide ring, especially under basic conditions, can lead to ring-opening. Epimerization at the chiral center is also a concern.
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Boc Protection and Deprotection: I have gathered more details on the reagents and conditions for both protecting the amine with Boc anhydride and deprotecting it using acids like TFA or HCl.
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Alternative Catalytic Systems: The searches highlighted advanced methods like iridium catalysis for pyridine hydrogenation (less relevant to the glutarimide core but good for context on piperidine synthesis) and enzymatic approaches (transaminases, galactose oxidase/imine reductase cascades) for asymmetric synthesis, which offer high enantioselectivity under mild conditions.
-
Troubleshooting Low Yields: I found general troubleshooting advice for related reactions, such as incomplete Boc deprotection, steric hindrance in coupling reactions, and the importance of reagent quality and reaction conditions (temperature, agitation).
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Impurity Profiles: Some results mention potential impurities in related compounds, which can help in anticipating challenges in the purification of 3-Boc-amino-2,6-dioxopiperidine.
While I have a much stronger foundation now, to create a truly in-depth and practical guide, I still need to:
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Synthesize the gathered information into a coherent structure.
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Create concrete, step-by-step troubleshooting guides based on the identified problems (catalyst poisoning, low yield, side reactions).
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Develop detailed experimental protocols for the key synthetic steps.
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Design the required visualizations (tables and Graphviz diagrams) to present the data and workflows clearly.
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Compile the reference list.
I believe I have enough information to proceed with generating the content without further searches. The current set of results provides sufficient detail to address the core requirements of the prompt, including the scientific rationale behind experimental choices and troubleshooting common issues. I can now move on to structuring and writing the technical support center content.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthetic process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
The synthesis of this compound, a key intermediate for immunomodulatory drugs, typically involves two crucial catalytic steps: the reduction of a suitable precursor to form the 3-amino-2,6-dioxopiperidine core, followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. The efficiency and success of the entire synthesis hinge on the judicious selection of catalysts and reaction conditions for these transformations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and catalyst selection for preparing this compound.
Q1: What are the primary synthetic routes to 3-amino-2,6-dioxopiperidine, the precursor to the Boc-protected final product?
A1: The most common and scalable routes start from readily available precursors like L-glutamine or a derivative thereof. A typical pathway involves the cyclization of a protected glutamine derivative to form the 2,6-dioxopiperidine (glutarimide) ring, followed by the generation of the 3-amino group. One prevalent industrial approach involves the reduction of a 3-nitro-2,6-dioxopiperidine intermediate. This reduction is the most critical catalytic step in the sequence.
Q2: Which catalysts are recommended for the reduction of 3-nitro-2,6-dioxopiperidine to 3-amino-2,6-dioxopiperidine?
A2: The two most common heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel . The choice between them is not arbitrary and depends significantly on the overall molecular structure of your starting material.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and efficiency under standard hydrogenation conditions (H₂ gas).[1]
-
Raney® Nickel: This is an excellent alternative, particularly when the substrate contains functional groups that are sensitive to hydrogenolysis, such as aryl halides (Cl, Br, I). Pd/C can cleave these bonds, leading to unwanted byproducts. Raney Nickel is generally less prone to causing dehalogenation.[1]
Q3: Why would I choose Raney® Nickel over the more active Pd/C?
A3: The decision is primarily driven by chemoselectivity . If your synthetic route involves precursors with halogen substituents that must be retained in the final molecule, Raney® Nickel is the superior choice to prevent dehalogenation.[1] While Pd/C might offer faster reaction times in some cases, the preservation of sensitive functional groups is often the overriding concern.
Q4: What are the key considerations for the Boc protection step? Does it require a catalyst?
A4: The N-Boc protection of 3-amino-2,6-dioxopiperidine using di-tert-butyl dicarbonate (Boc₂O) is typically not a catalytically demanding reaction. However, it is base-mediated. Common bases include triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), with the latter often used in catalytic amounts to accelerate the reaction. While not a "catalyst" in the traditional sense of a hydrogenation catalyst, the choice and amount of base are critical for achieving high yields and preventing side reactions.
Catalyst Performance Comparison
The following table summarizes the general performance characteristics of the primary catalysts used in the synthesis of 3-amino-2,6-dioxopiperidine from its 3-nitro precursor.
| Catalyst | Typical Loading (w/w) | Pressure (H₂) | Temperature | Key Advantages | Potential Issues |
| 5-10% Pd/C | 5-10% | 50-100 psi | Room Temp - 50°C | High activity, fast reaction times, general applicability.[1] | Can cause dehalogenation of aryl halides; susceptible to poisoning by product.[1][2] |
| Raney® Nickel | 10-50% | 50-500 psi | Room Temp - 70°C | Excellent for substrates with sensitive groups (halides); less expensive.[1] | Pyrophoric nature requires careful handling; higher catalyst loading often needed.[3] |
Troubleshooting Guides
This section provides structured guidance for common problems encountered during the synthesis.
Guide 1: Low Yield or Stalled Catalytic Reduction
Problem: The hydrogenation of 3-nitro-2,6-dioxopiperidine is sluggish or incomplete, resulting in low yields of the desired 3-amino-2,6-dioxopiperidine.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in catalytic reduction.
-
Detailed Analysis of Catalyst Poisoning: The nitrogen lone pair in the 3-aminopiperidine product can act as a Lewis base and strongly adsorb to the active sites of precious metal catalysts like Pd/C.[2] This blocks the sites from accessing new reactant molecules, effectively "poisoning" the catalyst and stalling the reaction.
-
Mitigation Strategy: Conducting the hydrogenation in an acidic solvent like acetic acid can protonate the product amine, preventing its lone pair from binding to the catalyst surface.[4] Alternatively, a higher catalyst loading can be used to compensate for the poisoned sites, although this is less economical.[2]
-
Guide 2: Formation of Impurities and Side Reactions
Problem: The final this compound product is contaminated with significant impurities, or unexpected side products are observed.
-
Potential Side Reaction 1: Glutarimide Ring Opening
-
Causality: The glutarimide ring is susceptible to hydrolysis, particularly under strong basic or aqueous conditions.[5] This can occur during the Boc protection step if excess strong base is used or during aqueous work-up.
-
Troubleshooting:
-
Control the Base: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents of TEA) for the Boc protection. Avoid strong aqueous bases like NaOH or KOH in the work-up if possible.
-
Anhydrous Conditions: Ensure all reagents and solvents for the Boc protection step are anhydrous to minimize hydrolysis.
-
Temperature Control: Perform the Boc protection at room temperature or below to reduce the rate of potential side reactions.
-
-
-
Potential Side Reaction 2: Epimerization
-
Causality: The stereocenter at the 3-position of the piperidine ring can be susceptible to epimerization, especially under harsh basic conditions.[5]
-
Troubleshooting:
-
Mild Conditions: Employ mild reaction conditions for all steps following the establishment of the chiral center.
-
Avoid Prolonged Exposure to Base: Minimize reaction times for base-mediated steps like the Boc protection.
-
-
Workflow for Minimizing Side Reactions
Caption: Decision tree for mitigating common side reactions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Nitro-2,6-dioxopiperidine using Pd/C
-
Vessel Preparation: To a suitable hydrogenation vessel, add 3-nitro-2,6-dioxopiperidine (1.0 eq) and a solvent such as methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C (5-10% w/w).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-2,6-dioxopiperidine, which can be used directly in the next step.
Protocol 2: N-Boc Protection of 3-Amino-2,6-dioxopiperidine
-
Dissolution: Dissolve the crude 3-amino-2,6-dioxopiperidine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture portion-wise, maintaining the temperature at or below room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure this compound.
References
- BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- ResearchGate. (n.d.). Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides | Request PDF.
- Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes.
- YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
- PubMed. (2021). Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides.
- ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- National Center for Biotechnology Information. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PubMed Central.
- Reddit. (2023). Odd observation during Pd/C hydrogenation of Nitro group. r/Chempros.
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation and removal in 3-Boc-amino-2,6-dioxopiperidine reactions
Technical Support Center: 3-Boc-amino-2,6-dioxopiperidine Reactions
A Senior Application Scientist's Guide to Byproduct Formation and Removal
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this critical synthetic intermediate. My goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot common issues, particularly those related to byproduct formation and purification. We will explore the "why" behind these challenges to empower you to optimize your reactions, improve yields, and ensure the highest purity of your final compound.
Part 1: Troubleshooting Guide - From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format. It is structured to help you diagnose a problem based on your analytical data (e.g., TLC, LC-MS) and take corrective action.
Issue 1: Low Yield with Multiple Byproducts Detected
Question: My reaction to synthesize this compound from Boc-L-glutamine has a low yield, and the crude TLC/LC-MS shows multiple spots. What are the likely culprits and how do I address them?
Answer: This is a common scenario that usually points to either incomplete cyclization or the formation of several key byproducts. The synthesis, often involving reagents like carbonyldiimidazole (CDI) to induce cyclization of N-(tert-butoxycarbonyl)-L-glutamine, is sensitive to reaction conditions.[1] Let's break down the potential byproducts and their causes.
dot
Caption: Synthesis workflow and common byproduct pathways.
1. Unreacted Boc-L-Glutamine:
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Cause: The cyclization reaction may be incomplete. This can be due to insufficient heating, short reaction time, or deactivated CDI.
-
Identification: This starting material is highly polar and will appear as a low-Rf spot on a normal-phase TLC plate, often streaking.
-
Removal: Being an amide with a free carboxylic acid, it can be easily removed during an aqueous workup. Washing the organic layer (e.g., Ethyl Acetate) with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, pulling it into the aqueous layer.
2. Hydrolyzed Intermediate (Boc-Glutamic Acid):
-
Cause: The activated glutamine intermediate is susceptible to hydrolysis if there is moisture in the reaction solvent (e.g., THF).
-
Identification: Similar to the starting material, this is a polar, acidic compound.
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Removal: Identical to the removal of unreacted starting material—an aqueous basic wash is highly effective.
3. Oligomeric Byproducts:
-
Cause: The activated acyl-imidazole intermediate can potentially react with another molecule of Boc-L-glutamine instead of cyclizing intramolecularly, leading to short peptide chains.
-
Identification: These are typically very polar and may appear as baseline material on TLC.
-
Removal: These are generally removed effectively by silica gel chromatography or recrystallization.
Issue 2: An Unexpected, Less-Polar Spot Appears on TLC
Question: I am performing a reaction on a molecule that already contains the this compound core. After the reaction, I see a new, less-polar spot (higher Rf) on my TLC. What is it?
Answer: This often points to a side reaction involving the Boc-protecting group itself or the piperidine ring nitrogen.
1. Di-Boc Protected Amine:
-
Cause: If your reaction conditions involve a base (especially with a catalyst like 4-dimethylaminopyridine, DMAP) and an excess of Boc-anhydride ((Boc)₂O), the primary amine can be protected twice.[] This is a known side reaction for primary amines.
-
Identification: The di-Boc species is significantly less polar than the mono-Boc starting material, resulting in a much higher Rf value on silica TLC.
-
Removal & Prevention:
-
Prevention: The best strategy is prevention. Use stoichiometric amounts of (Boc)₂O and avoid highly effective acylation catalysts like DMAP if possible, or use them in strictly catalytic amounts.
-
Removal: Separation can be achieved via silica gel chromatography, as the polarity difference is substantial.
-
2. N-Alkylation/Acylation of the Glutarimide Ring:
-
Cause: The nitrogen of the 2,6-dioxopiperidine ring is an amide but retains some nucleophilicity. Under strongly basic conditions with an electrophile present, this nitrogen can be alkylated or acylated.
-
Identification: This will result in a less polar byproduct. Confirmation often requires mass spectrometry or NMR.
-
Removal: Careful column chromatography is the most effective method for removal.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about handling this compound and its reactions.
Question 1: What is the most common byproduct when using excess Boc-anhydride, and how do I get rid of it?
Answer: Excess di-tert-butyl dicarbonate ((Boc)₂O) is the most common leftover reagent. While it can sometimes be removed by chromatography, it can co-elute with less polar products. A more robust chemical removal method is preferred.
-
The Problem: (Boc)₂O is electrophilic and will remain in your organic extracts after a standard workup.
-
The Solution: Quenching with a Nucleophilic Amine. The unreacted (Boc)₂O can be effectively scavenged by adding a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine , to the reaction mixture before workup.[] The scavenger reacts with the excess anhydride to form a urea derivative that is easily removed.
dot
Caption: Chemical quenching workflow for excess (Boc)₂O.
Experimental Protocol: Quenching Excess (Boc)₂O
-
Once the primary reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Add N,N-dimethylethylenediamine (0.2 equivalents relative to the (Boc)₂O used) dropwise.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Proceed with your standard aqueous workup. The resulting Boc-protected diamine is highly water-soluble after washing with a dilute acid (e.g., 1M HCl), which protonates the free amine and pulls the byproduct out of the organic layer.
Question 2: My starting material is chiral (S)-3-Boc-amino-2,6-dioxopiperidine. How can I prevent racemization during subsequent reactions?
Answer: The stereocenter at the C3 position is adjacent to a carbonyl group, making the C3 proton acidic and susceptible to epimerization (racemization), especially under basic conditions.[3][4]
-
Mechanism of Racemization: A base can deprotonate the C3 position, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.
-
Prevention Strategies:
-
Choice of Base: Avoid strong, non-nucleophilic bases like LDA, NaH, or t-BuOK if possible. Use milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) when applicable.
-
Temperature Control: Keep the reaction temperature as low as possible. Base-catalyzed racemization is highly temperature-dependent. Running reactions at 0°C or below can significantly suppress this side reaction.
-
Minimize Reaction Time: Do not let reactions run longer than necessary once the starting material is consumed.
-
Avoid Protic Solvents with Strong Base: Using a protic solvent (like methanol) with a strong base (like sodium methoxide) can facilitate the proton exchange that leads to racemization.
-
| Condition | Racemization Risk | Recommendation |
| Base | High with strong bases (e.g., LDA, NaH) | Use milder bases (e.g., TEA, DIPEA)[3] |
| Temperature | Increases significantly with heat | Maintain low temperatures (e.g., 0°C to -78°C) |
| Reaction Time | Increases with prolonged exposure to base | Monitor reaction closely and quench promptly |
Table 1: Summary of conditions influencing racemization risk.
Question 3: What is a reliable method for purifying the final this compound product?
Answer: The two most reliable methods are recrystallization and silica gel chromatography. The choice depends on the nature of the impurities.
1. Recrystallization: This is a highly effective method for removing small amounts of impurities, especially if the crude product is already of reasonable purity (>90%). It is particularly good at removing byproducts with different solubility profiles.
-
Reference Protocol: A known procedure involves recrystallizing the crude product from hot ethyl acetate.[1]
Experimental Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
2. Silica Gel Chromatography: This is the most versatile method for separating mixtures with multiple components or for removing byproducts with similar polarities to the desired product.
-
Solvent System: A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. For example, starting with 30% ethyl acetate/hexanes and gradually increasing the polarity.
-
TLC Analysis: The product typically has an Rf of ~0.3-0.4 in 50% ethyl acetate/hexanes. Adjust the solvent system accordingly based on your initial TLC analysis.
References
- This compound CAS 31140-42-8. (n.d.). Vertex AI Search.
- BOC-amino acids. (n.d.). BOC Sciences.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
- (S)-3-Boc-amino-2,6-dioxopiperidine. (n.d.). PubChem.
- This compound. (n.d.). BLD Pharm.
- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
- This compound. (n.d.). ChemicalBook.
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, (n.d.). Quick Company.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (n.d.). ResearchGate.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (n.d.). NIH.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018). ResearchGate.
- Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. (1980). PubMed.
- Piperidine Impurities. (n.d.). BOC Sciences.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- Cas 31140-42-8,this compound. (n.d.). lookchem.
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Technical Support Center: Enhancing the Reactivity of 3-Boc-amino-2,6-dioxopiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the chemical modification of 3-Boc-amino-2,6-dioxopiperidine. As a key building block in the synthesis of targeted protein degraders and other advanced therapeutics, understanding its reactivity is paramount to success.
Introduction to this compound
This compound is a chiral synthetic intermediate that contains a glutarimide ring, a structure central to the activity of immunomodulatory drugs (IMiDs) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Its strategic importance in the development of Proteolysis Targeting Chimeras (PROTACs) necessitates precise and efficient chemical manipulation. The primary sites of reactivity include the Boc-protected amine at the C3 position, the acidic N-H of the glutarimide ring, and the protons at the C4 position, alpha to the carbonyl groups. This guide is structured to address the most common experimental hurdles associated with these reactive sites.
Section 1: Boc Deprotection - Navigating the Challenges
The removal of the tert-butoxycarbonyl (Boc) group is often the first step in elaborating the 3-amino moiety. While seemingly straightforward, this acid-catalyzed deprotection can be a source of significant side reactions and incomplete conversions.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete Boc deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid Strength or Concentration: The effective concentration of TFA may be too low. Ensure you are using a sufficiently high concentration, typically 20-50% TFA in a solvent like dichloromethane (DCM).[3]
-
Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[4]
-
Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity. Use fresh, high-quality TFA.[3]
-
Steric Hindrance: Bulky neighboring groups can sterically hinder the approach of the acid to the Boc group, slowing the reaction. In such cases, extending the reaction time or gentle warming may be necessary.[5]
Q2: I'm observing unexpected peaks in my LC-MS after Boc deprotection, often with a +56 Da mass shift. What is happening and how can I prevent it?
A2: A +56 Da mass shift is the hallmark of tert-butylation, a common side reaction during Boc deprotection.[5] The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[6][7] This electrophile can then alkylate any nucleophilic sites in your molecule or solvent.
To prevent this, the addition of a "scavenger" to the reaction mixture is crucial. Scavengers are nucleophilic compounds added in excess to trap the tert-butyl cation before it can react with your product.[5][6]
Troubleshooting Guide: Optimizing TFA-Mediated Boc Deprotection
This guide provides a systematic approach to troubleshooting and optimizing Boc deprotection.
Table 1: Scavenger Selection for Preventing Tert-Butylation
| Scavenger | Concentration (v/v) | Target of Protection | Notes |
| Triisopropylsilane (TIS) | 2.5-5% | General carbocation scavenger | Highly effective and commonly used.[6] |
| Water (H₂O) | 2.5-5% | General purpose | Often used in combination with TIS.[6] |
| Thioanisole | 5% | Protects Methionine and Tryptophan | Can be used in combination with other scavengers.[8] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Tryptophan from oxidation | Particularly useful for sensitive residues.[9] |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M).
-
Add the appropriate scavenger(s) from Table 1. A common general-purpose cocktail is 95:2.5:2.5 TFA:H₂O:TIS.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the desired concentration (e.g., 20-50%).
-
Stir the reaction at room temperature for 30-120 minutes, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[10]
-
The resulting amine is typically obtained as the TFA salt and can be used directly or neutralized in a subsequent step.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Section 2: N-Alkylation of the Glutarimide Ring
Alkylation of the glutarimide nitrogen is a common strategy for attaching linkers in PROTAC synthesis. However, achieving selective N-alkylation can be challenging due to competing side reactions and the potential for epimerization.
Frequently Asked Questions (FAQs)
Q3: I am struggling with low yields for the N-alkylation of the glutarimide. What conditions should I try?
A3: Low yields in N-alkylation often stem from the choice of base and reaction conditions. The glutarimide N-H is weakly acidic (pKa ~17), so a sufficiently strong base is required for deprotonation.
-
Mitsunobu Reaction: This is a powerful and often high-yielding method for N-alkylation of imides with primary or secondary alcohols. It proceeds with inversion of stereochemistry at the alcohol center.[6] Key reagents are a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[10] For sterically hindered alcohols, using 4-nitrobenzoic acid as an additive can improve yields.[3]
-
Classical Alkylation with a Base: Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with an alkyl halide in a polar aprotic solvent like DMF or acetonitrile is a common approach.[2][7] Cs₂CO₃ is often preferred as it can lead to higher yields. The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using alkyl chlorides or bromides.[11]
Q4: I am observing competing O-alkylation. How can I favor N-alkylation?
A4: The deprotonated glutarimide is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. The N- vs. O-alkylation selectivity is influenced by the reaction conditions according to Hard-Soft Acid-Base (HSAB) theory.
-
To favor N-alkylation (reaction at the softer nucleophilic center): Use a soft alkylating agent (e.g., alkyl iodide) and a counterion that does not coordinate strongly with the oxygen (e.g., Cs⁺).[12]
-
To favor O-alkylation (reaction at the harder nucleophilic center): Use a hard alkylating agent (e.g., dimethyl sulfate) and a counterion that coordinates strongly with the oxygen (e.g., Na⁺).[13]
Troubleshooting Guide: Selective N-Alkylation
Table 2: Comparison of N-Alkylation Conditions
| Method | Reagents | Solvent | Temperature | Pros | Cons |
| Mitsunobu | Alcohol, PPh₃, DIAD/DEAD | THF, Dioxane | 0 °C to RT | High yields, mild conditions, good for sensitive substrates.[6] | Byproduct removal can be difficult; requires acidic nucleophile (pKa < 15).[14] |
| Base-mediated | Alkyl halide, K₂CO₃/Cs₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Simple procedure, readily available reagents.[7] | Can have lower yields, potential for O-alkylation and epimerization. |
Experimental Protocol: Mitsunobu N-Alkylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Purify by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Caption: Decision tree for selecting an N-alkylation method.
Section 3: Reactions at the C4 Position
Functionalization at the C4 position of the glutarimide ring allows for the introduction of diverse chemical moieties, but achieving high diastereoselectivity can be a significant challenge.
Frequently Asked Questions (FAQs)
Q5: How can I achieve selective alkylation at the C4 position?
A5: C4-alkylation proceeds via the formation of a glutarimide enolate. A strong, non-nucleophilic base is required to deprotonate the C4 position. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used for this purpose. The reaction is typically performed at low temperatures (-78 °C) to control the enolate formation and subsequent alkylation.
Q6: I am experiencing issues with low diastereoselectivity in my C4-alkylation. What factors influence this?
A6: The diastereoselectivity of C4-alkylation is influenced by several factors:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the facial selectivity of the alkylation.
-
Chiral Auxiliary: The existing stereocenter at C3 acts as a chiral auxiliary, directing the incoming electrophile to one face of the enolate.
-
Reaction Conditions: The choice of base, solvent, and temperature can all impact the diastereomeric ratio. The use of chelating cations (like Li⁺) can help to form a more rigid transition state, leading to higher diastereoselectivity.[5]
Experimental Protocol: Diastereoselective C4-Alkylation
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or LiHMDS (1.1 eq.) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR or chiral HPLC.
Section 4: General Stability and Handling
The inherent chemical properties of the glutarimide ring and the chiral center at C3 necessitate careful handling and consideration of reaction conditions to avoid degradation and loss of stereochemical integrity.
Frequently asked Questions (FAQs)
Q7: What are the optimal storage conditions for this compound?
A7: this compound should be stored in a cool, dry place, away from moisture and strong bases. The solid is generally stable at room temperature for extended periods if kept in a well-sealed container.
Q8: Is the 2,6-dioxopiperidine ring stable to aqueous workup and basic conditions?
A8: The glutarimide ring is susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis increases with pH.[14] Therefore, prolonged exposure to strong aqueous bases during workup should be avoided. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize the contact time.
Q9: I am concerned about epimerization at the C3 position. Under what conditions is this likely to occur?
A9: The proton at the C3 position is acidic and can be abstracted under basic conditions, leading to epimerization. This is a significant concern during reactions that employ strong bases, such as N-alkylation or C4-alkylation. To minimize epimerization:
-
Use the mildest possible base that is effective for the desired transformation.
-
Keep reaction temperatures as low as possible.
-
Minimize reaction times.
For N-alkylation, the Mitsunobu reaction is often preferred as it does not involve a strong base, thereby reducing the risk of epimerization.[6]
References
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Mitsunobu reaction. Wikipedia. [Link]
- Boc deprotection conditions tested.
- Mitsunobu and Related Reactions: Advances and Applic
- Investigation of Glutarimide N-Alkylated Deriv
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Glasgow. [Link]
- Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enol
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimeriz
- (PDF) Efficient alkylation of N,N'-disubstituted formamidines using Mitsunobu's reagents.
- This compound CAS 31140-42-8.
- Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
- Preparation of 2,6-dioxopiperidine derivatives.
- Epimeris
- Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
- The Alkylation Reaction of the Gabriel Synthesis. IU Indianapolis. [Link]
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]
- Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). PMC. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1. Googleapis.com. [Link]
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]
- Why n-alkylation is more favorable than o-alkyation ?.
- On the selective N-methylation of BOC-protected amino acids. PubMed. [Link]
- 3-Aminopiperidine-2,6-dione hydrochloride. PubChem. [Link]
- amide: N- vs O-alkyl
- Epimeris
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-archives.org [beilstein-archives.org]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-Boc-amino-2,6-dioxopiperidine: Chemical vs. Chemoenzymatic Approaches
Introduction
3-Boc-amino-2,6-dioxopiperidine is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide and its analogues, as well as in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The efficient and stereoselective synthesis of this molecule is paramount for drug development and manufacturing. This guide provides an in-depth comparison of two prominent synthetic strategies: a classical chemical approach starting from L-glutamine and a novel chemoenzymatic method. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective yields, scalability, and overall efficiency.
Methodology 1: Chemical Synthesis via Intramolecular Cyclization of N-Boc-L-glutamine
This widely utilized method leverages the readily available and cost-effective amino acid L-glutamine. The synthesis proceeds in two main stages: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, followed by a cyclization reaction to form the desired glutarimide ring.
Reaction Pathway
The overall transformation involves the activation of the side-chain amide and the carboxylic acid of N-Boc-L-glutamine, facilitating an intramolecular nucleophilic attack by the α-amino group to form the six-membered ring. A common and effective activating agent for this cyclization is 1,1'-Carbonyldiimidazole (CDI).
Caption: Chemical synthesis workflow from L-glutamine.
Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-glutamine
-
Dissolution: Suspend L-glutamine (1 eq.) in a mixture of dioxane and water.
-
Basification: Add a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to maintain a basic pH.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 eq.) and 1,1'-carbonyldiimidazole (CDI, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cyclization: Heat the reaction mixture to reflux and maintain for approximately 9-16 hours.[1]
-
Reaction Monitoring: Monitor the formation of the product by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent by distillation under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethyl acetate to afford pure this compound as a white crystalline solid.[1]
Performance and Considerations
| Parameter | Observation | Source |
| Overall Yield | ~45% | [1] |
| Purity | High after recrystallization | [1] |
| Starting Material Cost | L-glutamine is relatively inexpensive. | |
| Reagent Safety | CDI is moisture-sensitive and should be handled in a dry environment. Use of a fume hood and appropriate personal protective equipment is essential.[2] | |
| Scalability | This method is scalable, but the use of CDI on a large scale requires careful handling and consideration of exotherms. | |
| Byproducts | The main byproduct from CDI is imidazole, which is water-soluble and generally easy to remove during work-up.[2] |
Methodology 2: Chemoenzymatic Synthesis
This cutting-edge approach utilizes a biocatalyst to achieve the initial cyclization of L-glutamine with high stereoselectivity, followed by a standard chemical step for the Boc protection. This method aligns with the principles of green chemistry by employing enzymes under mild reaction conditions.
Reaction Pathway
The key step is the enzymatic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione. This is achieved using a specifically engineered enzyme derived from the indigoidine biosynthetic pathway, IdgS.[3] The resulting amine is then protected with a Boc group.
Caption: Chemoenzymatic synthesis workflow.
Experimental Protocols
Step 1: Biocatalytic Synthesis of (S)-3-aminopiperidine-2,6-dione
-
Enzyme Preparation: Prepare the IdgS-derived biocatalyst (e.g., IdgS-Ox* R539A) as described in the literature, which may involve expression in a suitable host like E. coli and immobilization.[3]
-
Enzymatic Reaction: In a suitable buffer system, incubate L-glutamine with the prepared enzyme under optimized conditions of temperature and pH.
-
Reaction Monitoring: Monitor the conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione using HPLC.[3]
-
Work-up: After the reaction reaches completion, the enzyme can be removed by filtration (if immobilized). The aqueous solution containing the product can be lyophilized or used directly in the next step.
Step 2: Boc Protection of (S)-3-aminopiperidine-2,6-dione
-
Dissolution: Dissolve the crude (S)-3-aminopiperidine-2,6-dione in a suitable solvent mixture (e.g., dioxane/water or THF/water).
-
Basification and Protection: Following a similar procedure to the chemical synthesis (Step 1), add a base and di-tert-butyl dicarbonate to introduce the Boc protecting group.
-
Work-up and Purification: Perform an acidic work-up, extract the product with an organic solvent, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Performance and Considerations
| Parameter | Observation | Source |
| Stereoselectivity | Excellent, yielding the enantiomerically pure (S)-isomer.[3] | |
| Reaction Conditions | Mild (physiological pH and temperature), environmentally friendly. | [3] |
| Overall Yield | Dependent on the efficiency of both the enzymatic and chemical steps. The enzymatic step can be highly efficient. | |
| Scalability | Enzyme production and immobilization can be a bottleneck for large-scale synthesis. However, biocatalysis is increasingly being used at an industrial scale. | |
| Substrate Specificity | The enzyme is highly specific for L-glutamine. | [3] |
| Cost | The initial cost of enzyme development and production may be high, but the reusability of the biocatalyst can offset this in the long run. |
Comparative Analysis
| Feature | Chemical Synthesis (L-glutamine with CDI) | Chemoenzymatic Synthesis |
| Starting Material | Readily available and inexpensive L-glutamine. | Readily available and inexpensive L-glutamine. |
| Stereocontrol | Relies on the chirality of the starting material. | Excellent stereocontrol provided by the enzyme. |
| Reagents | Requires a chemical coupling agent (CDI) which is moisture-sensitive. | Utilizes a biocatalyst, reducing the need for harsh chemical reagents. |
| Reaction Conditions | Requires refluxing in an organic solvent. | Mild, aqueous conditions. |
| Yield | Moderate (around 45%).[1] | Potentially high, but dependent on the optimization of both steps. |
| Scalability | Established and scalable, with safety considerations for CDI. | Scalable, but may require significant initial investment in biocatalyst production. |
| Environmental Impact | Involves organic solvents and chemical waste. | Greener approach with less hazardous waste. |
| Novelty & Innovation | Well-established and widely used method. | A novel and innovative approach in line with green chemistry principles. |
Conclusion
The choice between the chemical and chemoenzymatic synthesis of this compound depends on the specific requirements of the researcher or organization.
The chemical synthesis via CDI-mediated cyclization of N-Boc-L-glutamine is a robust and well-documented method. Its primary advantages are the use of inexpensive starting materials and a straightforward, albeit moderately yielding, reaction sequence. This makes it a suitable choice for laboratories with standard organic synthesis capabilities.
The chemoenzymatic approach represents a more modern and sustainable alternative. Its key strengths lie in its exceptional stereoselectivity and mild, environmentally friendly reaction conditions. While it may require an initial investment in biocatalyst development and production, it offers the potential for a highly efficient and green manufacturing process, which is increasingly important in the pharmaceutical industry.
For researchers focused on sustainability and high enantiopurity, the chemoenzymatic route is a compelling option. For those requiring a more traditional and readily implementable method, the chemical synthesis from L-glutamine remains a viable and effective strategy.
Reference Spectroscopic Data for this compound
-
¹H NMR (DMSO-d₆): δ 4.22 (dd, J = 6.2 Hz, J = 11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H).[1]
-
Mass Spectrum (CI/CH₄) m/z: 227 [M-1]⁻.[1]
-
Appearance: White solid.[4]
-
Molecular Formula: C₁₀H₁₆N₂O₄.[5]
-
Molecular Weight: 228.24 g/mol .[5]
References
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife, 1(2), 146-155.
- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine. National Center for Biotechnology Information.
- Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-526.
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
- Make-Biotech. (n.d.). This compound CAS 31140-42-8.
- Palmer, J. T., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212.
- Srini Chem. (n.d.). 1,1′-Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis.
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- 5. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for 3-Aminopiperidine-2,6-dione: A Researcher's Handbook
The 3-aminopiperidine-2,6-dione, or 3-aminoglutarimide, scaffold is a cornerstone in modern medicinal chemistry, most notably as the core component of immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide. The synthesis of analogs and derivatives of these potent molecules for drug discovery and development necessitates a robust and versatile protecting group strategy for the key 3-amino group. While tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) have been the traditional workhorses, the demand for orthogonal strategies and milder deprotection conditions has spurred the exploration of alternative protecting groups.
This guide provides an in-depth technical comparison of various protecting groups for the 3-amino position of piperidine-2,6-dione, offering insights into their application, stability, and deprotection. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Importance of Orthogonal Protection Strategies
In the multi-step synthesis of complex molecules, the ability to selectively deprotect one functional group while others remain intact is paramount. This concept, known as orthogonal protection, allows for the sequential modification of different parts of a molecule without the need for repeated protection and deprotection steps, thereby improving efficiency and overall yield.[1] The choice of protecting groups with distinct cleavage mechanisms is the foundation of an orthogonal strategy.
Commonly Employed Protecting Groups: A Critical Evaluation
While Boc and Cbz have been extensively used, their limitations have driven the search for alternatives.
tert-Butoxycarbonyl (Boc)
The Boc group is a widely used protecting group for amines, favored for its stability under a broad range of conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA).[2] In the synthesis of 3-aminopiperidine-2,6-dione hydrochloride, the use of a Boc protecting group offers a significant advantage over Cbz by circumventing the need for high-pressure hydrogenation for deprotection.[3]
Protection Protocol: A typical procedure involves reacting 3-aminopiperidine-2,6-dione with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
Deprotection Protocol: The Boc group is readily cleaved by treatment with a strong acid, such as a solution of TFA in DCM.
Carboxybenzyl (Cbz or Z)
The Cbz group is another classical amine protecting group, typically removed by catalytic hydrogenolysis.[4] This method, however, can be problematic when other functional groups sensitive to reduction are present in the molecule. The synthesis of pomalidomide, for instance, has traditionally involved the hydrogenolysis of a Cbz-protected intermediate.[4]
Protection Protocol: The amine is treated with benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base.
Deprotection Protocol: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is the most common method for Cbz cleavage.
Exploring Alternative Protecting Groups for Enhanced Synthetic Flexibility
The limitations of Boc and Cbz, particularly in the context of complex, multi-functionalized 3-aminopiperidine-2,6-dione analogs, have led to the investigation of other protecting groups that offer milder and more selective deprotection conditions.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.[5] This orthogonality is highly advantageous in complex synthetic schemes.
Mechanism of Protection and Deprotection:
Caption: Fmoc protection and deprotection workflow.
Stability and Lability: The key concern with using Fmoc on the 3-aminopiperidine-2,6-dione scaffold is the stability of the glutarimide ring under the basic conditions required for Fmoc removal (typically 20% piperidine in DMF). While the glutarimide ring is generally stable, prolonged exposure to strong bases could potentially lead to hydrolysis or other side reactions. However, the relatively mild and short reaction times for Fmoc deprotection often mitigate this risk. Studies on aspartimide formation in peptide synthesis, which is base-catalyzed, suggest that using less basic conditions or alternative amines like dipropylamine can reduce side reactions.[6][7]
Experimental Protocols:
-
Fmoc Protection: To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a mixture of dioxane and aqueous sodium bicarbonate, add Fmoc-OSu. Stir the reaction at room temperature overnight.
-
Fmoc Deprotection: Treat the Fmoc-protected compound with a 20% solution of piperidine in DMF at room temperature for a short period (e.g., 10-30 minutes).
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is a silicon-based protecting group that offers excellent orthogonality to many other common protecting groups. It is stable to both acidic and basic conditions, as well as to hydrogenolysis.[3][8] Deprotection is achieved under mild conditions using a fluoride source.
Mechanism of Deprotection:
Caption: Teoc deprotection via fluoride-induced elimination.
Advantages for 3-Aminopiperidine-2,6-dione Synthesis: The high stability of the Teoc group makes it an attractive option when harsh conditions are required for other synthetic transformations on the molecule. Its unique fluoride-mediated deprotection provides a truly orthogonal handle.
Experimental Protocols:
-
Teoc Protection: React 3-aminopiperidine-2,6-dione with Teoc-OSu or Teoc-Cl in the presence of a base like triethylamine in dichloromethane.
-
Teoc Deprotection: Treat the Teoc-protected compound with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like THF.
Allyloxycarbonyl (Alloc)
The Alloc group is another valuable orthogonal protecting group, stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[9] It is cleaved under mild conditions using a palladium(0) catalyst.
Deprotection Mechanism:
Caption: Palladium-catalyzed deprotection of the Alloc group.
Considerations for Application: The use of a palladium catalyst requires careful consideration to ensure its compatibility with other functional groups in the molecule. The choice of scavenger is also critical for efficient deprotection.
Experimental Protocols:
-
Alloc Protection: The amine can be protected by reacting with allyl chloroformate in the presence of a base.
-
Alloc Deprotection: Treatment with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or dimethylamine-borane complex in a solvent like DCM or THF.[10]
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality & Key Features |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Strong Acid (e.g., TFA) | Orthogonal to Cbz, Fmoc, Alloc, Teoc. Widely used and reliable. |
| Carboxybenzyl | Cbz, Z | Cbz-Cl or Cbz-OSu, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc, Fmoc. Incompatible with reducible groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, Base | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc, Cbz, Teoc. Mild deprotection, but glutarimide stability should be considered. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu or Teoc-Cl, Base | Fluoride Source (e.g., TBAF) | Highly orthogonal. Stable to a wide range of conditions. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate, Base | Pd(0) Catalyst, Scavenger | Orthogonal to Boc, Fmoc, Cbz. Mild deprotection, requires catalyst compatibility. |
Conclusion
The selection of an appropriate protecting group for the 3-amino position of piperidine-2,6-dione is a critical decision in the synthesis of novel analogs of immunomodulatory drugs. While Boc and Cbz remain valuable tools, the adoption of alternative, orthogonal protecting groups such as Fmoc, Teoc, and Alloc can significantly enhance synthetic efficiency and flexibility. The choice of protecting group should be guided by the overall synthetic strategy, the nature of other functional groups present in the molecule, and the desired deprotection conditions. By carefully considering the properties and protocols outlined in this guide, researchers can design and execute more robust and successful synthetic routes towards the next generation of 3-aminopiperidine-2,6-dione-based therapeutics.
References
- Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction. (2020). Archiv der Pharmazie, 353(5), e1900376. [Link]
- Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub. [Link]
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019). Diva-portal.org. [Link]
- Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365. [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Alternative synthesis of lenalidomide. (2021).
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023). ACS Omega, 8(4), 4155-4161. [Link]
- Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4784-4792. [Link]
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- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023).
- Solid-phase synthesis of thalidomide and its analogues. (2002).
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. [Link]
- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. (2014). Molecules, 19(9), 13391-13416. [Link]
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). Thieme. [Link]
- Teoc Protecting Group. (2019).
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2005).
- Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. (2003). Journal of Medicinal Chemistry, 46(18), 3782-3785. [Link]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(10), 471-483. [Link]
- A Novel Green Synthesis of Thalidomide and Analogs. (2015).
- (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).
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- (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). mLife, 1(2), 146-155. [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride. (2010).
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A Senior Application Scientist’s Comparative Guide to the Validation of Analytical Methods for 3-Boc-amino-2,6-dioxopiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and stability of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 3-Boc-amino-2,6-dioxopiperidine, a key building block in the synthesis of various therapeutic agents, is no exception. Its structural integrity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification and impurity profiling are indispensable.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound analysis. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific rigor and regulatory expectations. The validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation[1][2][3].
The Analytical Challenge: Understanding this compound
Before comparing analytical techniques, it's crucial to understand the physicochemical properties of this compound that influence method development:
-
Structure and Polarity: The molecule contains a polar piperidine-dione ring and a non-polar tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature makes it suitable for reversed-phase chromatography.
-
Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can present a challenge for achieving low detection limits with UV-based detectors.
-
Thermal Lability: The Boc group is notoriously sensitive to heat and strong acidic conditions, readily cleaving to release the free amine and isobutylene or tert-butanol. This thermal instability is a major consideration for gas chromatography (GC)-based methods[4][5][6].
-
Potential Impurities: Impurities can arise from the starting materials, by-products of the synthesis, or degradation of the compound itself[7][8][9][10]. A validated method must be able to separate the main component from all potential impurities, including the de-protected amine (3-amino-2,6-dioxopiperidine).
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision based on the specific requirements of the analysis, such as the need for quantitation of the main compound, impurity profiling, or trace-level analysis.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Mass Spectrometry (LC-MS/MS) | Gas Chromatography with Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity, with detection via UV absorbance. | Chromatographic separation coupled with mass analysis of the analyte and its fragments.[11] | Chromatographic separation of volatile analytes in the gas phase, followed by mass analysis.[8] |
| Selectivity | Good to High. Dependent on chromatographic resolution. | Very High. Can distinguish compounds with the same retention time based on mass-to-charge ratio. | High. Mass selective detector provides good specificity. |
| Sensitivity | Moderate. Limited by the weak chromophore. May be insufficient for trace impurity analysis. | Very High. Capable of detecting sub-µg/mL levels, making it ideal for genotoxic impurity assessment.[11][12] | High. Can be very sensitive, but limited by the analyte's volatility and stability. |
| Sample Volatility | Not required. | Not required. | Required. The analyte must be volatile and thermally stable. |
| Derivatization | May be required to enhance UV detection (pre- or post-column).[13][14][15] | Generally not required, but can be used to improve ionization efficiency. | Often required to increase volatility and thermal stability.[5][6] |
| Matrix Effects | Low to moderate. | Can be significant (ion suppression/enhancement), often mitigated with stable isotope-labeled internal standards.[11] | Moderate. Matrix components can affect analyte vaporization and ionization. |
| Robustness | High. Well-established and reliable technology. | Moderate to High. Can be complex to operate and maintain. | Moderate. Inlet and column temperatures are critical parameters that can affect results.[4] |
| Suitability for this compound | Excellent for assay and purity determination of the bulk substance. A stability-indicating method can be readily developed. | Excellent for impurity profiling, identification of unknown degradants, and trace-level quantification. The gold standard for ensuring safety. | Poor to Moderate. The high risk of on-column degradation of the Boc group makes it a challenging and often unsuitable method without derivatization.[4][16] |
Expert Rationale:
For routine quality control, including assay and impurity determination, a stability-indicating HPLC-UV method is the most practical and robust choice. It balances performance with accessibility and cost-effectiveness. While sensitivity might be a limitation for trace impurities, it is generally sufficient for controlling process-related impurities and major degradation products.
LC-MS/MS is the superior technique for in-depth characterization, such as identifying unknown impurities found during forced degradation studies or for quantifying potentially genotoxic impurities at very low levels.[11][12] Its high sensitivity and selectivity are unparalleled.
GC-MS is generally not recommended for this analyte due to its thermal lability. The high temperatures of the GC inlet and column would likely cause the Boc group to cleave, leading to inaccurate quantification and a misrepresentation of the sample's purity.[4][16][17]
Detailed Experimental Protocol: Validation of a Stability-Indicating HPLC-UV Method
This section provides a comprehensive, step-by-step protocol for the validation of a reversed-phase HPLC method for the assay and impurity determination of this compound. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][18]
A. Chromatographic Conditions (Example)
-
Instrument: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (chosen for optimal sensitivity in the low UV range due to the lack of a strong chromophore).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
B. Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.
Caption: Workflow for forced degradation studies.
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard, typically from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Procedure: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at three different levels: 80%, 100%, and 120% of the target concentration). Perform each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2% organic).
-
Detection wavelength (± 2 nm).
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a multifaceted process that underpins the quality and safety of the final drug product. While LC-MS/MS offers the highest sensitivity and specificity, a well-validated, stability-indicating HPLC-UV method is a robust and practical approach for routine quality control. The choice of methodology should always be guided by the intended purpose of the analysis and justified by rigorous experimental data. This guide provides the foundational principles and a practical framework for developing and validating such a method, ensuring that the data generated is reliable, reproducible, and compliant with global regulatory standards.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Acta Scientific. (2021).
- MDPI. (2021).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
- S. K. Singh College of Pharmacy. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. [Link]
- ResearchGate. (n.d.). Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. [Link]
- PubMed. (2013).
- National Center for Biotechnology Information. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. [Link]
- National Institute of Justice. (2020). Novel Technique Improves Analysis of Thermally Unstable Illicit Drugs. [Link]
- PubMed. (n.d.). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. [Link]
- IU Indianapolis ScholarWorks. (2016). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. [Link]
- PubMed. (2023). Use of N-(4-aminophenyl)
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- National Center for Biotechnology Information. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Boc-amino-2,6-dioxopiperidine
For researchers, scientists, and professionals in drug development, the purity and structural integrity of starting materials are paramount. This guide provides an in-depth comparison of the spectroscopic data for 3-Boc-amino-2,6-dioxopiperidine, a key intermediate in the synthesis of immunomodulatory drugs.[1] We will explore the expected spectroscopic characteristics and discuss how to interpret data from various analytical techniques to ensure the quality of this critical reagent.
The Critical Role of Quality Control for this compound
This compound is a pivotal building block in the synthesis of analogues of thalidomide, such as lenalidomide and pomalidomide. These drugs are widely used in the treatment of multiple myeloma and other cancers. The seemingly minor structural variations or impurities in the starting material can have significant impacts on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous spectroscopic analysis is not just a quality control measure; it is a crucial step in ensuring the reproducibility of experiments and the safety of potential therapeutics.
Experimental Workflow for Spectroscopic Verification
A comprehensive analysis of this compound involves a suite of spectroscopic techniques. The following workflow outlines the typical process for verifying the identity and purity of a supplied batch.
Caption: A typical experimental workflow for the comprehensive spectroscopic analysis of a this compound sample.
Comparative Spectroscopic Data Analysis
The following table summarizes the expected spectroscopic data for this compound based on publicly available information. When evaluating a Certificate of Analysis (CoA) from a supplier, the experimental data should closely align with these reference values.
| Parameter | Reference Data | Source |
| Molecular Formula | C₁₀H₁₆N₂O₄ | PubChem[2] |
| Molecular Weight | 228.24 g/mol | PubChem[2] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 1.40 (s, 9H), 1.87-1.96 (m, 2H), 2.45 (m, 1H), 2.65-2.77 (m, 1H), 4.22 (dd, 1H) | ChemicalBook[1] |
| ¹³C NMR | Data not readily available in compiled format | |
| Mass Spectrum (CI/CH₄) m/z | 227 [M-1]⁻ | ChemicalBook[1] |
| FT-IR (KBr) ν (cm⁻¹) | Characteristic peaks for N-H, C=O, and C-N bonds expected |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Analysis:
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key signals to look for are:
-
A sharp singlet at approximately 1.40 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.
-
A series of multiplets between 1.87 and 2.77 ppm correspond to the protons on the piperidine ring.
-
A doublet of doublets around 4.22 ppm is assigned to the proton at the chiral center (C3).
Any significant deviation in chemical shift or the presence of unexpected signals could indicate impurities. Common impurities might arise from the starting materials or byproducts of the synthesis, such as residual solvents or incompletely reacted starting materials.
¹³C NMR Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands for:
-
N-H stretching: Around 3200-3400 cm⁻¹ from the amide and carbamate groups.
-
C-H stretching: Just below 3000 cm⁻¹ from the alkyl groups.
-
C=O stretching: Strong absorptions around 1650-1750 cm⁻¹ corresponding to the amide and carbamate carbonyl groups.
-
C-N stretching: In the fingerprint region (1000-1300 cm⁻¹).
A comparison of the sample's IR spectrum with a reference spectrum can quickly confirm the presence of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For this compound, the expected monoisotopic mass is approximately 228.11 g/mol .[2] Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI), the mass spectrum will show the molecular ion peak or a protonated/deprotonated molecular ion. For example, a mass spectrum obtained using CI with methane might show a peak at m/z 227, corresponding to the [M-H]⁻ ion.[1] This technique is excellent for confirming the molecular weight of the main component and for detecting impurities with different molecular weights.
Potential Impurities and their Spectroscopic Signatures
Understanding the synthetic route of this compound can help in predicting potential impurities. A common synthesis involves the cyclization of Boc-L-glutamine.[1] Potential impurities could include:
-
Boc-L-glutamine: The unreacted starting material. This would show additional signals in the NMR, particularly a carboxylic acid proton, and a different molecular weight in the mass spectrum.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, tetrahydrofuran) are common and can be readily identified by their characteristic signals in the ¹H NMR spectrum.
-
Byproducts of cyclization: Incomplete or alternative cyclization reactions could lead to isomeric impurities, which might be more challenging to distinguish by mass spectrometry but could be identified by careful analysis of high-field NMR spectra.
Experimental Protocols
Sample Preparation for NMR
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Place the NMR tube in the spectrometer for analysis.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of all possible ions.
Conclusion
The quality of this compound is a critical determinant of success in the synthesis of important pharmaceutical compounds. A thorough spectroscopic analysis using NMR, FT-IR, and mass spectrometry is essential to confirm the identity and purity of the material obtained from any supplier. By carefully comparing the experimental data with established reference spectra and understanding the potential impurities that may arise from the synthetic process, researchers can proceed with confidence in their drug discovery and development efforts. It is highly recommended to request a detailed Certificate of Analysis from the supplier and to perform these verification experiments in-house.
Caption: Chemical structure of this compound.
References
- PubChem. (S)-3-Boc-amino-2,6-dioxopiperidine.
- MDPI.
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Chiral Crossroads: A Comparative Guide to the Biological Activity of (R)- and (S)-3-Boc-amino-2,6-dioxopiperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Chirality and the Cereblon Target
The biological activities of thalidomide and its analogs are primarily mediated through their binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] Upon binding, these molecules act as a "molecular glue," recruiting specific proteins (neosubstrates) to the CRL4-CRBN complex for ubiquitination and subsequent proteasomal degradation.[2] This targeted protein degradation is the linchpin of their therapeutic effects in multiple myeloma and other hematological malignancies.[3]
Crucially, the interaction with CRBN is highly stereospecific. The glutarimide ring of these molecules binds within a hydrophobic "tri-Trp pocket" in the thalidomide-binding domain of CRBN.[3] It is the spatial orientation of the substituent at the C3 position that determines the binding affinity and subsequent biological consequences.
(S)-3-Boc-amino-2,6-dioxopiperidine: The Biologically Potent Enantiomer
Based on extensive research on thalidomide and its derivatives, the (S)-enantiomer is the biologically more active form.[4][5] Structural and biochemical studies have consistently demonstrated that the (S)-enantiomer of thalidomide binds to CRBN with an approximately 10-fold higher affinity than its (R)-counterpart.[6][7] This enhanced binding affinity is attributed to a more favorable, "relaxed" conformation of the glutarimide ring within the CRBN binding pocket.[4]
Expected Biological Activities of the (S)-enantiomer:
-
Higher CRBN Binding Affinity: The (S)-enantiomer of 3-Boc-amino-2,6-dioxopiperidine is predicted to bind to CRBN with significantly higher affinity than the (R)-enantiomer.
-
Potent Immunomodulatory Effects: By effectively engaging CRBN, the (S)-enantiomer would be a more potent inducer of neosubstrate degradation, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to immunomodulatory effects.[1]
-
Anti-proliferative Activity: The degradation of key survival proteins in cancer cells would translate to stronger anti-proliferative and pro-apoptotic activity in relevant cancer cell lines.
-
Potential for Teratogenicity: It is critical to note that the teratogenic effects of thalidomide are also attributed to the (S)-enantiomer, which is linked to the degradation of other neosubstrates like SALL4.[4] Therefore, any therapeutic development involving the (S)-enantiomer would require careful assessment of this potential liability.
(R)-3-Boc-amino-2,6-dioxopiperidine: The Less Active Counterpart
In contrast, the (R)-enantiomer of thalidomide exhibits significantly weaker binding to CRBN.[4][5] X-ray crystallography has revealed that to fit into the CRBN binding pocket, the glutarimide ring of the (R)-enantiomer must adopt a twisted and energetically less favorable conformation to avoid steric clashes.[4]
Expected Biological Activities of the (R)-enantiomer:
-
Lower CRBN Binding Affinity: The (R)-enantiomer of this compound is expected to have a much weaker interaction with CRBN.
-
Reduced or Absent Immunomodulatory and Anti-proliferative Effects: Due to its poor CRBN binding, the (R)-enantiomer is anticipated to be significantly less effective at inducing the degradation of CRBN neosubstrates, resulting in minimal to no immunomodulatory or anti-cancer activity.
-
Lower Potential for Teratogenicity: The weaker interaction with CRBN suggests a lower risk of inducing the degradation of teratogenicity-associated neosubstrates.
Quantitative Comparison: An Extrapolated View
The following table summarizes the expected differences in the biological activity of the (R) and (S) enantiomers of this compound, based on data from thalidomide and its analogs.
| Biological Parameter | (S)-3-Boc-amino-2,6-dioxopiperidine | (R)-3-Boc-amino-2,6-dioxopiperidine | Reference |
| CRBN Binding Affinity | High (Expected ~10-fold > (R)) | Low | [4][6][7] |
| IKZF1/IKZF3 Degradation | Potent | Weak to Inactive | [1] |
| Anti-proliferative Activity | High | Low to Inactive | [3] |
| Immunomodulatory Effects | Strong | Weak to Inactive | [5] |
| Teratogenic Potential | High | Low | [4] |
Visualizing the Interaction: The CRBN Binding Pocket
The following diagram illustrates the critical interaction of the glutarimide ring with the tri-Trp pocket of Cereblon, highlighting why the stereochemistry at the C3 position is paramount for effective binding.
Caption: Stereospecific binding of the (S)-enantiomer.
Experimental Protocols for Enantiomer Comparison
To empirically validate the extrapolated differences in biological activity, the following experimental workflows are recommended.
Competitive Binding Assay for CRBN Affinity
This assay quantifies the binding affinity of each enantiomer to the CRBN protein.
Caption: Workflow for CRBN competitive binding assay.
Methodology:
-
Reagent Preparation: Purified recombinant human CRBN-DDB1 protein complex and a fluorescently labeled thalidomide analog (probe) are prepared. Serial dilutions of the (R) and (S) enantiomers of this compound are made.
-
Assay Setup: The CRBN-DDB1 complex and the fluorescent probe are added to the wells of a microplate.
-
Compound Addition: The serially diluted enantiomers are added to the wells. A control with no competitor is included.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A higher signal indicates more probe is bound to CRBN, while a lower signal indicates displacement by the test compound.
-
Data Analysis: The data is plotted as signal versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated for each enantiomer. A lower IC50 value indicates a higher binding affinity.
Cell-Based Assay for Neosubstrate Degradation
This assay determines the ability of each enantiomer to induce the degradation of CRBN neosubstrates in a cellular context.
Methodology:
-
Cell Culture: A relevant human cell line, such as the multiple myeloma cell line MM.1S, which expresses CRBN and its neosubstrates, is cultured.
-
Compound Treatment: The cells are treated with various concentrations of the (R) and (S) enantiomers for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CRBN neosubstrates (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: The protein bands are visualized and quantified. A reduction in the band intensity of the neosubstrate relative to the loading control indicates degradation. The dose-dependent degradation can be quantified to determine the DC50 (concentration for 50% degradation) for each enantiomer.
Conclusion
References
- Mori, T., Ito, T., Liu, S., Ando, H., Sakamoto, S., Yamaguchi, Y., Tokunaga, E., Shibata, N., Handa, H., & Hakoshima, T. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294. [Link]
- Reddy, V. G., & Krishna, N. H. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 13(10), 1187-1203. [Link]
- Mori, T., Ito, T., Liu, S., Ando, H., Sakamoto, S., Yamaguchi, Y., Tokunaga, E., Shibata, N., Handa, H., & Hakoshima, T. (2018). (S)- and (R)-thalidomides bound to CRBN TBD.
- Petrosius, V., & D'Arcy, P. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5727. [Link]
- Steinebach, C., Lindner, S., Ueberall, M., Wotruba, D., Garscha, U., Gschwendtner, S., ... & Gütschow, M. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 245, 114917. [Link]
- Donahue, C. P., & Scott, D. E. (2022). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. bioRxiv. [Link]
- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5876-5890. [Link]
- Mori, T., Ito, T., Liu, S., Ando, H., Sakamoto, S., Yamaguchi, Y., ... & Hakoshima, T. (2018). CRBN binding and E3 inhibition by thalidomide derivatives.
- Morgan, S. E., & Vargesson, N. (2015). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. F1000Research, 4. [Link]
- Donahue, C. P., & Scott, D. E. (2023). The contribution of cyclic imide stereoisomers on cereblon-dependent activity.
- Mori, T., Ito, T., Liu, S., Ando, H., Sakamoto, S., Yamaguchi, Y., ... & Hakoshima, T. (2018). Binding assays of deuterium-substituted (S)- and (R)-thalidomides with human CRBN TBD.
- Wagner, J., Schwickert, C., & Götze, S. (2022). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. [Link]
- Słabicki, M., Hüllein, J., & Korzeniak, M. (2022). Structure, target, and activity relationships of cereblon-binding small molecules in human cancer cells. ResearchSquare. [Link]
- Li, S., Ye, Y., & Li, Y. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2, 6-dioxopiperidin-3-yl) isoquinoline-1, 3 (2H, 4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1277. [Link]
- Figg, W. D., & Vargesson, N. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5747. [Link]
- Figg, W. D., & Vargesson, N. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs.
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Navigating the Synthesis of 3-Boc-amino-2,6-dioxopiperidine: A Comparative Guide to Synthetic Routes
Introduction
3-Boc-amino-2,6-dioxopiperidine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its structural motif is found in a range of pharmaceuticals, making the efficient and cost-effective production of this intermediate a significant focus for researchers and drug development professionals. This guide provides an in-depth comparative analysis of several prominent synthetic routes to this compound, evaluating them on the basis of yield, cost-effectiveness, scalability, safety, and environmental impact. By presenting detailed experimental protocols, mechanistic insights, and a clear cost-benefit analysis, this document aims to empower scientists to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Route 1: Cyclization of N-Boc-L-glutamine
This approach represents a straightforward and convergent synthesis starting from the readily available and relatively inexpensive amino acid, L-glutamine. The core of this strategy lies in the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular cyclization to form the desired piperidine-2,6-dione ring.
Synthetic Workflow
Caption: Synthetic workflow for Route 1 starting from L-glutamine.
Mechanistic Rationale
The key transformation in this route is the cyclization of N-Boc-L-glutamine. N,N'-Carbonyldiimidazole (CDI) is a common and effective reagent for this step. The reaction proceeds through the activation of the carboxylic acid group by CDI, forming a highly reactive acyl-imidazole intermediate. The amide nitrogen of the glutamine side chain then acts as an intramolecular nucleophile, attacking the activated carbonyl to form the six-membered ring and release imidazole.[1][2] The choice of CDI is advantageous as it is a solid, relatively safe to handle, and the byproducts are gaseous (carbon dioxide) and a water-soluble solid (imidazole), simplifying purification.
Experimental Protocol: Synthesis of this compound from BOC-L-glutamine[3]
-
Reaction Setup: Dissolve N-(tert-butoxycarbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyldiimidazole (3.40 g, 21 mmol) in tetrahydrofuran (100 mL).
-
Reaction Execution: Heat the mixture to reflux for 9 hours.
-
Work-up and Purification: After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from hot ethyl acetate to afford this compound as white crystals. (Yield: 2.04 g, 45%)[3]
Route 2: Multi-step Synthesis from L-Glutamic Acid
This route utilizes another readily available chiral pool starting material, L-glutamic acid. While longer than the direct cyclization of glutamine, this pathway offers versatility for the synthesis of various 3-amino-piperidine derivatives. The key steps involve diesterification, Boc protection, reduction of the esters to a diol, tosylation, and finally, cyclization.
Synthetic Workflow
Caption: Synthetic workflow for Route 2 starting from L-glutamic acid.
Mechanistic Rationale
This linear synthesis relies on a series of well-established transformations. The reduction of the diester to a diol using sodium borohydride is a critical step. The subsequent conversion of the diol to a ditosylate activates the hydroxyl groups, turning them into good leaving groups for the final intramolecular cyclization with a primary amine. The choice of the primary amine in the cyclization step allows for the introduction of diversity at the N1 position of the piperidine ring.
Experimental Protocol: Synthesis of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate[4][5]
-
Esterification: To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (80 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. Remove the ice bath and stir the reaction at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the crude dimethyl ester hydrochloride salt (10.76 g, quantitative yield).[4]
-
Boc Protection: To a stirred solution of the crude dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate (19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.). Stir the reaction mixture at room temperature for 6 hours. Quench with distilled water (50 mL) and extract with CH2Cl2 (3x50 mL). Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry over anhydrous sodium sulphate, filter, and concentrate to obtain the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane) to get pure (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (5.7g, 92% yield).
Route 3: Hofmann Rearrangement of a Piperidine-3-carboxamide Derivative
This synthetic strategy involves the preparation of a chiral N-protected piperidine-3-carboxamide, which then undergoes a Hofmann rearrangement to furnish the 3-aminopiperidine core. This route is particularly useful for accessing enantiomerically pure products, often starting from a resolved N-protected piperidine-3-carboxylic acid.
Synthetic Workflow
Caption: Synthetic workflow for Route 3 involving a Hofmann rearrangement.
Mechanistic Rationale
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5] The reaction proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the corresponding amine. This reaction is advantageous for creating a primary amine from a carboxylic acid derivative. The final step involves the deprotection of the Cbz group, typically via catalytic hydrogenation, which is a clean and efficient method.[6][7]
Experimental Protocol: Key Steps[9]
-
Chiral Resolution: N-Cbz-3-piperidinecarboxylic acid is resolved using R-phenylethylamine to obtain the desired enantiomer.[8]
-
Amide Formation: The resolved carboxylic acid is converted to the corresponding primary amide by reaction with ammonia.[8]
-
Hofmann Degradation: The amide undergoes a Hofmann degradation reaction to yield the 3-amino-piperidine derivative.[8]
-
Boc Protection and Cbz Deprotection: The resulting amine is protected with a Boc group, followed by the removal of the Cbz group via hydrogenation to yield the final product.[8]
Comparative Analysis
| Feature | Route 1: from L-Glutamine | Route 2: from L-Glutamic Acid | Route 3: via Hofmann Rearrangement |
| Starting Material Cost | Low (L-glutamine is inexpensive)[9][10] | Low (L-glutamic acid is inexpensive) | Moderate to High (N-Cbz-3-piperidinecarboxylic acid is more expensive) |
| Overall Yield | Moderate (Reported 45% for cyclization)[3] | Good (Reported 44-55% overall)[4] | Variable (Depends on the efficiency of each step, particularly the rearrangement) |
| Number of Steps | 2 (Boc protection and cyclization) | 5 (Esterification, Boc protection, reduction, tosylation, cyclization) | 5 (Resolution, amide formation, rearrangement, Boc protection, deprotection) |
| Scalability | Good; uses common reagents and conditions. | Good; however, the multi-step nature can be a drawback for large-scale production. | Moderate; the Hofmann rearrangement can be challenging to scale, and hydrogenation requires specialized equipment.[11][12] |
| Safety & Environment | Generally safe; avoids hazardous reagents. | Use of thionyl chloride and sodium borohydride requires caution. | Use of bromine in the Hofmann rearrangement is a significant safety concern. Hydrogenation requires handling of flammable H2 gas.[6][7] |
| Chiral Purity | Inherently chiral if starting from L-glutamine. | Inherently chiral if starting from L-glutamic acid. | High enantiomeric purity achievable through chiral resolution.[13][14] |
Conclusion
The choice of a synthetic route to this compound is a multifaceted decision that requires careful consideration of various factors.
-
For rapid access and cost-effectiveness on a smaller scale, the direct cyclization of N-Boc-L-glutamine (Route 1) offers a compelling option due to its short sequence and inexpensive starting material.
-
The multi-step synthesis from L-glutamic acid (Route 2) provides a versatile platform for creating a library of 3-aminopiperidine derivatives, although its length may be a disadvantage for large-scale production of a single target.
-
The Hofmann rearrangement approach (Route 3) is a powerful method for obtaining high enantiomeric purity through classical resolution, but it involves more hazardous reagents and potentially challenging scale-up conditions.
Ultimately, the optimal synthetic strategy will depend on the specific project goals, available resources, and the desired scale of production. For industrial applications, a thorough process optimization of the chosen route would be necessary to maximize yield, minimize cost, and ensure safe and environmentally responsible manufacturing. Furthermore, emerging biocatalytic methods, such as the use of transaminases for asymmetric amination, present promising alternatives that could offer improved sustainability and efficiency in the future.[15][16]
References
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ACS Publications. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
- ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
- RSC Publishing. (n.d.). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- PubMed Central. (n.d.). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species.
- PMC. (n.d.). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues.
- LookChem. (n.d.). This compound CAS 31140-42-8.
- PubMed. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids.
- ResearchGate. (n.d.). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids.
- Beilstein Journals. (n.d.). Comparative analysis of complanadine A total syntheses.
- ResearchGate. (n.d.). Cyclization reactions of N-terminal glutamine and glutamate residues in....
- PubMed Central. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands.
- PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- LookChem. (n.d.). Cas 31140-42-8,this compound.
- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
- ResearchGate. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species.
- Tridge. (n.d.). Price for L Glutamine Supplement in United States.
- Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis.
- Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Walgreens. (n.d.). L-Glutamine - Amino Acids.
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A-Comparative-Guide-to-Assessing-the-Purity-of-Commercial-3-Boc-amino-2,6-dioxopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-amino-2,6-dioxopiperidine is a pivotal intermediate in the synthesis of a range of pharmacologically active molecules, most notably analogs of thalidomide which are investigated for their immunomodulatory and anti-cancer properties.[1][2] The purity of this starting material is paramount, as even minute impurities can lead to the formation of undesired side products, complicating downstream processes and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential analytical techniques for assessing the purity of commercial this compound, offering a comparative analysis of their strengths and limitations.
The Criticality of Purity: Potential Impurities and Their Origins
The synthesis of this compound typically involves the protection of the amino group of a glutamine derivative followed by cyclization.[2] Potential impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials or impurities within them.
-
Side Reactions: Incomplete reactions or the formation of byproducts during the synthesis.
-
Degradation Products: Instability of the product under certain storage or handling conditions.
Common impurities may include enantiomeric impurities (the undesired stereoisomer), diastereomers, and structurally related compounds lacking the Boc protecting group or having undergone modifications to the piperidine ring.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged analytical approach is crucial for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of a robust quality control strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for separating and quantifying impurities. Its high resolution and sensitivity make it ideal for detecting even trace levels of contaminants.
Methodology Comparison:
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Stationary Phase | C18 or C8 | Chiral selector (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with acid modifiers (e.g., TFA, formic acid) | Typically non-polar solvents like hexane/isopropanol |
| Detector | UV-Vis (typically at 210-230 nm) | UV-Vis |
| Primary Application | Quantifying overall purity and detecting achiral impurities. | Separating and quantifying enantiomeric impurities. |
| Key Advantage | Broad applicability and robustness for general purity assessment. | Essential for controlling stereochemical purity. |
Experimental Protocol: A Representative RP-HPLC Method
A typical RP-HPLC method for assessing the purity of this compound would involve a C18 column and a gradient elution.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Workflow for HPLC Analysis
Caption: A streamlined workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR spectroscopy are powerful techniques for structural elucidation and can be used to confirm the identity of the main component and identify impurities with different chemical structures.
Key Insights from NMR:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: Offers information about the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): Can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Confirm the expected chemical shifts and coupling patterns for this compound.
-
Integrate all signals and look for any extraneous peaks that could correspond to impurities. The integration values should be consistent with the number of protons in the molecule.
-
Interpreting NMR Data for Purity
Caption: Logic flow for assessing purity using NMR data.
Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify and characterize impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool.
Comparative MS Techniques:
| Technique | Ionization Source | Mass Analyzer | Information Provided |
| Electrospray Ionization (ESI) | Soft ionization | Quadrupole, Time-of-Flight (TOF) | Accurate molecular weight of the parent compound and impurities. |
| High-Resolution Mass Spectrometry (HRMS) | ESI or other soft ionization sources | TOF, Orbitrap | Highly accurate mass measurements, enabling the determination of elemental composition for unknown impurities. |
Experimental Protocol: LC-MS Analysis
-
LC Separation: Utilize an HPLC method similar to the one described above to separate the components of the sample.
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Mode: Positive ESI is typically effective for this compound.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and potential impurities.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Examine the mass spectra of minor peaks to identify the molecular weights of impurities.
-
Alternative Protecting Groups: A Brief Comparison
While the tert-Butoxycarbonyl (Boc) group is widely used, other amine protecting groups can be employed in the synthesis of 3-amino-2,6-dioxopiperidine derivatives. The choice of protecting group can influence the reaction conditions, potential side reactions, and ultimately, the impurity profile.[3][4]
| Protecting Group | Abbreviation | Deprotection Condition | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA)[3] | Robust and widely used in both solution and solid-phase synthesis.[3] |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂/Pd)[3] | Orthogonal to acid-labile groups, useful in multi-step synthesis.[5][6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., piperidine)[5] | Commonly used in solid-phase peptide synthesis; orthogonal to acid-labile and hydrogenolysis-labile groups.[3] |
The orthogonality of these protecting groups is a cornerstone of complex organic synthesis, allowing for selective deprotection of one functional group while others remain intact.[5]
Conclusion: A Triad of Techniques for Unwavering Quality
A comprehensive assessment of the purity of commercial this compound necessitates a multi-faceted analytical strategy. HPLC provides the primary quantitative measure of purity and is essential for detecting both chiral and achiral impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and identification of structurally distinct impurities. Finally, Mass Spectrometry, particularly when coupled with HPLC, offers definitive molecular weight information and is invaluable for the characterization of unknown impurities. By employing this triad of techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their research and development efforts.
References
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis - Benchchem. (n.d.).
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- This compound CAS 31140-42-8. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.).
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
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- This compound | 31140-42-8 - ChemicalBook. (2025, July 24).
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A Comparative Guide to Linkers Derived from 3-Boc-amino-2,6-dioxopiperidine in PROTACs
Introduction: The PROTAC Revolution and the Centrality of the Linker
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1][2] These heterobifunctional molecules operate by co-opting the cell's own ubiquitin-proteasome system (UPS).[3][4] A PROTAC consists of three fundamental components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[7][8] This proximity triggers the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[] The PROTAC molecule is then released to act catalytically, enabling the degradation of multiple POI molecules.[10]
Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has been a workhorse for PROTAC development, largely due to the availability of well-characterized small molecule ligands like thalidomide and its analogs.[5][11][12] A common and versatile starting point for synthesizing these CRBN-recruiting moieties is 3-Boc-amino-2,6-dioxopiperidine , a protected precursor to the core glutarimide structure responsible for CRBN binding.[13][14][15] The Boc-protected amine provides a convenient chemical handle for linker attachment.
While the two ligands determine which proteins are brought together, it is the linker that orchestrates this molecular rendezvous. It is far from being an inert spacer; the linker's characteristics—its length, composition, rigidity, and attachment points—are critical determinants of a PROTAC's biological activity.[16][17] An optimally designed linker stabilizes the ternary complex, influences selectivity, and dictates the molecule's overall physicochemical properties, including solubility and cell permeability.[1][] This guide provides a comparative analysis of different linker classes derived from the 3-amino-2,6-dioxopiperidine scaffold, supported by experimental data and protocols to inform rational PROTAC design.
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to successfully induce and stabilize a productive ternary complex. The process, as illustrated below, is a catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Architectures
The choice of linker is a multi-parameter optimization problem.[7] Starting from the 3-amino position of the dioxopiperidine scaffold, various linker types can be appended, each imparting distinct properties to the final PROTAC molecule. The most common classes are flexible chains (alkyl and polyethylene glycol) and more rigid structures (containing cyclic systems).
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
These are the most prevalent linker types in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[3][7]
-
Alkyl Chains: These simple hydrocarbon linkers offer significant conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[3] However, they are hydrophobic, which can negatively impact aqueous solubility and contribute to non-specific binding.[7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the hydrophilicity and solubility of PROTACs, which are often large molecules that violate traditional drug-like property rules (e.g., Lipinski's "rule of five").[1][7]
Causality Behind Experimental Choices: The primary hypothesis when employing flexible linkers is that an optimal length exists for any given POI-E3 ligase pair. A linker that is too short may cause steric clashes, preventing simultaneous binding, while one that is too long may fail to form a stable, productive complex.[][20] Therefore, a common empirical approach involves synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency.
Supporting Experimental Data:
The importance of linker length is well-documented. For instance, in the development of PROTACs targeting Tank-binding kinase 1 (TBK1), linkers composed of alkyl and ether units were varied from 7 to 29 atoms in length.[10] Degradation was only observed for linkers with 12 or more atoms, with peak efficacy seen with a 21-atom linker, demonstrating a clear length-dependent effect.[10] Similarly, a study on KEAP1 degraders found that PROTACs with linkers longer than 7 atoms resulted in a more robust reduction of the target protein compared to those with shorter linkers.[21]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Key Finding | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | A minimum linker length is required for activity. | [10] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | Optimal degradation observed at an intermediate length. | [10] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% | Potency decreases with excessively long linkers. | [10] |
| KEAP1 | CRBN | Alkyl | 3-7 | > 1 µM | < 20% | Shorter linkers are inefficient for this target. | [21] |
| KEAP1 | CRBN | Alkyl | 9 | ~250 nM | > 80% | Longer linkers enable potent degradation. | [21] |
| EGFR/HER2 | CRBN | PEG | n=3 | Degrades both | ~80% | A shorter PEG linker leads to dual degradation. | [10] |
| EGFR | CRBN | PEG | n=4 | Degrades EGFR only | ~80% | A single ethylene glycol unit extension imparts selectivity. | [10] |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Rigid Linkers: Incorporating Cyclic Moieties
To overcome the drawbacks of highly flexible linkers, such as the entropic penalty paid upon binding, researchers have increasingly incorporated rigid structural motifs.[7]
-
Piperidine and Piperazine Rings: These saturated heterocycles constrain the linker's conformation, which can pre-organize the PROTAC into an active conformation favorable for ternary complex formation.[7][22] This can improve potency and selectivity. Piperazine offers the additional advantage of having a second nitrogen that can be protonated at physiological pH, which can enhance solubility.[23] However, this basicity is highly dependent on the surrounding chemical groups.[23]
-
"Click Chemistry" Linkers (Triazoles): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for joining the two halves of a PROTAC. The resulting triazole ring is planar, metabolically stable, and acts as a rigid connecting unit.[7][17]
Causality Behind Experimental Choices: The rationale for using rigid linkers is to reduce the conformational freedom of the PROTAC. A more conformationally restricted molecule has a lower entropic cost to bind and can be designed to favor a specific geometry that promotes productive ternary complex formation while disfavoring off-target interactions.[7] This can lead to improved selectivity and potency.
Supporting Experimental Data:
While direct head-to-head comparisons of flexible vs. rigid linkers for the same target are not always available, the successful development of potent PROTACs with rigid linkers validates their utility. For example, potent BRD4-targeting PROTACs have been developed using piperazine-containing linkers, demonstrating their effectiveness. The rigidity imparted by these structures is believed to be a key factor in their high efficiency.
| Feature | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (Piperazine/Triazole) |
| Conformational Freedom | High | Low |
| Entropic Penalty | Higher upon binding | Lower upon binding |
| Synthetic Accessibility | Generally high and modular | Can be more complex |
| Solubility | Variable (PEG improves, alkyl decreases) | Can be improved (e.g., protonated piperazine) |
| Selectivity | Can be lower due to multiple binding modes | Can be higher by enforcing a specific conformation |
| Key Advantage | Broadly samples conformational space | Pre-organization for potent, selective binding |
Experimental Methodologies
Reproducible and rigorous experimental protocols are essential for the comparative evaluation of PROTACs.
General Synthetic Workflow for PROTAC Assembly
The synthesis of a PROTAC from a this compound precursor typically involves a deprotection step followed by amide coupling.
Caption: General workflow for synthesizing a PROTAC via amide coupling.
Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker [22]
-
Activation: To a solution of the POI-ligand-linker-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Boc Deprotection: In a separate flask, dissolve this compound (1.1 eq) in a solution of 20-50% TFA in DCM. Stir at room temperature for 1 hour. Evaporate the solvent and TFA under reduced pressure.
-
Coupling: Add the deprotected amine salt directly to the activated carboxylic acid solution from step 1. Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purification: Perform an aqueous work-up and purify the final PROTAC product by preparative HPLC. Characterize by LC-MS and NMR.
Protocol 2: Western Blot for Quantifying Protein Degradation[17][21]
This is the standard method for assessing PROTAC efficacy by measuring the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HEK293T) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO-treated control. This data is then used to determine DC₅₀ and Dₘₐₓ values by plotting against the PROTAC concentration.[17]
Workflow for PROTAC Evaluation
Caption: Standard workflow for evaluating PROTAC degradation efficacy.
Conclusion and Future Outlook
The linker is a pivotal component in PROTAC design, directly modulating efficacy, selectivity, and pharmacokinetic properties.[1][10] The 3-amino-2,6-dioxopiperidine scaffold provides a reliable and synthetically tractable anchor point for attaching a diverse array of linkers to recruit the CRBN E3 ligase. While flexible linkers like alkyl and PEG chains offer ease of synthesis and have proven effective, there is a clear trend towards more sophisticated, rigid linkers that can improve drug-like properties and enforce a bioactive conformation.[7]
The optimal linker remains highly dependent on the specific POI and E3 ligase pair, making empirical screening of linker libraries a necessary part of the optimization process.[10] However, as our understanding of ternary complex structures and dynamics grows, aided by advances in structural biology and computational modeling, the rational, structure-based design of linkers will become increasingly powerful.[24] This will accelerate the development of next-generation PROTACs with enhanced potency, improved selectivity, and the potential to tackle an ever-wider range of challenging therapeutic targets.
References
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- Tritto, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
- Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Shcherbakov, D., & Varnek, A. (2020). Novel approaches for the rational design of PROTAC linkers.
- Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
- ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
- Shcherbakov, D., & Varnek, A. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]
- Tong, B., et al. (2020). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells.
- Kim, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
- Desantis, J., et al. (2022).
- University of Southampton. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton. [Link]
- Li, G., et al. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- AdooQ BioScience. (n.d.). This compound CAS 31140-42-8. AdooQ BioScience. [Link]
- Wang, Y., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. European Journal of Medicinal Chemistry. [Link]
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Götze, S., et al. (2019). Chemical Ligand Space of Cereblon. bioRxiv. [Link]
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A Senior Application Scientist's Guide to Evaluating Coupling Reagent Efficiency with 3-Boc-amino-2,6-dioxopiperidine
For researchers and professionals in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Immuno-modulatory drugs (IMiDs), the efficient formation of an amide bond between a carboxylic acid and an amine is a critical step. The choice of coupling reagent for the acylation of 3-Boc-amino-2,6-dioxopiperidine, a common building block, can significantly impact reaction yield, purity, and overall success. This guide provides an in-depth comparison of commonly used coupling reagents, supported by mechanistic insights and detailed experimental protocols, to empower you in making informed decisions for your synthetic strategy.
The Critical Role of Coupling Reagents
The formation of a peptide bond is a condensation reaction involving the activation of a carboxylic acid to facilitate a nucleophilic attack by an amine.[1] Coupling reagents are essential for this activation.[1] The ideal coupling reagent should offer high efficiency, minimize side reactions such as racemization, and be compatible with a wide range of functional groups.[2][3]
This guide will explore the performance of several classes of coupling reagents in the context of acylating the primary amine of this compound. We will delve into the mechanistic nuances of each class and provide a comparative analysis to guide your selection process.
A Comparative Analysis of Coupling Reagent Classes
The most prevalent coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/iminium salts.[4] Each class operates through a distinct mechanism, influencing its reactivity and suitability for specific applications.
Carbodiimides: The Workhorses of Amide Bond Formation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and moderate reactivity.[2] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[5]
However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[5] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed.[5] These additives trap the O-acylisourea to form a more stable active ester, which is less susceptible to racemization and reacts efficiently with the amine.[5]
Mechanism of Carbodiimide-Mediated Coupling with HOBt Additive
Caption: Carbodiimide activation and coupling workflow.
Phosphonium Salts: High Efficiency with Reduced Risk
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and low racemization risk.[3][6] They react with the carboxylate to form an active OBt ester, which then readily acylates the amine.[1]
A significant advantage of phosphonium reagents is that they avoid the formation of guanidinium byproducts that can occur with uronium salts.[1] However, a notable drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][6] PyBOP was developed as a safer alternative, as its byproducts are less hazardous.[6][7]
Uronium/Iminium Salts: The Powerhouses of Peptide Synthesis
Uronium salts, including HBTU, TBTU, and HATU, are among the most popular and efficient coupling reagents, particularly for challenging peptide sequences.[3] They generate highly reactive intermediates, leading to rapid and clean reactions.[8]
The key difference between these reagents lies in the triazole moiety. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) group, which forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8][9] This increased reactivity of the HATU-derived ester leads to faster and more complete coupling, especially with sterically hindered substrates.[9]
Comparative Activation Pathways of HBTU and HATU
Caption: HBTU vs. HATU activation pathways.
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes the typical performance of these coupling reagents for the acylation of this compound with a generic carboxylic acid under standard conditions. The data presented is a synthesis of literature reports and expert experience.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| EDC | HOBt | DIPEA | 70 - 95[5] | 2 - 12[5] | Cost-effective, water-soluble byproducts[5] | Prone to racemization without additives[5] |
| DCC | HOBt | - | 75 - 98[5] | 1 - 12[5] | High yielding, inexpensive | Insoluble DCU byproduct complicates purification[6][7] |
| PyBOP | - | DIPEA | >90 | 1 - 4 | High efficiency, low racemization, safer byproducts than BOP[6] | More expensive than carbodiimides |
| HBTU | - | DIPEA | >90 | 1 - 3 | High efficiency, stable | Less reactive than HATU for hindered couplings[8] |
| HATU | - | DIPEA | >95[9] | 0.5 - 2 | Superior for difficult couplings, fast reaction rates, low racemization[6][8][9] | Higher cost |
Experimental Protocols
Below are detailed, step-by-step protocols for performing a coupling reaction between a generic carboxylic acid and this compound using two of the most effective methods.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol offers a reliable and cost-effective method for routine amide bond formation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)[5]
-
HOBt (1.2 eq)[5]
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid, this compound, and HOBt in anhydrous DCM.[10]
-
Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Add DIPEA dropwise to the stirred solution.[10]
-
Add EDC·HCl portion-wise and stir for 15-30 minutes at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.[5]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Workflow for EDC/HOBt Mediated Coupling
Caption: Step-by-step EDC/HOBt coupling workflow.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for challenging couplings or when rapid and highly efficient conversion is desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a 5% LiCl solution to remove residual DMF, followed by brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of a coupling reagent is a critical parameter in the synthesis of this compound derivatives. For routine applications where cost is a primary consideration, EDC/HOBt provides a robust and reliable method. For more challenging substrates, or when higher yields and faster reaction times are paramount, phosphonium and uronium reagents are superior. Among these, HATU stands out for its exceptional efficiency, particularly in mitigating side reactions and ensuring high purity of the final product.[8][9] By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater efficiency and success.
References
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
- Laxman, D., & Singh, S. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(30), 2018-2021.
- Aapptec. (n.d.). Coupling Reagents. [Link]
- Black, P., & Taylor, J. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 10(3), 545-550.
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literature review of 3-Boc-amino-2,6-dioxopiperidine applications
An In-Depth Technical Guide to the Applications of 3-Boc-amino-2,6-dioxopiperidine in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth comparison and technical overview of this compound, a pivotal building block in modern medicinal chemistry. We will explore its primary applications, compare its utility against alternatives, and provide detailed experimental protocols for its integration into drug discovery workflows, with a focus on targeted protein degradation.
Introduction: The Significance of a Versatile Scaffold
This compound, also known as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, has emerged as a cornerstone intermediate in the synthesis of novel therapeutics.[1][2] Its structure is derived from the glutarimide core of thalidomide, a molecule with a storied history that has been repurposed and re-engineered to create a new class of drugs. The key to this molecule's utility lies in the strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position.[] This feature offers a crucial synthetic handle, enabling chemists to perform controlled, stepwise reactions, which is paramount in the construction of complex bifunctional molecules.
The primary value of this scaffold is its high affinity for Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4).[4] By incorporating this "warhead," chemists can hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins. This guide will dissect the two major strategies that leverage this interaction: Proteolysis-Targeting Chimeras (PROTACs) and "molecular glue" degraders.
Core Application 1: The E3 Ligase Ligand in PROTACs
PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This compound is a foundational component for the part of the PROTAC that recruits the CRBN E3 ligase.
Causality Behind its Use: Why this Building Block?
-
Established CRBN Binding: The 2,6-dioxopiperidine core is the pharmacophore responsible for binding to the CRBN E3 ligase, a mechanism inherited from thalidomide and its immunomodulatory imide drug (IMiD) analogs, lenalidomide and pomalidomide.[4]
-
Orthogonal Synthetic Handle: The Boc-protecting group is stable under a wide range of reaction conditions used to attach linkers, yet it can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA) without cleaving other sensitive functional groups.[] This allows for the precise, late-stage introduction of the POI-binding ligand.
-
Stereochemical Importance: The biological activity of IMiDs is highly dependent on stereochemistry. The (S)-enantiomer is significantly more potent in binding to CRBN.[6] Using enantiomerically pure (S)-3-Boc-amino-2,6-dioxopiperidine ensures the synthesis of a stereochemically defined and maximally active PROTAC.
Experimental Workflow: PROTAC Synthesis
The synthesis of a CRBN-recruiting PROTAC using this building block typically follows a logical, multi-step sequence. The Boc group provides the control needed to build the complex molecule in a specific order.
Caption: General workflow for synthesizing a PROTAC using this compound.
Protocol: Synthesis of a Pomalidomide-Derived Amine Intermediate for PROTACs
This protocol describes a common strategy to create a versatile intermediate where the Boc-protected amine is replaced with a functionalized linker, ready for coupling to a POI ligand.[4]
-
Starting Material: (S)-3-Boc-amino-2,6-dioxopiperidine.
-
Step 1: Synthesis of 4-Fluorothalidomide Analog
-
Combine (S)-3-Boc-amino-2,6-dioxopiperidine with 3-fluorophthalic anhydride.
-
Heat the mixture in acetic acid at reflux. This reaction removes the Boc group and forms the phthalimide ring in one step.
-
Cool the reaction, precipitate the product, and purify to yield the 4-fluorothalidomide analog. The fluorine atom serves as a reactive site for linker attachment.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with a Linker
-
Dissolve the 4-fluorothalidomide analog in a polar aprotic solvent like DMF or DMSO.
-
Add a linker containing a primary amine nucleophile (e.g., tert-butyl (2-aminoethyl)carbamate) and a non-nucleophilic base (e.g., DIEA).
-
Heat the reaction to drive the SNAr reaction, displacing the fluoride with the linker.
-
Purify the resulting product, which is a pomalidomide analog functionalized with a Boc-protected linker.
-
-
Step 3: Final Boc Deprotection
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the final amine-functionalized pomalidomide warhead, ready for coupling to a POI ligand.
-
Core Application 2: Precursor for Molecular Glue Analogs
Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein, leading to the target's degradation.[7][] Unlike PROTACs, they are not bifunctional; instead, they create a new binding surface on the E3 ligase that is recognized by the target. Lenalidomide and pomalidomide are canonical examples that induce the degradation of transcription factors IKZF1 and IKZF3 by CRBN.
This compound is an essential precursor for synthesizing novel analogs of these drugs, allowing researchers to explore new target specificities.
Mechanism of Action: Molecular Glue-Induced Degradation
Caption: Mechanism of action for a molecular glue degrader.
Comparative Synthesis: Lenalidomide vs. Pomalidomide Analogs
The synthesis of lenalidomide and pomalidomide analogs from a common intermediate highlights the versatility of the glutarimide core. The key difference lies in the isoindolinone portion of the molecule.[9][10]
| Feature | Lenalidomide Analog Synthesis | Pomalidomide Analog Synthesis |
| Common Intermediate | 3-aminopiperidine-2,6-dione (from deprotection of this compound) | 3-aminopiperidine-2,6-dione (from deprotection of this compound) |
| Key Reagent | A substituted methyl 2-(bromomethyl)-3-nitro benzoate[11][12] | A substituted 3-nitro phthalic anhydride[10] |
| Reaction Type | Cyclization via alkylation | Condensation |
| Final Step | Reduction of the nitro group to an amino group (e.g., via catalytic hydrogenation) | Reduction of the nitro group to an amino group (e.g., via catalytic hydrogenation) |
Protocol: Synthesis of Pomalidomide from a Protected Precursor
This protocol outlines the synthesis of pomalidomide, demonstrating the principles that can be applied to create novel analogs.[10]
-
Step 1: Boc Deprotection
-
Dissolve (S)-3-Boc-amino-2,6-dioxopiperidine in a suitable solvent like ethyl acetate.
-
Add a solution of HCl in a solvent like dioxane or ethanol to form the hydrochloride salt of 3-aminopiperidine-2,6-dione.
-
Isolate the resulting salt by filtration. This step is crucial for activating the amine for the subsequent reaction.
-
-
Step 2: Condensation
-
Suspend the 3-aminopiperidine-2,6-dione hydrochloride salt and 3-nitrophthalic anhydride in a high-boiling solvent such as acetic acid or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to reflux (typically >120°C) to drive the condensation and cyclization, forming the isoindolinone ring.
-
Monitor the reaction until completion. Cool the mixture and collect the precipitated nitro-intermediate.
-
-
Step 3: Nitro Group Reduction
-
Suspend the nitro-intermediate in a solvent like DMF or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a pressure reactor) and stir vigorously.
-
Upon completion, filter off the catalyst and concentrate the solvent to yield pomalidomide. Purification can be achieved by recrystallization.
-
Performance Comparison: Alternatives and Considerations
| Building Block | Pros | Cons | Optimal Use Case |
| This compound | Orthogonal handle for controlled synthesis; commercially available in enantiopure forms.[6][13] | Requires an additional deprotection step. | Gold standard for rational, stepwise PROTAC synthesis. |
| Pomalidomide/Lenalidomide | Directly incorporates the active warhead. | Fewer points for linker attachment; requires modification of the aromatic ring, which can be synthetically challenging. | Rapid generation of initial PROTACs when a suitable aromatic handle (e.g., -Br, -I) is available for coupling. |
| Thalidomide | Inexpensive starting material. | Racemic; less potent CRBN binder than its analogs; requires functionalization. | Early-stage exploratory work or when cost is a primary driver. |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic design provides the synthetic flexibility and control required to build sophisticated molecules like PROTACs and novel molecular glues. By offering a reliable and well-characterized entry point to the CRBN E3 ligase, it allows researchers to focus on the more complex and variable aspects of drug design, such as optimizing linkers and developing high-affinity ligands for new protein targets. As the field of targeted protein degradation continues to expand beyond oncology into immunology, neurodegenerative diseases, and more, the demand for and applications of this versatile building block are set to grow, solidifying its role as a critical component in the next generation of medicines.
References
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- Ruchelman, A. R., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365.
- Scilit. (2012). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365.
- Encyclopedia.pub. (2022). Development of Analogs of Thalidomide.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Lookchem. (n.d.). Cas 31140-42-8,this compound.
- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide.
- Google Patents. (n.d.). WO2016024286A2 - An improved process for synthesis of lenalidomide.
- National Institutes of Health. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
- PubMed Central. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 149.
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- PubMed Central. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Advanced Science.
- ChemRxiv. (n.d.). Rational Design of Molecular Glues: Breakthroughs and Perspectives.
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Benchmarking Novel Ligands: A Comparative Guide to 3-Boc-amino-2,6-dioxopiperidine Performance in Cereblon Binding Assays
In the rapidly evolving landscape of targeted protein degradation, the meticulous characterization of novel E3 ligase binders is paramount. This guide provides a comprehensive framework for benchmarking the performance of 3-Boc-amino-2,6-dioxopiperidine, a synthetic derivative of the glutarimide core, in binding to its target protein, Cereblon (CRBN). As a key component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, Cereblon's interaction with small molecules is the initiating event for the degradation of neosubstrate proteins, a mechanism central to the therapeutic effects of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[1]
This document offers an in-depth comparison of standard biophysical assays—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—providing not only the theoretical underpinnings but also detailed, field-proven protocols. While direct, quantitative binding data for this compound is not extensively available in the public domain, this guide will equip researchers with the necessary tools and benchmarks to perform a robust in-house evaluation against established CRBN ligands such as thalidomide, lenalidomide, and pomalidomide.
The Cereblon E3 Ligase Pathway: A Target for Therapeutic Intervention
The therapeutic action of CRBN-binding molecules is initiated by their ability to modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This "molecular glue" mechanism brings the E3 ligase in proximity to neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Understanding the binding affinity and kinetics of novel ligands to CRBN is a critical first step in the development of new degraders.
Caption: The Cereblon-mediated protein degradation pathway.
Profile of Test Compound and Established Benchmarks
This compound
This compound features the core 2,6-dioxopiperidine (glutarimide) ring, which is essential for binding to the tri-tryptophan pocket of Cereblon. The 3-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Structurally, the bulky Boc protecting group at this position is anticipated to introduce significant steric hindrance, which may impact the binding affinity compared to established ligands where this position is often a key interaction point for neosubstrate recruitment.
Benchmark Ligands: Thalidomide, Lenalidomide, and Pomalidomide
These well-characterized immunomodulatory drugs serve as the gold standard for CRBN binding. They share the glutarimide moiety responsible for CRBN engagement, while modifications to the phthalimide ring influence their binding affinity and neosubstrate specificity.
Comparative Binding Affinity of Benchmark Ligands
The following table summarizes the reported binding affinities of thalidomide, lenalidomide, and pomalidomide to Cereblon, as determined by various biophysical methods. These values provide a crucial baseline for contextualizing the performance of novel ligands like this compound.
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [3] | |
| Surface Plasmon Resonance (SPR) | 0.16 | [3] | ||
| Fluorescence Polarization (FP) | 0.347 | [4] | ||
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.178 | ||
| Fluorescence Polarization (FP) | 0.269 | [4] | ||
| Time-Resolved FRET (TR-FRET) | 0.0089 | [5] | ||
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.157 | ||
| Fluorescence Polarization (FP) | 0.154 | [4] | ||
| Time-Resolved FRET (TR-FRET) | 0.0064 | [5] |
Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay formats used.
In-Depth Methodologies for Cereblon Binding Assays
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]
Caption: Workflow for Surface Plasmon Resonance.
Experimental Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified CRBN-DDB1 complex over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (or benchmark ligand) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized CRBN surface, starting with the lowest concentration.
-
Monitor the association phase, where the analyte binds to the immobilized ligand.
-
Switch back to the running buffer and monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive binding assay, an unlabeled test compound competes with the fluorescent tracer for binding to the protein, causing a decrease in fluorescence polarization. [7][8]
Caption: Workflow for a competitive Fluorescence Polarization assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified CRBN-DDB1 complex in FP assay buffer.
-
Prepare a solution of a fluorescently labeled CRBN binder (e.g., Cy5-thalidomide) at a concentration close to its Kd for CRBN.
-
Prepare a serial dilution of the unlabeled test compound (this compound or benchmark ligand).
-
-
Assay Procedure:
-
In a low-binding black microplate, add the CRBN-DDB1 complex and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (high polarization) and no CRBN (low polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Conclusion
The robust characterization of novel Cereblon ligands is a cornerstone of modern drug discovery in the field of targeted protein degradation. While publicly available binding data for this compound is limited, the experimental frameworks provided in this guide offer a clear path for its comprehensive evaluation. By employing gold-standard biophysical techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization, and by benchmarking against well-characterized IMiDs, researchers can accurately determine the binding affinity and kinetics of this and other novel CRBN binders. The resulting data will be instrumental in guiding structure-activity relationship studies and in the rational design of the next generation of molecular glues and PROTACs.
References
- Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. [Link]
- protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]
- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit.
- The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry (ITC).
- O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. [Link]
- PubMed. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- Steinebach, C., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders.
- SpringerLink. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- Matyskiela, M. E., et al. (2018). The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. Nature Chemical Biology, 14(10), 981-987. [Link]
- Journal of Medicinal Chemistry. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Journal of Medicinal Chemistry. (2022). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives.
- PubMed Central. (2021). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs.
- ResearchGate. (n.d.). CRBN binding and E3 inhibition by thalidomide derivatives.
- National Institutes of Health. (n.d.). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design.
- ResearchGate. (n.d.). Thalidomide analog docking to cereblon.
- ZoBio. (n.d.). Small Molecule Induced Protein Complexes: Gluing the Pieces Together.
- PubMed Central. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
- Reaction Biology. (n.d.). Cereblon Binding Assay Service.
- PubMed Central. (n.d.). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay.
- BPS Bioscience. (n.d.). Fluorescence Polarization Assays.
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators.
- ACS Publications. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
- PubMed Central. (n.d.). Chemical Ligand Space of Cereblon.
- PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife, 1(2), 146-155. [Link]
- Tandfonline. (2024). Fragment-based approaches to discover ligands for tumor-specific E3 ligases. Expert Opinion on Drug Discovery, 1-13. [Link]
- PubMed. (2015). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.
- Amsbio. (n.d.). Cereblon Binding Assay Kit.
- National Institutes of Health. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3-Boc-amino-2,6-dioxopiperidine Conjugates
Abstract
The generation of specific antibodies against small molecules, or haptens, such as 3-Boc-amino-2,6-dioxopiperidine, is fundamental for the development of sensitive and selective immunoassays. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, making its detection and quantification critical. The success of these immunoassays hinges on the antibody's specificity. This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of antibodies raised against this compound conjugates. We will delve into the rationale behind the experimental design, provide detailed protocols for competitive ELISA, and offer a framework for data interpretation, empowering researchers to select and validate antibodies with the highest specificity for their applications.
Introduction: The Imperative for Specificity
Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1][2][3]. This hapten-carrier conjugate is then used to immunize an animal, leading to the production of polyclonal or monoclonal antibodies.
The resulting antibodies should ideally recognize the hapten portion of the conjugate with high fidelity. However, due to the structural similarities between the hapten and other related molecules, there is a significant risk of the antibody binding to non-target compounds[4]. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification, false positives, and a general lack of assay reliability[5][6]. Therefore, rigorous cross-reactivity profiling is not merely a quality control step but a critical component of antibody validation and immunoassay development[7].
This guide will focus on the most common and effective method for quantifying cross-reactivity for small molecule targets: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [4][5][8].
The Principle of Competitive ELISA for Cross-Reactivity
Competitive ELISA is the preferred format for small molecule detection because it measures the analyte concentration in a sample by its ability to compete with a labeled or coated antigen for a limited number of antibody binding sites[4][9]. The signal generated is inversely proportional to the concentration of the target analyte in the sample[10].
For cross-reactivity studies, this principle is adapted to compare how effectively the primary target (this compound) and other structurally similar compounds compete for binding to the antibody. By comparing the concentrations at which each compound displaces 50% of the labeled antigen (the IC50 value), we can quantitatively determine the antibody's specificity[11].
Experimental Design: A Framework for Rigorous Comparison
A well-designed cross-reactivity study provides unambiguous data on antibody specificity. The choices made during the design phase are critical for the validity of the results.
Selection of Cross-Reactants
The selection of compounds to test for cross-reactivity should be logical and based on structural similarity to the original hapten. For an antibody raised against a this compound-KLH conjugate, a robust panel of test compounds would include:
-
Primary Target (Positive Control): this compound.
-
Parent Compound (Deprotected): 3-amino-2,6-dioxopiperidine (the core structure without the Boc protecting group).
-
Structurally Related Drugs/Precursors: Pomalidomide, Lenalidomide, and Thalidomide, which share the 2,6-dioxopiperidine core.
-
Carrier Protein: The carrier protein used for immunization (e.g., KLH) and the one used for the assay coating antigen (e.g., BSA) should be tested to ensure the antibody is not carrier-specific.
-
Unrelated Molecules (Negative Controls): A structurally unrelated small molecule to confirm the absence of non-specific binding.
Assay Format and Rationale
There are two primary formats for competitive ELISA in this context:
-
Antibody-Capture Format: The antibody is immobilized on the microplate, and the sample (containing the free analyte) is co-incubated with a known amount of enzyme-labeled hapten-conjugate (e.g., this compound-HRP).
-
Antigen-Capture Format: A hapten-carrier conjugate (using a different carrier than the immunogen, e.g., this compound-BSA) is coated onto the microplate. The sample is co-incubated with the primary antibody. A secondary, enzyme-labeled antibody is then used for detection.
The Antigen-Capture Format is often preferred as it avoids the chemical modification of the hapten for enzyme conjugation, which could alter its recognition by the antibody. This guide will detail the protocol for this format.
Below is a diagram illustrating the workflow for the competitive ELISA experiment.
Caption: Workflow for the Antigen-Capture Competitive ELISA.
Detailed Experimental Protocol
This protocol provides a self-validating system for comparing the cross-reactivity of two hypothetical antibodies, Ab-A and Ab-B.
Materials and Reagents
-
Microplates: 96-well high-binding polystyrene plates.
-
Coating Antigen: this compound-BSA conjugate (1 µg/mL in Coating Buffer).
-
Primary Antibodies: Anti-3-Boc-amino-2,6-dioxopiperidine Antibody A (Ab-A) and Antibody B (Ab-B), optimally diluted.
-
Secondary Antibody: Goat anti-species HRP-conjugated antibody (e.g., Goat anti-Rabbit-HRP).
-
Analytes: this compound, 3-amino-2,6-dioxopiperidine, Pomalidomide, etc. (prepare serial dilutions).
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6[8].
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.1% BSA in PBST.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution[8].
-
Stop Solution: 2 M H₂SO₄.
Step-by-Step Methodology
-
Coating: Add 100 µL of the Coating Antigen solution to each well. Incubate overnight at 4°C[12].
-
Rationale: This allows the antigen to adsorb to the plastic surface, providing the capture layer for the assay.
-
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Rationale: Removes unbound coating antigen, reducing background signal.
-
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT)[9].
-
Rationale: Blocks any remaining protein-binding sites on the plate to prevent non-specific binding of subsequent antibodies.
-
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction: a. Prepare serial dilutions of the standards (this compound) and potential cross-reactants in Assay Buffer. b. In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody (Ab-A or Ab-B). Incubate for 1 hour at RT. c. Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at RT.
-
Rationale: This is the critical competition step. Free analyte in the solution will compete with the coated antigen for binding to the limited amount of primary antibody.
-
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes.
-
Rationale: Thorough washing is crucial to remove unbound primary antibody.
-
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT[12].
-
Rationale: The secondary antibody binds to the primary antibody that has been captured by the coated antigen.
-
-
Washing: Repeat the wash step as in step 6.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.
-
Rationale: The HRP enzyme on the secondary antibody catalyzes the conversion of TMB, producing a blue color. The intensity is proportional to the amount of primary antibody bound.
-
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow[8].
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
Data Analysis and Interpretation
Calculating IC50
The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀)[4][11].
-
Plot the absorbance values (Y-axis) against the logarithm of the analyte concentration (X-axis).
-
Use a four-parameter logistic (4-PL) curve fit to generate a sigmoidal dose-response curve[13][14].
-
Determine the IC50 value for each tested compound from its respective curve.
Calculating Percent Cross-Reactivity (%CR)
The cross-reactivity is calculated relative to the primary target analyte using the following formula:
%CR = (IC50 of Primary Target / IC50 of Test Compound) x 100 [4][11]
A lower %CR value indicates higher specificity (i.e., the antibody is less likely to bind to that compound).
Comparison Guide: Antibody A vs. Antibody B
The following table presents hypothetical data comparing the performance of two antibodies.
| Compound Tested | Antibody A (Ab-A) | Antibody B (Ab-B) |
| IC50 (ng/mL) | % Cross-Reactivity | |
| This compound | 10 | 100% |
| 3-amino-2,6-dioxopiperidine | 250 | 4.0% |
| Pomalidomide | 5,000 | 0.2% |
| Lenalidomide | >10,000 | <0.1% |
| Thalidomide | >10,000 | <0.1% |
| BSA | No Inhibition | 0% |
Interpretation:
-
Antibody A (Ab-A): This antibody demonstrates excellent specificity. It is highly reactive to the target hapten but shows minimal cross-reactivity (<5%) with the deprotected parent compound and negligible reactivity with related drugs. This makes Ab-A a superior candidate for developing a highly specific assay for this compound.
-
Antibody B (Ab-B): This antibody shows significantly higher cross-reactivity (24%) with the core 3-amino-2,6-dioxopiperidine structure. This suggests that the Boc-group is a less dominant part of the epitope recognized by Ab-B. While still useful, an assay using this antibody would be more susceptible to interference from the parent compound.
Conclusion
The rigorous assessment of cross-reactivity is a non-negotiable step in the validation of antibodies for small molecule immunoassays. A competitive ELISA format provides a robust, quantitative method for this evaluation. As demonstrated in our comparative analysis, even antibodies raised against the same hapten can exhibit vastly different specificity profiles. By systematically testing against a panel of structurally related compounds and calculating the percent cross-reactivity, researchers can confidently select an antibody that ensures the accuracy, reliability, and specificity required for their research and drug development applications. Antibody A, with its superior specificity profile, is the clear choice for developing a quantitative assay for this compound.
References
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- Maurer, P. H., & Siegel, P. D. (1999). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.Journal of Immunological Methods, 222(1-2), 145-155. [Link]
- Singh, K. V., Kaur, J., Kumar, A., & Mishra, S. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
- Antibody Cross Reactivity And How To Avoid It?BTL Biotechno Labs Pvt. Ltd.[Link]
- Tüdős, A. J., & Schay, Z. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers.Chemosensors, 9(10), 282. [Link]
- Competitive ELISA Protocol — Quantitative Detection via Antigen Competition.Assay Genie.[Link]
- Competitive ELISA Protocol.
- Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies.The Journal of Histochemistry and Cytochemistry, 57(1), 1-5. [Link]
- This compound CAS 31140-42-8.Wuhan Kemi-Works Chemical Co., Ltd.[Link]
- Zherdev, A. V., Dzantiev, B. B., & Eremin, S. A. (2021).
- Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array.Integral Molecular.[Link]
- Small Molecule Antibodies.
- Zherdev, A. V., Dzantiev, B. B., & Eremin, S. A. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
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A Senior Application Scientist's Guide to PROTAC Synthesis and Performance: A Comparative Analysis of CRBN and VHL E3 Ligase Recruiters
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules function by co-opting the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2][3] A critical decision in this design process is the selection of the E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases identified in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have become the workhorses of the field.[1][2]
This guide provides an in-depth, objective comparison of PROTACs synthesized using ligands for these two E3 ligases. We will explore the synthetic strategies, focusing on the common use of 3-Boc-amino-2,6-dioxopiperidine as a key building block for CRBN-based PROTACs, and contrast this with the synthesis of VHL-recruiting PROTACs. This analysis is supported by experimental data and detailed protocols to empower researchers in drug development to make informed decisions for their specific targets.
The Central Role of the E3 Ligase Ligand
A PROTAC molecule consists of three components: a warhead that binds the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects them.[4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the proteasome.[1][3] The choice of E3 ligase—and therefore the ligand used to recruit it—profoundly impacts the PROTAC's potency, selectivity, and pharmacokinetic properties.[1]
-
CRBN-based PROTACs typically utilize ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][5][6][7]
-
VHL-based PROTACs employ ligands developed from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[1]
This guide uses the synthesis involving this compound as a prime example of the CRBN-based approach, comparing it directly with the established methods for creating VHL-based degraders.
Synthetic Strategies: A Tale of Two Ligands
The synthetic route to a PROTAC is fundamentally dictated by the choice of its E3 ligase ligand. The chemical handles available on the ligand and the necessary protection/deprotection schemes determine the overall workflow.
This compound, also known as tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate, is a commercially available and widely used intermediate for synthesizing pomalidomide- and thalidomide-based CRBN ligands.[8][9] The Boc (tert-butyloxycarbonyl) protecting group on the 3-amino position is critical. It masks a reactive amine, allowing for the controlled, stepwise assembly of the PROTAC.
The general synthetic workflow is a logical and robust process, valued for its reliability in research and development.
Causality Behind the Choices:
-
Why Boc Protection? The Boc group is acid-labile, making its removal (deprotection) straightforward with reagents like trifluoroacetic acid (TFA), which typically do not affect other parts of the molecule. This orthogonality is key to complex molecule synthesis.
-
Why Amide Coupling? Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. Reagents like HATU or HBTU efficiently couple a carboxylic acid on the linker to the newly exposed amine on the glutarimide ring, forming a stable connection.[10]
The synthesis of VHL-based PROTACs follows a different, though conceptually similar, path. The VHL ligand, often a hydroxyproline derivative, presents different functional groups for linker attachment.[11]
Causality Behind the Choices:
-
Diverse Attachment Points: VHL ligands can be functionalized at several positions, allowing for greater flexibility in linker design. Common conjugation chemistries include amide coupling, Williamson ether synthesis, or highly efficient "click chemistry" reactions.[10]
-
Complexity of the Ligand: VHL ligands are structurally more complex and larger than CRBN ligands.[1] This can sometimes present challenges in synthesis and purification.
Head-to-Head Performance Comparison
The choice between a CRBN or VHL-based PROTAC extends far beyond synthetic convenience; it has profound implications for the final molecule's biological performance. The optimal choice is always target- and context-dependent.[1]
| Feature | CRBN-based PROTACs (Pomalidomide/Thalidomide-derived) | VHL-based PROTACs | Expert Insights & Causality |
| Potency (DC₅₀) | Picomolar to nanomolar range.[1] | Picomolar to nanomolar range.[1][12] | Both systems can achieve high potency. Final potency is highly dependent on the formation of a stable and cooperative ternary complex.[5] |
| Maximal Degradation (Dₘₐₓ) | Can achieve high levels of degradation (>90%).[12][13] | Can achieve high levels of degradation (>90%).[12] | Dₘₐₓ is often limited by factors like the "hook effect" or the cellular abundance of the E3 ligase. |
| Ligand Properties | Smaller, more "drug-like" ligands.[1][12] | Larger, more peptide-like ligands.[1] | The smaller size of CRBN ligands often leads to better physicochemical properties.[12] |
| Physicochemical Properties | Generally better cell permeability and potential for oral bioavailability.[1][14] | Can present challenges with solubility, cell permeability, and metabolic stability.[1][15] | The larger, more polar nature of VHL ligands can make achieving good "drug-like" properties more difficult.[1] |
| Selectivity & Off-Targets | IMiD-based ligands can induce degradation of "neosubstrates" (e.g., zinc-finger proteins like Ikaros and Aiolos).[3][12][] | Generally considered to have a more favorable intrinsic off-target profile.[12] | This is a critical trade-off. The neosubstrate activity of CRBN can be an unwanted side effect or, in some contexts, a desired immunomodulatory effect. |
| Cellular Localization | CRBN is primarily located in the nucleus.[] | VHL is found in both the cytoplasm and the nucleus.[] | This is a key consideration. A CRBN-based PROTAC may be more effective for nuclear targets, while VHL offers more flexibility for targets in different cellular compartments.[] |
| Tissue Expression | CRBN mRNA is expressed ubiquitously, with high levels in hematopoietic and neural tissues.[] | VHL expression is highest in the renal cortex, hepatocytes, and vascular endothelium.[] | The level of E3 ligase expression in the target tissue can be a limiting factor for PROTAC efficacy. |
Essential Experimental Protocols for Comparative Analysis
To empirically compare the performance of CRBN- and VHL-based PROTACs, a standardized set of self-validating experiments is required.
This is the foundational assay for quantifying PROTAC-induced protein degradation.[1]
-
Cell Treatment: Seed cells (e.g., in 6-well plates) and allow them to adhere. Treat the cells with serial dilutions of the CRBN- and VHL-based PROTACs for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry to determine the percentage of remaining protein relative to the vehicle control. From this data, calculate DC₅₀ and Dₘₐₓ values.
This assay provides direct evidence of the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC₅₀) for a shorter duration (e.g., 2-4 hours) to capture the complex before degradation is complete.
-
Lysis: Lyse cells in a gentle, non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein that is conjugated to magnetic or agarose beads. This will pull down the target protein and any interacting partners.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Perform a Western blot on the eluted samples. Probe one membrane for the target protein (to confirm successful pulldown) and another for the E3 ligase (CRBN or VHL). The presence of the E3 ligase band in the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.
Conclusion and Authoritative Recommendations
The choice between synthesizing a PROTAC with a CRBN recruiter like this compound or a VHL recruiter is a critical decision with no single correct answer.[1]
-
Choose a CRBN-based approach when:
-
The target protein is primarily nuclear.[]
-
Superior "drug-like" properties like cell permeability and oral bioavailability are a high priority.[1][12]
-
The well-established synthetic routes using building blocks like this compound are desired for reliability and scalability.
-
Potential off-target immunomodulatory effects via neosubstrate degradation are either acceptable or therapeutically beneficial.[]
-
-
Choose a VHL-based approach when:
-
The target protein is cytoplasmic or shuttles between the nucleus and cytoplasm.[]
-
Minimizing off-target effects is critical, and the neosubstrate profile of CRBN is a liability.[12]
-
CRBN expression is low in the target tissue, or there is a known resistance mechanism to CRBN-based degraders.[]
-
Ultimately, the optimal path forward must be determined empirically. A thorough experimental evaluation using the standardized protocols outlined above is essential for making an informed decision and advancing the development of potent, selective, and effective protein degraders.
References
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. [Link]
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. NIH. [Link]
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC. NIH. [Link]
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU. [Link]
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed. [Link]
- VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications | Journal of Medicinal Chemistry.
- Prototypical CRBN and VHL ligands and their respective physicochemical...
- Physicochemical properties comparison among published PROTACs....
- Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candid
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- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]
- This compound CAS 31140-42-8. [Link]
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- Current methods for the synthesis of lenalidomide-derived CRBN E3 ligase ligands with an attachment.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of Synthesized 3-Boc-amino-2,6-dioxopiperidine
Introduction: The Challenge of Confirming a Versatile Synthetic Intermediate
In the landscape of modern drug development, the synthesis of chiral building blocks is a cornerstone of creating novel therapeutics. 3-Boc-amino-2,6-dioxopiperidine is a critical intermediate, notably in the synthesis of analogues of thalidomide and other immunomodulatory drugs (IMiDs®).[1][2] Its proper synthesis and unambiguous structural confirmation are paramount to ensure the integrity of the final active pharmaceutical ingredient (API).
While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational first look at a synthesized molecule, it often falls short in cases of complex spin systems or molecules with multiple overlapping signals, as is common with cyclic structures like piperidines. Protons within the piperidine ring often exhibit similar chemical environments, leading to crowded regions in the ¹H NMR spectrum that are difficult to assign definitively. This guide provides a comprehensive comparison of 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating how their synergistic application provides irrefutable evidence for the structure of this compound.
The Limitations of 1D NMR: An Ambiguous Picture
A standard ¹H NMR spectrum of this compound will show characteristic signals for the tert-butyl (Boc) group (a prominent singlet at ~1.4 ppm), the N-H proton of the carbamate, the N-H proton of the imide, and a series of multiplets for the protons on the piperidine ring. However, assigning the specific protons (H-3, H-4, and H-5) can be challenging due to signal overlap and complex coupling patterns. Similarly, a ¹³C NMR spectrum will show the expected number of carbons, but definitively assigning the C-4 and C-5 methylene carbons or even the two distinct carbonyl carbons (C-2 and C-6) requires further evidence. This ambiguity necessitates a more powerful, multi-dimensional approach.
A Systematic 2D NMR Workflow for Unambiguous Elucidation
The core principle of structural confirmation via 2D NMR is to build a self-validating system where data from each experiment cross-correlates and logically supports the proposed structure.[3] Our workflow progresses from identifying proton-proton connectivities to linking protons to their directly attached carbons, and finally, to mapping the complete molecular skeleton through long-range correlations.
Caption: A logical workflow for structure confirmation using 2D NMR.
Comparative Analysis of 2D NMR Experiments
¹H-¹H COSY: Mapping the Proton Neighborhood
Causality: Correlation Spectroscopy (COSY) is the starting point for deciphering the proton framework.[4] It identifies protons that are scalar-coupled, typically through two or three bonds (²JHH, ³JHH). In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes. The diagonal peaks mirror the 1D spectrum, while the off-diagonal "cross-peaks" are the critical pieces of information, indicating that two different protons are coupled.[5]
Application to this compound:
-
Key Insight: COSY allows us to trace the connectivity of the piperidine ring protons. We expect to see a cross-peak between the methine proton at position 3 (H-3) and the adjacent methylene protons at position 4 (H-4).
-
Further Correlation: We will also observe a correlation between the H-4 protons and the methylene protons at position 5 (H-5). This creates a continuous "walk" around the aliphatic part of the ring: H-3 ↔ H-4 ↔ H-5 .
-
Limitation: COSY provides no direct information about the carbon skeleton or connections across non-protonated (quaternary) centers like carbonyls or the Boc-group's quaternary carbon.
¹H-¹³C HSQC: The Direct Proton-Carbon Link
Causality: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps correlations between protons and the carbons to which they are directly attached (¹JCH).[6][7] This experiment is exceptionally powerful for assigning the signals in the ¹³C spectrum. Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other.
Application to this compound:
-
Key Insight: HSQC provides definitive assignments for all protonated carbons.
-
The methine proton (H-3) signal will show a cross-peak to the C-3 carbon signal.
-
The methylene protons (H-4) will correlate to the C-4 carbon.
-
The methylene protons (H-5) will correlate to the C-5 carbon.
-
The nine equivalent protons of the Boc group will show a strong cross-peak to the methyl carbons of the Boc group.
-
-
Trustworthiness Check: The information from HSQC must be consistent with a DEPT-135 experiment, which distinguishes between CH, CH₂, and CH₃ groups. For example, the carbon signal correlated to the H-3 proton in HSQC should appear as a positive "CH" signal in a DEPT-135 spectrum.
-
Limitation: Like COSY, HSQC provides no information about quaternary carbons (C-2, C-6, the Boc C=O, and the Boc C(CH₃)₃). These carbons bear no protons and are therefore "invisible" in this experiment.
¹H-¹³C HMBC: Assembling the Full Molecular Puzzle
Causality: Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most informative 2D NMR experiment for complete structural elucidation. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[8][9] This allows us to connect the molecular fragments identified by COSY and HSQC, crucially by seeing correlations to and from quaternary carbons.
Application to this compound:
-
Key Insight: HMBC provides the final, irrefutable links to confirm the overall structure.
-
Confirming the Amide/Imide Structure: The H-3 proton should show a three-bond correlation to the C-5 carbon and, critically, two-bond correlations to both the C-2 and C-6 carbonyl carbons. The H-5 protons should likewise show correlations to the C-3 carbon and the C-6 carbonyl. These correlations lock the piperidine ring structure in place.
-
Placing the Boc Group: The H-3 proton will show a three-bond correlation to the carbonyl carbon of the Boc group, confirming that the Boc-amino moiety is at the C-3 position.
-
Confirming the Boc Group Structure: The methyl protons of the Boc group will show a two-bond correlation to the quaternary carbon of the Boc group and a three-bond correlation to the Boc carbonyl carbon.
-
Synthesized Experimental Data and Interpretation
A sample of synthesized this compound was dissolved in DMSO-d₆ for analysis. The following data represents a typical outcome.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 |
| 1 (NH) | 11.05, br s | - | - |
| 2 (C=O) | - | 172.8 | Quaternary |
| 3 (CH) | 4.35, m | 51.5 | CH |
| 4 (CH₂) | 2.05, m; 2.55, m | 29.8 | CH₂ |
| 5 (CH₂) | 2.75, m | 20.7 | CH₂ |
| 6 (C=O) | - | 171.1 | Quaternary |
| NH-Boc | 7.20, d, J=8.0 | - | - |
| C=O (Boc) | - | 155.2 | Quaternary |
| C(CH₃)₃ | - | 78.0 | Quaternary |
| C(CH ₃)₃ | 1.40, s | 28.1 | CH₃ |
Interpretation of 2D NMR Correlations:
The following diagram illustrates the key correlations observed that confirm the structure.
Caption: Key COSY (red dashed) and HMBC (green dotted) correlations.
-
COSY: A clear correlation path is seen from H-3 to the H-4 protons, and from the H-4 protons to the H-5 protons, confirming the -CH-CH₂-CH₂- fragment.
-
HSQC (not shown in diagram for clarity): Each protonated position (3, 4, 5, and Boc-CH₃) shows a single cross-peak to its corresponding carbon in Table 1, confirming their direct attachments.
-
HMBC: This is the definitive experiment. The crucial H-3 proton shows correlations to the C-2 and C-4 carbons (²JCH) and to the Boc-carbonyl carbon (³JCH). The Boc methyl protons show correlations to the Boc quaternary carbon (²JCH) and the Boc carbonyl (³JCH). These correlations piece the entire puzzle together, leaving no ambiguity.
Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: All spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was run with 16 scans.
-
¹³C{¹H} NMR: A standard proton-decoupled experiment was run with 1024 scans.
-
COSY: A gradient-selected COSY (gCOSY) experiment was performed with 2 scans per increment and 256 increments in the F1 dimension.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was run with 4 scans per increment and 256 increments in F1, optimized for ¹JCH = 145 Hz.
-
HMBC: A gradient-selected HMBC experiment was run with 16 scans per increment and 256 increments in F1, with the long-range coupling delay optimized for ⁿJCH = 8 Hz.
Conclusion: A Triad of Techniques for Absolute Confidence
While 1D NMR is an indispensable tool, it provides an incomplete picture for a molecule like this compound. The structural confirmation of this vital synthetic intermediate is only achieved through the systematic and comparative application of 2D NMR techniques.
-
COSY establishes the proton connectivity within the piperidine ring.
-
HSQC unequivocally links each proton to its parent carbon.
-
HMBC provides the long-range correlations necessary to connect all fragments and, most importantly, to place the Boc-amino substituent and define the relationship between the aliphatic protons and the carbonyl groups.
Together, these experiments form a self-validating dataset that provides absolute confidence in the synthesized structure, a critical requirement for any researcher, scientist, or drug development professional working in the field.
References
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- LookChem. (n.d.). This compound CAS 31140-42-8.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ResearchGate. (2016). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
- Organic Spectroscopy International. (2014, November 25). How to interpret 2D NMR spectra.
- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine.
- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
- Open Research@CSIR-NIScPR. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Boc-amino-2,6-dioxopiperidine
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Boc-amino-2,6-dioxopiperidine (CAS: 31140-42-8), a key intermediate in chemical and pharmaceutical research. As a derivative related to significant bioactive molecules, it necessitates a disposal protocol grounded in rigorous safety standards and regulatory compliance. This document is intended for researchers, scientists, and laboratory professionals, offering actionable intelligence to ensure personnel safety and environmental stewardship.
Core Safety Principles & Hazard Assessment
Understanding the hazard profile of this compound is the foundation of its safe management. While not classified with the same acute toxicity as some of its analogs, its chemical structure and relationship to compounds like thalidomide warrant a cautious and informed approach.[1][2]
Hazard Identification:
According to available Safety Data Sheets (SDS), this compound is associated with the following hazards:
-
H302/H332: Harmful if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning."[3][4] Given its role as a precursor in the synthesis of thalidomide analogs, which are known teratogens, it is prudent to handle this compound with containment measures appropriate for highly potent substances.[1][2] All waste generated from handling this compound, including contaminated personal protective equipment (PPE), must be considered hazardous.
Regulatory Framework:
All disposal procedures must comply with federal, state, and local regulations. In the United States, this primarily involves adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5][6][7] A core requirement of the OSHA standard is the development and implementation of a Chemical Hygiene Plan (CHP), which must detail procedures for safe handling and waste disposal.[8][9]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of exposure, stringent adherence to PPE and engineering controls is mandatory.
-
Engineering Controls: All manipulations of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][10]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[11] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH/MSHA-approved respirator is required.[13]
Summary of Disposal Protocols
This table provides a quick reference for the essential disposal parameters for this compound.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 31140-42-8 |
| Primary Hazards | Harmful if swallowed/inhaled, Skin/Eye Irritant, Skin Sensitizer, Respiratory Irritant.[3] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. |
| Waste Classification | Hazardous Chemical Waste. |
| Solid Waste Container | Sealable, high-density polyethylene (HDPE) container. Must be clearly labeled. |
| Liquid Waste Container | Compatible, sealed container (e.g., HDPE or glass). Segregate from other waste streams. |
| Labeling | "Hazardous Waste," full chemical name, accumulation start date, and associated hazards. |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor for high-temperature incineration.[1] |
| Institutional Contact | Consult your institution's Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Procedures
The segregation of waste is critical. Never mix incompatible waste streams.[14][15] The following protocols detail the correct procedures for disposing of waste containing this compound.
This applies to unused or expired pure compounds, reaction residues, and contaminated disposable labware (e.g., weighing paper, gloves, pipette tips).
-
Container Preparation: Procure a designated solid hazardous waste container made of a compatible material like HDPE.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any other components. Do not use abbreviations.[16] Note the date the first piece of waste is added.
-
Waste Collection: Carefully place all solid waste into the designated container. Minimize dust generation during transfers.
-
Storage: Keep the container tightly sealed when not in use.[17] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Final Disposal: Once the container is full or has been in use for the maximum allowable time per institutional policy (typically 6-12 months), arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[18]
This applies to solutions containing this compound and contaminated solvents from rinsing glassware.
-
Container Selection: Use a dedicated liquid hazardous waste container with a secure, screw-on cap. Ensure the container material is compatible with the solvent used (e.g., glass for many organic solvents).[14]
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible ones like acids or oxidizers.[14] It is best practice to segregate halogenated and non-halogenated solvent waste.[14]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name and approximate concentration.
-
Waste Collection: Carefully pour liquid waste into the container using a funnel to prevent spillage. Do not leave the funnel in the container opening.
-
Storage & Disposal: Keep the container sealed and stored in the SAA. Arrange for professional disposal when the container is nearly full (approx. 90% capacity).[17]
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Notify: Alert personnel in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and institutional EHS.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.
-
Don PPE: Before cleanup, put on the appropriate PPE, including a lab coat, double nitrile gloves, and chemical safety goggles. A respirator may be necessary for large spills of solid material.
-
Contain and Absorb: For liquid spills, cover with a compatible absorbent material (e.g., vermiculite or a chemical spill pad). For solid spills, gently cover with a damp cloth or absorbent pad to prevent dust from becoming airborne.[1]
-
Clean Up: Carefully collect all contaminated materials (absorbents, cloths, etc.) and place them into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.[1]
-
Dispose: Seal and label the waste container and manage it according to the solid waste disposal protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
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- Preventing Exposure to Hazardous Chemicals in Laboratories.
- This compound CAS 31140-42-8.
- Safety D
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- (S)-3-Boc-amino-2,6-dioxopiperidine.
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
- Piperidine - SAFETY D
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Boc-amino-2,6-dioxopiperidine
As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as tert-butyl N-(2,6-dioxo-3-piperidyl)carbamate, commonly known as 3-Boc-amino-2,6-dioxopiperidine (CAS 31140-42-8), demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel while maintaining the integrity of your research.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of this compound, a comprehensive risk assessment is paramount. While extensive toxicological data for this specific compound may not be fully available, the Safety Data Sheet (SDS) and data from structurally related piperidine derivatives provide a clear basis for our safety strategy.
The primary identified hazard for this compound is its potential to cause an allergic skin reaction (H317)[1][2]. This classification as a skin sensitizer means that repeated contact could lead to an allergic response. Furthermore, related piperidine compounds are known to cause skin irritation, serious eye damage, and respiratory irritation[3][4]. Given these risks, our PPE selection is not merely a checklist but a critical barrier to prevent exposure.
Key Hazards Summary:
| Hazard Statement | Classification | Source |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1 | [1] |
| H315: Causes skin irritation | Skin Irritation | [3][4] |
| H318/H319: Causes serious eye damage/irritation | Eye Damage/Irritation | [3][4] |
| H335: May cause respiratory irritation | Respiratory Irritation | [3][4] |
This substance is a solid, typically a powder, which increases the risk of airborne particle generation during handling, weighing, or transfer[2][3]. Therefore, both dermal and respiratory exposure routes must be controlled.
The Core Ensemble: Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential for handling this compound. This involves selecting specific equipment for eye, hand, body, and respiratory protection.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation or damage from airborne powder or accidental splashes, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes are strongly recommended, as they offer superior protection against fine dust particles[5][6].
-
Best Practice/Splash Hazard: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[5][7].
Hand Protection: Preventing Dermal Absorption and Sensitization
To mitigate the risk of skin sensitization and irritation, the selection of appropriate gloves is critical.
-
Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid chemicals and provide good resistance to a range of laboratory solvents[7][8][9]. Always check the glove manufacturer's compatibility chart for the specific solvents being used.
-
Inspection and Technique: Before each use, gloves should be inspected for any signs of degradation or punctures[10]. When handling the compound, proper glove technique is essential to avoid cross-contamination. Contaminated gloves should be removed and disposed of immediately, followed by hand washing[11].
Body Protection: Shielding Against Contamination
Protecting skin and personal clothing from contamination is a fundamental aspect of laboratory safety.
-
Standard Attire: A clean, long-sleeved laboratory coat is required to be worn and fully fastened[7][9].
-
Additional Protection: For operations with a higher risk of spills or significant dust generation, a chemical-resistant apron worn over the lab coat provides an additional layer of protection[9].
-
Personal Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory to protect against spills and physical hazards[7][10].
Respiratory Protection: Controlling Inhalation Exposure
Since this compound is a solid powder, the potential for inhaling airborne particles is a primary concern.
-
Engineering Controls First: The primary method for controlling respiratory exposure should always be engineering controls. All handling of this compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood or a powder containment hood[9].
-
When Respirators are Necessary: If engineering controls are not feasible or during certain procedures like cleaning up a large spill, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask respirator with P100 filters) should be used[3][9]. All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.
Operational Plan: From Preparation to Disposal
A clear, step-by-step operational plan ensures that safety is integrated into every phase of handling this compound.
Pre-Handling Safety Checklist
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[9][12].
-
Assemble all necessary PPE and inspect it for integrity.
-
Designate a specific area for handling the compound to minimize contamination.
-
Have appropriate spill cleanup materials readily available.
Step-by-Step Handling Procedure
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a respirator is needed, it should be donned before entering the handling area.
-
Handling the Compound: Conduct all manipulations within the fume hood. Use tools like spatulas and weighing paper to handle the solid, minimizing the creation of dust.
-
Post-Handling: Tightly seal the container after use[13].
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing all PPE[10].
Diagram: PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE selection and procedural workflow.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial.
-
Small Spills (inside a fume hood):
-
Alert nearby personnel.
-
Wearing your full PPE, absorb the spill with a suitable, non-reactive absorbent material.
-
Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste.
-
Clean the spill area thoroughly.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
If the spill generates a significant amount of dust, evacuate the laboratory and prevent re-entry.
-
Allow only trained emergency response personnel to handle the cleanup.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[1][12]. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[10]. Seek immediate medical attention.
-
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated gloves, weighing paper, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Place all solid waste into a clearly labeled, sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][14].
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also foster a culture of safety and scientific excellence within your organization. This diligence is the foundation upon which groundbreaking research is built.
References
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- ChemicalBook. (2025, July 26).
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- BenchChem. Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
- Carl ROTH.
- LookChem. This compound CAS 31140-42-8.
- Cerritos College.
- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
- ECHEMI.
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- ChemicalBook. (2025, July 24). This compound | 31140-42-8.
- University of California, Los Angeles.
- American Chemical Society.
- Sigma-Aldrich. (2024, August 6).
- AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- PubChem. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
